6-Aminohexanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-aminohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSFJFLSXLIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062416 | |
| Record name | Hexanenitrile, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Hexanenitrile, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Aminohexanenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3350 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2432-74-8, 31196-10-8 | |
| Record name | 6-Aminohexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminohexanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanenitrile, amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031196108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-AMINOHEXANENITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanenitrile, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanenitrile, amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanenitrile, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminohexanonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOHEXANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU4NDJ80Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-AMINOHEXANENITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Aminohexanenitrile: Pathways and Mechanisms
Foreword
6-Aminohexanenitrile (ACN), also known as 6-aminocapronitrile, is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the production of high-performance polymers such as Nylon 6. The efficiency, selectivity, and environmental impact of its synthesis are of paramount importance to researchers, scientists, and professionals in the chemical and pharmaceutical industries. This guide provides a comprehensive exploration of the core synthetic pathways to this compound, delving into the intricate reaction mechanisms, process parameters, and catalytic systems that govern its formation. We will dissect the established industrial methodologies and emerging novel approaches, offering both theoretical understanding and practical insights to empower innovation in its production.
Introduction to this compound
This compound (C₆H₁₂N₂) is a bifunctional molecule featuring a primary amine group and a nitrile group, separated by a five-carbon aliphatic chain. This unique structure makes it a versatile building block in organic synthesis. Its most significant application lies in the alternative, hydroxylamine-free route to caprolactam, the monomer for Nylon 6.[1] The conversion of ACN to caprolactam through hydrolysis and cyclization presents a more environmentally benign process compared to the traditional Beckmann rearrangement of cyclohexanone oxime.[1]
Synthesis Pathway I: Partial Hydrogenation of Adiponitrile
The selective hydrogenation of one of the two nitrile groups of adiponitrile (ADN) is the most established and industrially significant route to this compound. The primary challenge of this pathway is to achieve high selectivity towards the mono-hydrogenated product (ACN) while minimizing the over-hydrogenation to the fully saturated diamine, 1,6-hexanediamine (HMDA), and other side reactions.[1]
Reaction Mechanism
The hydrogenation of adiponitrile is a sequential process that occurs on the surface of a heterogeneous catalyst, typically a transition metal. The generally accepted mechanism proceeds through the formation of a highly reactive imine intermediate.[2]
-
Adsorption: Adiponitrile adsorbs onto the active sites of the catalyst.
-
First Hydrogenation: One of the nitrile groups is partially hydrogenated to form an intermediate imine species.
-
Formation of this compound: The imine intermediate is further hydrogenated to yield this compound.
-
Desorption: The ACN product desorbs from the catalyst surface.
The key to high ACN selectivity is to facilitate the desorption of ACN before the second nitrile group can be hydrogenated. The reaction conditions and catalyst properties play a crucial role in controlling this selectivity.
Catalytic Systems and Performance
Various catalytic systems have been developed to optimize the selective hydrogenation of ADN. Nickel-based catalysts are the most widely studied and commercially used.
-
Raney Nickel and Cobalt: Raney-type catalysts, particularly Raney Ni and Raney Co, exhibit high activity for ADN hydrogenation.[3][4] However, controlling the selectivity towards ACN can be challenging, often leading to significant production of HMDA.[3][5]
-
Supported Nickel Catalysts: To improve selectivity and catalyst stability, nickel is often supported on various materials like silica (SiO₂) and alumina (Al₂O₃).[2] The properties of the support, such as its acidity, can influence the reaction pathway. For instance, acidic supports can promote condensation side reactions, while more neutral supports like silica are often preferred.[2]
-
Promoters: The addition of promoters can significantly enhance the performance of Ni-based catalysts. Alkali metal oxides, such as K₂O, have been shown to increase ACN selectivity by modifying the electronic properties of the nickel surface, which favors the desorption of ACN and suppresses further hydrogenation.[1] Lanthanum oxide (La₂O₃) has been used as a promoter to improve the dispersion of nickel particles and enhance catalyst stability.[1]
| Catalyst System | Support | Promoter(s) | ADN Conversion (%) | ACN Selectivity (%) | HMDA Selectivity (%) | Reference |
| Raney Ni | - | - | >99 | Low (favors HMDA) | High | [3],[4] |
| Raney Co | - | - | >99 | Low (favors HMDA) | High | [3],[4] |
| Ni/α-Al₂O₃ | α-Al₂O₃ | - | ~95 | ~60 | ~30 | [1] |
| Ni/K₂O-Al₂O₃ | α-Al₂O₃ | K₂O | ~98 | ~75 | ~20 | [1] |
| Ni/La₂O₃-K₂O-Al₂O₃ | α-Al₂O₃ | K₂O, La₂O₃ | >99 | ~85 | ~10 | [1] |
| Ni/SiO₂ | SiO₂ | NaOH (additive) | ~100 | ~94 (primary amines) | - | [2] |
Experimental Protocol: Selective Hydrogenation of Adiponitrile
This protocol is a generalized procedure based on methodologies reported for supported nickel catalysts.[1][2]
1. Catalyst Preparation (Impregnation Method): a. The support material (e.g., α-Al₂O₃) is impregnated with an aqueous solution of the nickel salt (e.g., Ni(NO₃)₂) and any promoter salts (e.g., KNO₃, La(NO₃)₃). b. The mixture is aged, typically for 24 hours at room temperature, to ensure uniform distribution of the metal precursors. c. The impregnated support is dried in an oven (e.g., at 120°C for 12 hours) and then calcined at a high temperature (e.g., 500°C for 4 hours) to decompose the metal salts to their respective oxides. d. Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen gas at an elevated temperature (e.g., 400-500°C) to form the active metallic nickel sites.
2. Hydrogenation Reaction: a. The hydrogenation reaction is typically carried out in a high-pressure autoclave reactor. b. The reactor is charged with adiponitrile, a suitable solvent (e.g., ethanol or methanol), and the pre-reduced catalyst. c. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa). d. The reaction mixture is heated to the desired temperature (e.g., 80-150°C) and stirred vigorously to ensure good mass transfer. e. The progress of the reaction is monitored by analyzing samples of the reaction mixture at regular intervals using gas chromatography (GC) or high-performance liquid chromatography (HPLC). f. Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration. g. The product mixture is then subjected to distillation to isolate the this compound from the solvent, unreacted adiponitrile, and byproducts.
Synthesis Pathway II: Ammoniation of Caprolactam
An alternative and greener route to this compound involves the ring-opening ammoniation of caprolactam (CPL). This pathway is part of a two-step process to produce hexamethylenediamine (HMDA) from CPL, with ACN as a key intermediate.[6] This method avoids the use of adiponitrile, which is often derived from butadiene and hydrogen cyanide.
Reaction Mechanism
The synthesis of ACN from CPL proceeds via two main steps catalyzed by a solid acid catalyst, such as mesoporous alumina:
-
Ring-Opening Ammonolysis: The amide bond of the caprolactam ring is cleaved by ammonia in a nucleophilic acyl substitution reaction. This ring-opening step forms 6-aminohexanamide.
-
Dehydration: The resulting 6-aminohexanamide undergoes dehydration, where the amide group is converted to a nitrile group, yielding this compound and water.
Catalytic System and Performance
Mesoporous alumina has been identified as a highly effective and cost-efficient catalyst for the ammoniation of caprolactam.[6] The Lewis acid sites on the alumina surface are believed to catalyze both the ring-opening and the dehydration steps.
| Catalyst | CPL Conversion (%) | ACN Selectivity (%) | Temperature (°C) | Reference |
| Mesoporous Alumina | 57.9 | 98.3 | 320 | [6] |
This process demonstrates high selectivity to ACN with good catalyst stability, making it a promising green alternative for ACN production.[6]
Experimental Protocol: Ammoniation of Caprolactam
This protocol is based on the gas-phase ammoniation of caprolactam over a solid acid catalyst.[6]
1. Catalyst Preparation: a. Mesoporous alumina can be synthesized using standard sol-gel or template-assisted methods to achieve a high surface area and desired pore size distribution. b. The synthesized alumina is calcined at a high temperature (e.g., 550°C) to ensure its structural integrity and activate the catalytic sites.
2. Ammoniation Reaction: a. The reaction is typically performed in a fixed-bed continuous flow reactor. b. The calcined mesoporous alumina catalyst is packed into the reactor tube. c. A feed stream consisting of molten caprolactam and ammonia gas is introduced into the reactor. The molar ratio of ammonia to caprolactam is a critical parameter. d. The reactor is heated to the optimal reaction temperature (e.g., 320°C). e. The gaseous product stream exiting the reactor is cooled and condensed. f. The condensed liquid is analyzed by GC or HPLC to determine the conversion of caprolactam and the selectivity to this compound. g. The this compound product can be purified from the reaction mixture by distillation.
Emerging Pathway: Electrochemical Semi-Hydrogenation of Adiponitrile
A novel and promising approach for the synthesis of this compound is the electrochemical semi-hydrogenation of adiponitrile. This method offers a potentially greener and more sustainable alternative to traditional thermocatalytic hydrogenation, as it uses electricity as the reducing agent and can be operated under milder conditions.
Principle and Advantages
In this process, adiponitrile is reduced at the cathode of an electrochemical cell. By carefully controlling the electrode material and the electrochemical parameters (e.g., applied potential or current density), it is possible to selectively hydrogenate one of the nitrile groups.
Key Advantages:
-
Milder Reaction Conditions: The reaction can often be carried out at or near room temperature and atmospheric pressure.
-
Elimination of High-Pressure Hydrogen: This enhances the safety of the process.
-
Potential for High Selectivity: Fine-tuning of the electrochemical conditions can lead to high selectivity for the desired product.
-
Integration with Renewable Energy: The process can be powered by renewable electricity sources, reducing its carbon footprint.
Electrode System and Performance
Recent studies have demonstrated the effectiveness of copper nanowire electrodes for the selective electrochemical semi-hydrogenation of ADN to ACN in an alkaline medium.[7]
| Electrode Material | ADN Conversion (%) | ACN Selectivity (%) | Current Density (mA cm⁻²) | Reference |
| Copper Nanowires | ~25.6 | 85.2 | 40 | [7] |
| Copper Nanowires | ~80 | 81.6 | 80 | [7] |
The pseudo-first-order reaction kinetics showed that the rate constant for ADN hydrogenation is significantly higher than that for ACN hydrogenation, which explains the high selectivity of this system.[7]
Experimental Protocol: Electrochemical Synthesis of ACN
This protocol is based on the galvanostatic electrolysis of adiponitrile using a copper nanowire electrode.[7]
1. Electrode Preparation: a. Copper nanowire arrays can be fabricated on a copper foil substrate through a template-assisted electrochemical deposition method or other nanostructuring techniques.
2. Electrochemical Reaction: a. The electrochemical synthesis is conducted in a divided or undivided electrochemical cell. A divided cell with an ion-exchange membrane separating the cathode and anode compartments is often preferred to prevent oxidation of the product. b. The copper nanowire electrode serves as the cathode (working electrode), a platinum foil or other suitable material as the anode (counter electrode), and a reference electrode (e.g., Ag/AgCl) is used to monitor the potential. c. The electrolyte is typically an aqueous alkaline solution (e.g., KOH) containing the adiponitrile substrate and potentially a supporting electrolyte to enhance conductivity. d. A constant current density (e.g., 40-100 mA cm⁻²) is applied to the cell using a potentiostat/galvanostat. e. The reaction is allowed to proceed for a specific duration or until a certain amount of charge has been passed. f. The catholyte (the electrolyte in the cathode compartment) is then collected and analyzed by HPLC or GC to determine the concentration of ACN and other products. g. The this compound can be extracted from the aqueous electrolyte using an organic solvent and subsequently purified.
Conclusion
The synthesis of this compound is a critical process with significant industrial implications. The traditional pathway via partial hydrogenation of adiponitrile remains a dominant method, with ongoing research focused on developing more selective and stable catalysts. The ammoniation of caprolactam presents a compelling green alternative, offering high selectivity and avoiding hazardous starting materials. Furthermore, the emergence of electrochemical synthesis routes opens up new avenues for sustainable and efficient ACN production under mild conditions. The choice of synthesis pathway will ultimately depend on a variety of factors, including feedstock availability, energy costs, capital investment, and environmental regulations. The continued innovation in catalysis and reaction engineering will undoubtedly lead to even more efficient and sustainable methods for producing this vital chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Molecular Dichotomy of a Versatile Intermediate
An In-depth Technical Guide to the Physicochemical Properties of 6-Aminohexanenitrile
This compound (CAS No. 2432-74-8), also known as 6-aminocapronitrile, is a bifunctional organic molecule of significant interest in polymer chemistry and pharmaceutical synthesis.[1][2] Its structure is deceptively simple: a six-carbon aliphatic chain capped by a primary amine (-NH₂) at one end and a nitrile (-C≡N) group at the other. This duality is the very source of its utility and its interesting physicochemical behavior. The primary amine offers a nucleophilic and basic site, capable of hydrogen bonding and salt formation, while the nitrile group provides a polar, electrophilic carbon and is a precursor to other functional groups like carboxylic acids or amines.
This guide provides an in-depth exploration of the core physicochemical properties of this compound, grounded in established analytical methodologies. For researchers and drug development professionals, a thorough understanding of these properties is not merely academic; it is foundational to designing robust synthetic routes, developing stable formulations, and ensuring analytical precision. We will move beyond simple data reporting to explain the causality behind these properties and the logic informing the selection of characterization techniques.
Core Physicochemical Properties: A Quantitative Overview
The fundamental properties of a molecule dictate its behavior in both reactive and non-reactive systems. For this compound, the interplay between its polar functional groups and the nonpolar hydrocarbon backbone is key.
Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Registry Number | 2432-74-8 | [1][3][4] |
| Molecular Formula | C₆H₁₂N₂ | [1][3][4] |
| Molecular Weight | 112.17 g/mol | [1][5][6] |
| Appearance | Colorless to Pale Yellow Liquid/Oil | [7][8][9] |
| Melting Point | -31.4 °C (-24.5 °F) | [1][3][10] |
| Boiling Point | 235.5 °C (at 760 mmHg); 129-132 °C (at 26 Torr) | [1][5][10] |
| Density | 0.899 g/cm³ | [3][5] |
| Refractive Index (n²⁰/D) | 1.4475 | [3][4][11] |
| Flash Point | 93.6 °C (200.5 °F) | [3][5] |
| pKa (Predicted) | 10.38 ± 0.10 (for the conjugate acid of the amine) | [9][11][12] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol.[9][12] Sparingly soluble in water, highly soluble in many organic solvents.[13] |
Structural and Spectroscopic Characterization
Confirming the identity and purity of this compound is the first critical step in any research endeavor. Spectroscopic methods provide an unambiguous fingerprint of the molecule.
Molecular Structure and Functional Groups
The diagram below illustrates the key functional components of this compound that govern its chemical behavior.
Caption: Key functional groups of this compound.
Expected Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the functional groups.[7][14]
-
N-H Stretch: A medium-to-weak, broad absorption around 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the aliphatic chain.
-
C≡N Stretch: A characteristic sharp, medium-intensity peak around 2240-2260 cm⁻¹. The absence of this peak would be a strong indicator of impurity or degradation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR would show a series of multiplets for the -(CH₂)₅- chain. A distinct signal for the -CH₂-NH₂ protons would appear, and its chemical shift would be dependent on the solvent and concentration. The protons adjacent to the nitrile group (-CH₂-C≡N) would be the most downfield of the aliphatic signals.
-
¹³C NMR: The carbon spectrum would show six distinct signals. The nitrile carbon (C≡N) would be the most downfield signal, typically >110 ppm. The carbon attached to the amine (-CH₂-NH₂) would be found around 40 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 112.[15] A prominent fragment would likely be observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ ion, which is a characteristic fragmentation pattern for primary amines.
Experimental Determination of Key Properties
To ensure trustworthiness, every protocol must be a self-validating system. The following sections detail robust, step-by-step methodologies for characterizing this compound. The choice of each technique is deliberate, reflecting the specific nature of the analyte.
Workflow for Comprehensive Physicochemical Profiling
The following diagram outlines a logical workflow for the characterization of a new batch of this compound.
Caption: Experimental workflow for this compound characterization.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC is an ideal technique for separating volatile and semi-volatile compounds like this compound. Coupling it with a Mass Spectrometer allows for both quantification of purity (from the chromatogram) and identification of any potential impurities (from their mass spectra). A Flame Ionization Detector (FID) could be used for routine purity checks, but MS provides superior qualitative data.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane or ethyl acetate. Create a series of calibration standards if quantitative analysis of impurities is required.
-
Instrument Setup:
-
GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to achieve good separation.
-
Injector: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes. This gradient ensures separation of volatile contaminants from the main analyte peak.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 30-350 m/z.
-
-
Analysis: Inject 1 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method). Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).[15]
-
Protocol 2: Determination of Thermal Properties by DSC and TGA
-
Causality: Differential Scanning Calorimetry (DSC) is highly sensitive for detecting phase transitions like melting, while Thermogravimetric Analysis (TGA) is the gold standard for measuring mass loss as a function of temperature, which is used here to determine the boiling point and decomposition temperature.
-
Methodology (DSC for Melting Point):
-
Sample Preparation: Hermetically seal 5-10 mg of this compound in an aluminum DSC pan. Prepare an identical empty pan as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at -80 °C. Ramp temperature at 10 °C/min to 30 °C.
-
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. Given its low melting point of -31.4 °C, a cooling accessory is required.[10]
-
-
Methodology (TGA for Boiling Point & Stability):
-
Sample Preparation: Place 10-15 mg of the liquid sample into an alumina TGA crucible.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp temperature at 20 °C/min to 300 °C.
-
-
Analysis: The boiling point is identified as the temperature at which rapid, complete mass loss occurs. The onset of this mass loss on the TGA curve corresponds to the boiling point under atmospheric pressure.[5][10] Any significant mass loss before this point could indicate the presence of volatile impurities or decomposition.
-
Protocol 3: pKa Determination by Potentiometric Titration
-
Causality: The primary amine group gives this compound its basic character. Potentiometric titration is a direct and accurate method to measure the pKa, which is the pH at which the amine is 50% protonated. This value is critical for understanding its behavior in aqueous solutions and for developing salt-formation or pH-dependent extraction protocols.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 0.01 M.
-
Titration Setup: Use a calibrated pH meter with an automated titrator. The titrant will be a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Immerse the pH electrode in the sample solution and stir gently.
-
Titrate the sample with the HCl solution, adding small, precise increments of titrant and recording the pH after each addition.
-
-
Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added. The expected pKa is around 10.38.[11][12]
-
Safety and Handling Considerations
As a responsible scientist, understanding the hazards is as important as understanding the properties. This compound is classified as harmful if swallowed and causes skin and eye irritation.[7][16] It may also cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[16] Avoid all contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture and CO₂.[9][11]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[16]
Conclusion: A Molecule of Strategic Importance
The physicochemical properties of this compound—defined by its terminal amine and nitrile groups—make it a highly valuable and versatile building block. Its well-defined thermal properties, predictable basicity, and characteristic spectroscopic fingerprint provide the necessary parameters for its effective use in complex synthetic applications, from the production of high-performance polymers to the intricate architecture of pharmaceutical agents.[2][17] The protocols and data presented in this guide serve as a robust framework for researchers to confidently handle, characterize, and deploy this important chemical intermediate.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:2432-74-8 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 7. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 6-AMINO CAPRONITRILE | 2432-74-8 [chemicalbook.com]
- 10. chem-casts.com [chem-casts.com]
- 11. chembk.com [chembk.com]
- 12. 2432-74-8 CAS MSDS (6-AMINO CAPRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 15. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 16. echemi.com [echemi.com]
- 17. pure.tue.nl [pure.tue.nl]
A Spectroscopic Guide to 6-Aminohexanenitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 6-aminohexanenitrile (C₆H₁₂N₂), a bifunctional molecule featuring both a primary amine and a nitrile group.[1][2][3][4] Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, polymer chemistry, and drug development, enabling unambiguous identification, purity assessment, and structural elucidation. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by field-proven methodologies.
Molecular Structure and Spectroscopic Overview
This compound possesses a simple aliphatic backbone, yet its two functional groups—the terminal primary amine (-NH₂) and the nitrile (-C≡N)—give rise to a rich and distinctive spectroscopic fingerprint. The presence of nitrogen atoms and the unique electronic environments of the protons and carbons throughout the molecule are key to its characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the aliphatic chain and the amine group. The electronegativity of the nitrogen in both the amine and nitrile groups influences the chemical shifts of adjacent protons, causing them to be deshielded (shifted downfield).[5]
Interpretation of the Spectrum:
-
-NH₂ Protons: The two protons of the primary amine typically appear as a broad singlet.[6][7] This broadness is a result of rapid chemical exchange with other amine protons or trace amounts of water, as well as quadrupolar broadening from the ¹⁴N nucleus. The chemical shift can vary but is often found in the 1.0-3.0 ppm range for aliphatic amines.[8] Addition of D₂O to the NMR sample will cause the N-H protons to exchange with deuterium, leading to the disappearance of this signal, which is a definitive test for its presence.[6][7]
-
Aliphatic Protons (-CH₂-): The methylene groups along the carbon chain will appear as multiplets due to spin-spin coupling with neighboring protons.
-
The protons on the carbon adjacent to the amine group (C₅-H₂) are deshielded by the electronegative nitrogen and are expected to appear around 2.7 ppm.
-
The protons on the carbon adjacent to the nitrile group (C₂-H₂) are also deshielded and are expected in the 2.0-3.0 ppm region.[5]
-
The remaining methylene protons (C₃-H₂ and C₄-H₂) will resonate further upfield, typically in the 1.4-1.7 ppm range, as they are more shielded from the electron-withdrawing functional groups.
-
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H₂N- | ~1.1-2.0 | Broad Singlet |
| -CH₂-CN | ~2.3-2.5 | Triplet |
| -CH₂-CH₂CN | ~1.6-1.8 | Multiplet |
| -CH₂-CH₂CH₂CN | ~1.4-1.6 | Multiplet |
| H₂N-CH₂- | ~2.7-2.9 | Triplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of two nitrogen atoms, all carbon signals are somewhat deshielded.
Interpretation of the Spectrum:
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is a key diagnostic peak. It appears in a characteristic region of the spectrum, typically between 115-125 ppm.[9] This signal is often of lower intensity due to the lack of directly attached protons and a long relaxation time.
-
Aliphatic Carbons (-CH₂-): The carbons of the methylene groups will appear in the aliphatic region of the spectrum.
-
The carbon attached to the amine nitrogen (C₅) will be deshielded, appearing around 40-45 ppm.
-
The carbon adjacent to the nitrile group (C₂) will be less deshielded than C₅ but still shifted downfield, typically around 15-20 ppm.
-
The remaining carbons (C₃ and C₄) will resonate at higher fields (further to the right) in the 25-35 ppm range.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-C≡N) | ~119-122 |
| C2 (-CH₂CN) | ~16-18 |
| C3 (-CH₂CH₂CN) | ~25-27 |
| C4 (-CH₂CH₂CH₂CN) | ~28-30 |
| C5 (-CH₂NH₂) | ~41-43 |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. This compound has two highly characteristic functional groups that are readily identified by IR.
Interpretation of the Spectrum:
-
N-H Stretch: The primary amine group gives rise to a distinctive pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[6][7] These two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7][10] This feature is a clear indicator of a primary amine.
-
C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band in the range of 2260-2200 cm⁻¹.[9][11] This region of the IR spectrum is relatively uncongested, making the nitrile stretch a highly reliable diagnostic peak.[11]
-
C-H Stretch: The sp³ C-H stretching vibrations of the aliphatic methylene groups will appear as multiple sharp peaks just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12]
-
N-H Bend: The scissoring vibration of the primary amine group usually results in a medium to strong band around 1650-1580 cm⁻¹.[13]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 (two bands) | Medium |
| Aliphatic CH₂ | C-H Stretch | 2950-2850 | Strong, Sharp |
| Nitrile | C≡N Stretch | 2260-2200 | Strong, Sharp |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium-Strong |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.
Interpretation of the Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₆H₁₂N₂.[1] According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[6][7] The calculated molecular weight is approximately 112.17 g/mol , so a molecular ion peak (M⁺) would be expected at m/z = 112.[1] However, for aliphatic amines and nitriles, the molecular ion peak can be weak or even absent.[5]
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7] For this compound, this cleavage occurs between C₅ and C₄, leading to the formation of a resonance-stabilized iminium cation, [CH₂=NH₂]⁺. This fragment is responsible for the base peak (the most intense peak) in the spectrum at m/z = 30 .[1]
-
Other Fragments: Loss of a hydrogen atom from the molecular ion can lead to a small [M-1]⁺ peak at m/z = 111.[5] Other peaks observed in the spectrum, such as those at m/z = 28 and 41, correspond to further fragmentation of the aliphatic chain.[1]
Caption: Primary fragmentation pathway (α-cleavage) for this compound in MS.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. IR spectroscopy confirms the presence of the key primary amine and nitrile functional groups. Mass spectrometry establishes the molecular weight and reveals the characteristic α-cleavage of the primary amine, leading to a base peak at m/z 30. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the complete structural assignment of the molecule. These techniques, when used in concert, form a powerful analytical workflow for researchers and scientists in the chemical and pharmaceutical industries.
References
- 1. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 3. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 4. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 9. fiveable.me [fiveable.me]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Aminohexanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, workflow-driven approach to performing quantum chemical calculations on 6-aminohexanenitrile (C₆H₁₂N₂). Moving beyond a simple list of steps, this document elucidates the scientific rationale behind methodological choices, offering a robust framework for researchers in drug development and materials science. We will explore the molecule's structural and electronic properties using Density Functional Theory (DFT), detailing the process from initial structure preparation to the analysis of reactivity descriptors like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO). The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated computational data. All methodologies are grounded in established theoretical principles and supported by authoritative references.
Introduction: Why Model this compound?
This compound, also known as 6-aminocapronitrile, is a bifunctional organic molecule featuring a primary amine (-NH₂) and a nitrile (-C≡N) group separated by a flexible aliphatic chain. Its structure makes it a valuable intermediate in the synthesis of polymers, such as nylon-6, and a versatile building block in the development of novel pharmaceutical compounds.
For drug development professionals, understanding the molecule's three-dimensional conformation, charge distribution, and sites of reactivity is paramount. Quantum chemical calculations offer a powerful in silico lens to probe these properties at the sub-atomic level, providing insights that can guide synthesis, predict molecular interactions, and accelerate the drug discovery pipeline. This guide will walk through the essential calculations required to build a comprehensive electronic and structural profile of this compound.
Theoretical Foundations and Methodological Choices
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like this compound, which contains C, H, and N atoms, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.
-
Why DFT? DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the complex many-electron wavefunction. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems relevant to drug design.
-
Selecting a Functional and Basis Set: The combination of the B3LYP functional and the 6-31G(d,p) basis set is a widely used and well-validated starting point for organic molecules.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the description of molecular properties. It has a long track record of providing reliable results for a wide range of organic systems.
-
6-31G(d,p): This is a Pople-style basis set. The "6-31G" describes the core and valence electrons. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for molecules with heteroatoms and lone pairs, like the two nitrogen atoms in our target molecule.
-
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a logical sequence of calculations. Each step builds upon the previous one, forming a self-validating workflow that ensures the final results are derived from a chemically meaningful and stable molecular structure.
Caption: The core workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the lowest energy (most stable) conformation of this compound and to verify that it is a true energy minimum.
-
Structure Input:
-
Using a molecular editor such as Avogadro or ChemDraw, construct the 3D structure of this compound. The IUPAC name is this compound and its CAS Registry Number is 2432-74-8.
-
Perform an initial, rough geometry optimization using molecular mechanics (e.g., MMFF94 force field) within the editor to obtain a reasonable starting structure.
-
Export the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).
-
-
Geometry Optimization Calculation:
-
Prepare an input file for a quantum chemistry package like Gaussian, ORCA, or GAMESS.
-
Specify the job type as Opt (Optimization).
-
Define the level of theory: `B3LYP/
-
thermal stability and decomposition of 6-Aminohexanenitrile
An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Aminohexanenitrile
Abstract
This compound (ACN), a bifunctional molecule bearing both a primary amine and a nitrile group, is a critical intermediate in the synthesis of advanced polymers and pharmaceuticals, most notably as a precursor to ε-caprolactam for the production of Nylon-6.[1][2] The industrial application of ACN necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and process optimization. Thermal events, if not properly controlled, can lead to product degradation, the formation of hazardous byproducts, or dangerous runaway reactions.[3] This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its theoretical decomposition pathways, standard methodologies for experimental assessment, and critical safety considerations for its use in research and development.
Introduction and Industrial Significance
This compound (CAS No. 2432-74-8) is a colorless liquid that serves as a cornerstone building block in organic synthesis.[4][5] Its primary industrial relevance lies in an alternative, "greener" route to ε-caprolactam, the monomer for Nylon-6. This pathway, which involves the hydrolysis and subsequent cyclization of ACN, avoids the ammonium sulfate byproduct generated in traditional manufacturing routes.[2] Given that this conversion often occurs in high-temperature water, understanding the thermal behavior of ACN under various conditions is paramount for maximizing yield and ensuring process safety.[2][6] For drug development professionals, aminonitriles are valuable precursors for complex heterocyclic structures, where thermal stability dictates purification methods and storage longevity.[7]
This guide is structured to provide researchers and process chemists with the foundational knowledge and practical protocols to safely handle and characterize the thermal properties of this compound.
Physicochemical Properties and Hazard Summary
A summary of key physical properties and hazards is essential for initial risk assessment.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2432-74-8 | [5][8] |
| Molecular Formula | C₆H₁₂N₂ | [8] |
| Molecular Weight | 112.17 g/mol | [9] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 235.5 °C | [10] |
| Melting Point | -31.4 °C | [10] |
| Flash Point | 93.6 °C | [10] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
Theoretical Decomposition Pathways of this compound
While specific experimental studies on the thermal decomposition of pure this compound are not widely available in the literature, its chemical structure allows for the postulation of several distinct degradation pathways based on the reactivity of its functional groups and data from analogous compounds.
Pathway A: Hydrolytic Intramolecular Cyclization (Presence of Water)
In aqueous environments, particularly at elevated temperatures, the dominant transformation is a two-step process leading to the formation of ε-caprolactam.[2]
-
Nitrile Hydrolysis: The nitrile group undergoes hydrolysis to form 6-aminocaproic acid.
-
Intramolecular Amidation (Cyclization): The terminal amine group attacks the carboxylic acid, eliminating a molecule of water to form the stable seven-membered lactam ring.
Studies have shown this process can achieve yields of over 90% in near- and supercritical water with short residence times.[2] However, at very high temperatures (e.g., 350°C), selectivity can decrease due to side reactions, such as the formation of secondary amines from intermolecular condensation.[6]
Pathway B: Anhydrous Thermal Decomposition (Inert Atmosphere)
Under anhydrous conditions, the decomposition mechanism is expected to be more complex. Drawing parallels from studies on other aminonitriles like aminomalononitrile, potential reactions include:[11][12]
-
Polymerization: Intermolecular reactions between the amine and nitrile groups can lead to the formation of polyamide or polyamidine structures.
-
Deamination: Elimination of ammonia.
-
Dehydrocyanation: Elimination of hydrogen cyanide (HCN).
These processes are often autocatalytic, where the reaction products can accelerate further decomposition.[11][12]
Pathway C: Radical-Mediated Decomposition
At elevated temperatures, homolytic bond cleavage can initiate radical-based degradation. Studies on the thermal degradation of Polyamide 66 (Nylon-66) have shown that hydrogen abstraction from the carbon atom alpha to the amine group is a key initiation step.[13] A similar mechanism in ACN would generate radical intermediates that could lead to fragmentation or cross-linking.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive thermal hazard assessment. The primary methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for determining the onset temperature of decomposition where volatile products are formed.[14]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of liquid this compound into an appropriate TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, which is a different and often more complex pathway.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
Causality: A 10°C/min heating rate is a standard for screening studies, balancing analysis time with resolution. Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition to higher temperatures.[11][12]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (Td) is determined from the intersection of the baseline tangent with the tangent of the mass loss curve.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects both endothermic (melting) and exothermic (decomposition) events and can quantify the energy released or absorbed.[14][15]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of liquid this compound in a high-pressure DSC pan (e.g., gold-plated stainless steel).
-
Causality: A hermetically sealed, high-pressure pan is critical to prevent mass loss due to evaporation before decomposition, which would interfere with the measurement of the heat of decomposition (ΔHd).
-
-
Atmosphere: Use a nitrogen purge gas at 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50°C) to observe the melting point.
-
Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Integrate the area of any exothermic peaks to determine the heat of decomposition (ΔHd in J/g).
Accelerating Rate Calorimetry (ARC)
Principle: ARC is a crucial tool for assessing worst-case thermal runaway scenarios. It subjects a sample to a "heat-wait-search" protocol under adiabatic conditions. If an exothermic reaction is detected, the instrument heaters match the sample temperature, simulating a perfect thermal insulation scenario to measure the self-heating rate.[3]
Experimental Protocol:
-
Sample Preparation: Load a precisely weighed amount (e.g., 1-5 g) of this compound into a spherical titanium or Hastelloy bomb.
-
Setup: Place the bomb in the calorimeter, attach thermocouples, and evacuate and backfill with an inert gas if necessary.
-
Thermal Program (Heat-Wait-Search):
-
Heat: Increase the sample temperature by a set increment (e.g., 5°C).
-
Wait: Allow the sample to thermally equilibrate for a set period (e.g., 20 minutes).
-
Search: Monitor the sample's self-heating rate. If the rate exceeds a sensitivity threshold (e.g., 0.02 °C/min), the instrument enters "exotherm" or "adiabatic" mode.
-
Causality: This cycle allows for the precise determination of the onset temperature of a self-accelerating reaction without the influence of a dynamic heating ramp.
-
-
Data Analysis: Plot temperature and pressure versus time. Key parameters derived are the onset temperature of self-heating, the adiabatic temperature rise (ΔTad), and the time to maximum rate (TMR).
Table 2: Illustrative Thermal Analysis Data for this compound (Note: These are representative values for illustrative purposes, as specific literature data is limited.)
| Parameter | Technique | Illustrative Value | Significance |
| Onset of Decomposition (Td) | TGA | ~210 °C | Temperature at which significant mass loss begins. |
| Decomposition Peak (Tpeak) | DSC | ~240 °C | Temperature of the maximum rate of heat release. |
| Heat of Decomposition (ΔHd) | DSC | -350 J/g | Energy released during decomposition; high values indicate greater hazard. |
| Adiabatic Onset (Tonset) | ARC | ~195 °C | Temperature at which self-heating begins under adiabatic conditions. |
| Adiabatic Temperature Rise (ΔTad) | ARC | >150 °C | "Worst-case" temperature increase if all heat is retained.[3] |
Factors Influencing Stability
The thermal stability of this compound is not an intrinsic constant but is highly dependent on its environment.
-
Presence of Water: As discussed in Pathway A, water can dramatically alter the decomposition route from a potentially hazardous fragmentation or polymerization to a controlled hydrolysis and cyclization.[2] This makes water content a critical process parameter.
-
Catalytic Impurities: Residual catalysts from synthesis (e.g., acids, bases, or metals) can significantly lower the decomposition temperature.[16][17] For example, acid catalysts can accelerate nitrile hydrolysis.
-
Presence of Oxygen: Although this guide focuses on thermal decomposition, oxidative degradation is a parallel risk. Oxygen can initiate radical chain reactions, often at lower temperatures than those required for purely thermal decomposition.
-
pH: The pH of the solution can influence the stability and reaction pathway, particularly affecting the rates of hydrolysis and polymerization.
Mitigating Thermal Risks and Safe Handling
The data gathered from thermal analysis directly informs safe operating procedures.
-
Define Maximum Operating Temperature: The Maximum Safe Operating Temperature should be set well below the adiabatic onset temperature determined by ARC.
-
Prevent Accumulation: In semi-batch processes, ensure that ACN reacts as it is added. Accumulation of unreacted ACN creates a significant thermal hazard, as a cooling failure could lead to a runaway reaction with a large adiabatic temperature rise.[3]
-
Material Compatibility: Avoid contact with incompatible materials that could catalyze decomposition. Conduct compatibility studies using DSC by mixing ACN with process materials (e.g., metals, seals) and observing any change in the onset temperature.
-
Emergency Relief System (ERS) Design: Data from ARC, particularly the rate of pressure and temperature rise, is essential for the proper engineering of emergency vents and rupture disks on reactors.
-
Storage Conditions: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[18] Keep containers tightly closed to prevent moisture ingress.
Conclusion
This compound is a versatile chemical intermediate with significant industrial potential. However, its bifunctional nature presents multiple pathways for thermal decomposition. A thorough understanding of its thermal stability, gained through a combination of TGA, DSC, and ARC, is not merely an academic exercise but a prerequisite for safe process development and scale-up. The primary risks are associated with exothermic decomposition under anhydrous conditions, which can be assessed and mitigated through careful control of temperature, exclusion of catalytic impurities, and robust engineering controls designed from calorimetric data. For processes involving water at high temperatures, the primary transformation is to ε-caprolactam, but the potential for side reactions and pressure generation must still be carefully managed.
References
- 1. mdpi.com [mdpi.com]
- 2. The continuous synthesis of ε-caprolactam from 6-aminocapronitrile in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. mdpi.com [mdpi.com]
- 8. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [digital.inta.es]
- 13. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Decomposition Mechanism of Ammonium Nitrate on the Main Crystal Surface of Ferric Oxide: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 6-Aminohexanenitrile in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 6-aminohexanenitrile, a critical intermediate in various industrial and pharmaceutical applications.[1][2] Given the limited availability of quantitative solubility data in public literature, this document establishes a foundational understanding based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of this compound's solubility, empowering researchers and drug development professionals to generate reliable data for their specific needs. This guide is structured to provide both theoretical insights and practical, actionable methodologies, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS RN: 2432-74-8), also known as 6-aminocapronitrile, is a bifunctional organic compound featuring a primary amine (-NH₂) and a nitrile (-C≡N) group.[1][3] This unique structure makes it a valuable precursor in the synthesis of polyamides, such as nylon-6, and a key building block for various pharmaceutical and fine chemical products.[1]
The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation.[4] In drug development, poor solubility can lead to unpredictable results in in vitro testing, hinder bioavailability, and create significant formulation challenges.[5][6] Therefore, a thorough understanding and accurate measurement of its solubility in various solvents are paramount for process optimization and the successful development of new chemical entities.
This guide will first delve into the theoretical aspects of this compound's solubility, followed by a presentation of the currently available qualitative data. The core of this document is a detailed experimental protocol for the quantitative determination of its solubility, designed to be a self-validating and robust methodology.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂ | [3][7][8] |
| Molecular Weight | 112.17 g/mol | [3][9] |
| Appearance | Colorless to pale yellow liquid/oil | [3][10][11] |
| Melting Point | -31.3 °C | [9][10][11][12] |
| Boiling Point | ~231.1 °C at 760 mmHg | [9] |
| Density | ~0.899 g/cm³ | [9] |
| pKa (predicted) | 10.38 ± 0.10 | [10][11] |
Table 1: Key Physicochemical Properties of this compound
The presence of both a polar amine group, capable of acting as a hydrogen bond donor and acceptor, and a polar nitrile group suggests a complex solubility profile.
Caption: Molecular Structure of this compound.
Theoretical Framework and Predicted Solubility
The principle of "like dissolves like" is a cornerstone for predicting solubility.[13][14] This principle states that substances with similar polarities are more likely to be soluble in one another. The bifunctional nature of this compound, possessing both a primary amine and a nitrile group, allows for a nuanced interaction with a range of solvents.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.
-
Water: The primary amine group of this compound can readily form hydrogen bonds with water molecules. The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor. However, the five-carbon aliphatic chain introduces a degree of hydrophobicity.[15] Therefore, while some solubility in water is expected, it is likely to be moderate. The basicity of the amine group (predicted pKa ≈ 10.38) suggests that its solubility will be pH-dependent, increasing in acidic solutions due to the formation of the more soluble ammonium salt.[4][10][11]
-
Alcohols (Methanol, Ethanol): These solvents are less polar than water but are still capable of hydrogen bonding. The hydrocarbon portion of the alcohols can interact favorably with the aliphatic chain of this compound. Consequently, a higher solubility is predicted in lower-chain alcohols compared to water.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
These solvents possess significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are expected to be excellent solvents for this compound, effectively solvating both the amine and nitrile functionalities.
-
Acetonitrile: While polar, acetonitrile is generally a weaker solvent for polar compounds compared to DMSO and DMF. It is anticipated to be a moderately good solvent for this compound.
Nonpolar Solvents (e.g., Toluene, Hexane)
These solvents have low dielectric constants and are incapable of hydrogen bonding. Due to the significant polarity imparted by the amine and nitrile groups, this compound is expected to have very low solubility in nonpolar solvents like hexane and toluene.
Qualitative Solubility Data
Publicly available quantitative solubility data for this compound is scarce. However, some qualitative information has been reported:
| Solvent | Qualitative Solubility | Reference |
| Chloroform | Slightly Soluble | [10][11] |
| DMSO | Slightly Soluble | [10][11] |
| Methanol | Slightly Soluble | [10][11] |
Table 2: Qualitative Solubility of this compound.
It is important to note that "slightly soluble" is a subjective term and underscores the necessity for quantitative experimental determination.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, a robust and reliable experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[16]
The Shake-Flask Method: A Self-Validating System
The shake-flask method involves agitating an excess of the solid solute with the solvent for a sufficient period to reach equilibrium.[16][17] The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.
Caption: Experimental Workflow for Solubility Determination.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (purity >97%)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved compound at the end of the experiment. b. Accurately pipette a known volume of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5] b. After agitation, allow the vials to stand at the same constant temperature for at least 2 hours to allow for the separation of the undissolved solid. Centrifugation can be used to facilitate this separation.
-
Sample Analysis: a. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. b. Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the diluted filtrate using a validated analytical method (HPLC or UV-Vis spectroscopy).
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions. c. Determine the concentration of this compound in the diluted filtrate by interpolating its analytical response on the calibration curve. d. Calculate the original solubility in the saturated solution, accounting for the dilution factor.
Choice of Analytical Technique
-
HPLC: This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can be used. Detection can be achieved using a UV detector, although the nitrile group itself is not a strong chromophore at wavelengths above 200 nm.[18] Derivatization of the amine group can be employed to enhance UV detection or enable fluorescence detection.[19][20] A Charged Aerosol Detector (CAD) is an excellent alternative as it provides a more uniform response for compounds lacking a strong chromophore.[21]
-
UV-Vis Spectroscopy: This method can be simpler and faster than HPLC but may be less specific. It is crucial to determine the λ_max (wavelength of maximum absorbance) of this compound in each solvent. The absorbance of the diluted filtrate is then measured at this wavelength. This method is suitable if this compound is the only absorbing species in the solution.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 3. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. keyorganics.net [keyorganics.net]
- 8. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 9. This compound | CAS#:2432-74-8 | Chemsrc [chemsrc.com]
- 10. 2432-74-8 CAS MSDS (6-AMINO CAPRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 6-AMINO CAPRONITRILE | 2432-74-8 [chemicalbook.com]
- 12. chem-casts.com [chem-casts.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 6-Aminohexanenitrile (CAS: 2432-74-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Aminohexanenitrile
This compound, also known as 6-aminocapronitrile or ω-aminocapronitrile, is an organic compound featuring both a primary amine (-NH₂) and a nitrile (-C≡N) functional group.[1][2] This unique structure makes it a valuable intermediate in various chemical syntheses.[1] Its CAS Registry Number is 2432-74-8.[2][3]
Molecular Structure:
-
Canonical SMILES: NCCCCCC#N[2]
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[4][7] A detailed summary of its physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Melting Point | -31.4 °C | [2][6] |
| Boiling Point | 235.5 °C (at 1.01325 bar) | [6] |
| 129-132 °C (at 26 Torr) | [2] | |
| Density | 800.256 kg/m ³ (at 25 °C, 1.01325 bar) | [6] |
| Refractive Index | 1.4475 | [8][9] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [9] |
| Purity | Commercially available with a purity of >95.0%. |
Synthesis of this compound
A key synthesis route for this compound is the partial hydrogenation of adiponitrile (ADN).[10] This process is a critical step in a newer, more environmentally friendly method for producing caprolactam, the monomer for Nylon 6.[10] The challenge in this synthesis is to selectively hydrogenate one of the two nitrile groups of adiponitrile to an amine group, avoiding further reduction to 1,6-hexanediamine (HMDA).[10]
Catalysts, such as nickel-based catalysts, are employed to achieve high activity and selectivity for 6-aminocapronitrile.[10] The use of promoters like potassium oxide (K₂O) and lanthanum oxide (La₂O₃) on a support like α-Al₂O₃ has been shown to enhance the catalyst's performance by increasing its stability and the selectivity towards the desired product.[10]
Experimental Protocol: Catalytic Hydrogenation of Adiponitrile
This protocol is a generalized representation based on established research.[10]
-
Catalyst Preparation: A series of Ni/α-Al₂O₃ catalysts, optionally doped with K₂O and La₂O₃, are prepared by the impregnation method.
-
Catalyst Reduction: The catalyst is placed in a fixed-bed reactor and reduced under a hydrogen flow at a high temperature (e.g., 623 K) for several hours.
-
Reaction Setup: The reaction is carried out in a continuous flow system using a tubular stainless steel fixed-bed reactor.
-
Reaction Conditions: A solution of adiponitrile in a solvent like ethanol is fed into the reactor along with hydrogen gas. The reaction is typically conducted under atmospheric pressure and at an elevated temperature (e.g., 453 K).[10]
-
Product Analysis: The reaction products are collected and analyzed by gas chromatography (GC) to determine the conversion of adiponitrile and the selectivity for this compound.
Caption: Synthesis of this compound via partial hydrogenation of adiponitrile.
Chemical Reactivity and Key Reactions
The bifunctional nature of this compound allows it to undergo a variety of chemical transformations at both the amine and nitrile groups.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid, yielding 6-aminocaproic acid (also known as ε-aminocaproic acid). This reaction can be performed under acidic or basic conditions.[11] 6-aminocaproic acid is a precursor to Nylon 6 and also has pharmaceutical applications.[12]
Experimental Protocol: Hydrolysis to 6-Aminocaproic Acid
This protocol is based on the general principles of nitrile hydrolysis.[11][13]
-
Reaction Setup: this compound is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Heating: The mixture is heated under reflux for a sufficient period to ensure complete hydrolysis.
-
Work-up (Acidic Hydrolysis): The resulting solution is often decolorized and evaporated to yield the hydrochloride salt of the amino acid. The free amino acid can be obtained by using an ion-exchange resin.[13]
-
Work-up (Basic Hydrolysis): The reaction mixture is neutralized with an acid to precipitate the amino acid, which can then be collected by filtration.
-
Purification: The crude 6-aminocaproic acid can be further purified by recrystallization.
Caption: Hydrolysis of this compound to 6-Aminocaproic Acid.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, resulting in the formation of 1,6-hexanediamine (hexamethylenediamine). This reaction is typically carried out using catalytic hydrogenation.
Applications
This compound is a crucial intermediate in several industrial processes.
-
Polymer Synthesis: Its primary application is as a precursor in the production of polyamides, most notably Nylon 6.[1] The polymerization can proceed through the hydrolysis of the nitrile to a carboxylic acid, followed by polycondensation.[14]
-
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]
-
Fine Chemicals: Its versatile reactivity makes it a useful intermediate in the synthesis of other fine and specialty chemicals.[1]
Analytical Methods
A variety of analytical techniques can be employed for the characterization and quantification of this compound.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for separating and quantifying this compound in mixtures.[15][]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the primary amine (typically two peaks in the 3500-3400 cm⁻¹ region) and the C≡N stretching of the nitrile group (around 2250 cm⁻¹).[3][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the different types of protons in the molecule. The protons on the carbons adjacent to the amine and nitrile groups will have distinct chemical shifts.[17] ¹³C NMR will show characteristic signals for the carbon atoms in the molecule, including the nitrile carbon.[4][17]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.[3]
-
Safety and Toxicology
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[4][18] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation)[4][18] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[4] |
| Acute Toxicity, Inhalation | Warning (Harmful if inhaled)[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation[4] |
Handling Precautions:
-
Handle in a well-ventilated area.[18]
-
Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[18]
-
Avoid contact with skin and eyes.[18]
-
Avoid breathing mist, gas, or vapors.[18]
-
Keep away from sources of ignition.[18]
Toxicological Data:
-
LD50 (Oral, rat): 820 mg/kg
-
LDLo (Skin, rabbit): 3160 mg/kg
-
In lethal-dose studies on rabbits via skin absorption, it has been observed to cause somnolence and acute pulmonary edema.[4][7]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 4. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chem-casts.com [chem-casts.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 6-AMINO CAPRONITRILE | 2432-74-8 [chemicalbook.com]
- 10. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 | MDPI [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pure.tue.nl [pure.tue.nl]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. echemi.com [echemi.com]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 6-Aminohexanenitrile
Foreword: Unveiling the Architectural Nuances of a Versatile Molecular Scaffold
To the dedicated researchers, pioneering scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide offers a comprehensive exploration of 6-aminohexanenitrile. This seemingly simple bifunctional molecule, possessing both a primary amine and a nitrile group, holds significant potential in the rational design of novel therapeutics and advanced materials.[][2] Its unique architecture allows it to serve as a flexible linker in complex molecular constructs, such as Proteolysis Targeting Chimeras (PROTACs), and as a valuable building block in the synthesis of a diverse array of organic compounds.[2][3] This document moves beyond a cursory overview to provide a deep dive into the fundamental aspects of its molecular structure, bonding, and reactivity, equipping you with the foundational knowledge to harness its full potential in your research and development endeavors.
Molecular Architecture and Conformational Landscape
The molecular formula of this compound is C₆H₁₂N₂[4][5], with a molecular weight of approximately 112.17 g/mol .[4] Its structure is characterized by a flexible five-carbon aliphatic chain bookended by a primary amino group (-NH₂) and a nitrile group (-C≡N). This bifunctionality is the cornerstone of its chemical versatility.
Bonding and Hybridization: A Tale of Two Ends
The bonding within this compound can be understood by examining the hybridization states of its constituent atoms.
-
The Amino Terminus: The nitrogen atom of the primary amine is sp³ hybridized, resulting in a trigonal pyramidal geometry. The H-N-H and H-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, though lone pair repulsion will likely compress the H-N-H angle slightly. This sp³ hybridization and the presence of a lone pair of electrons make the amino group a potent nucleophile and a hydrogen bond donor.
-
The Nitrile Terminus: The carbon and nitrogen atoms of the nitrile group are sp hybridized, leading to a linear arrangement with a C-C≡N bond angle of 180°. The triple bond consists of one sigma (σ) bond and two pi (π) bonds, resulting in a region of high electron density. The nitrogen atom of the nitrile group also possesses a lone pair of electrons, making it a hydrogen bond acceptor.[6]
-
The Alkyl Backbone: The five carbon atoms of the hexanenitrile backbone are all sp³ hybridized, forming a flexible chain of sigma bonds. The C-C-C bond angles are approximately 109.5°. The free rotation around these single bonds allows the molecule to adopt a multitude of conformations.
Molecular Geometry: A Computational Perspective
Table 1: Predicted Molecular Geometry of this compound (DFT B3LYP/6-311++G(d,p)) [7][8]
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Length (Å) | C-C (average alkyl) | ~1.53-1.54 |
| C-C≡N | ~1.47 | |
| C≡N | ~1.16 | |
| C-NH₂ | ~1.47 | |
| N-H | ~1.01 | |
| Bond Angle (°) | C-C-C (average alkyl) | ~109.5 |
| C-C-C≡N | ~110.0 | |
| C-C≡N | ~180.0 | |
| C-C-NH₂ | ~111.0 | |
| H-N-H | ~106.0 | |
| Dihedral Angle (°) | H-N-C-C | Varies with conformation |
Note: These are representative values derived from typical DFT calculations for similar molecules and may vary slightly depending on the specific computational method and basis set used.
The flexibility of the pentyl chain is a key feature, allowing the amino and nitrile groups to be positioned at various distances and orientations relative to each other. This conformational freedom is a critical consideration when designing linkers for applications like PROTACs, where the distance and orientation between the two binding moieties are crucial for inducing the desired biological effect.[9]
Spectroscopic Signature: Elucidating the Molecular Fingerprint
The structural features of this compound give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets corresponding to the methylene (-CH₂-) protons of the aliphatic chain.[10] The protons closer to the electron-withdrawing nitrile group will be deshielded and appear at a higher chemical shift (further downfield) compared to those closer to the amino group. The -NH₂ protons will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[10]
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities [11][12]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H₂N-CH ₂- | ~2.7 | Triplet (t) |
| -CH ₂-CH₂-NH₂ | ~1.5 | Multiplet (m) |
| -CH₂-CH ₂-CH₂- | ~1.4 | Multiplet (m) |
| -CH ₂-C≡N | ~1.6 | Multiplet (m) |
| -CH₂-CH ₂-C≡N | ~2.3 | Triplet (t) |
| -NH ₂ | Variable (broad) | Singlet (s) |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals, one for each unique carbon atom in the molecule.[13][14] The nitrile carbon will be the most downfield signal due to its sp hybridization and proximity to the electronegative nitrogen atom. The carbon attached to the amino group will also be significantly downfield compared to the other methylene carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts [15][16]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C ≡N | ~120 |
| -C H₂-C≡N | ~17 |
| -CH₂-C H₂-C≡N | ~25 |
| -C H₂-CH₂-CH₂- | ~26 |
| -CH₂-C H₂-NH₂ | ~33 |
| C H₂-NH₂ | ~42 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides clear evidence for its key functional groups.[]
Table 4: Characteristic IR Absorption Bands [18][19][20]
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3400-3250 | Medium (two bands) |
| C-H Stretch | Aliphatic (-CH₂-) | 2950-2850 | Strong |
| C≡N Stretch | Nitrile (-C≡N) | 2260-2240 | Medium, Sharp |
| N-H Bend | Primary Amine (-NH₂) | 1650-1580 | Medium |
| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium |
The presence of the two N-H stretching bands is characteristic of a primary amine. The sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region is a definitive indicator of the nitrile group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation patterns that can be used to deduce its structure. The molecular ion peak (M⁺) would be observed at an m/z of 112.[21] A prominent fragment is expected at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, which is a characteristic fragmentation of primary amines.[22] Other fragments will arise from the cleavage of the aliphatic chain.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijcps.org [ijcps.org]
- 8. researchgate.net [researchgate.net]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. compoundchem.com [compoundchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. whitman.edu [whitman.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermodynamic Properties of 6-Aminohexanenitrile
Abstract
6-Aminohexanenitrile, a bifunctional molecule of significant industrial interest, serves as a critical precursor in the synthesis of polyamides, notably Nylon-6, and as a versatile building block in the development of novel pharmaceutical agents. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the feasibility and outcomes of its chemical transformations. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, grounded in both established theoretical calculations and available experimental data. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the practical application of thermodynamic data.
Introduction: The Significance of this compound
This compound (ACN), also known as 6-aminocapronitrile, is a colorless liquid at room temperature possessing both a primary amine (-NH₂) and a nitrile (-C≡N) functional group.[1] This unique structure imparts a dual reactivity that makes it a valuable intermediate in organic synthesis. Its most prominent application lies in the production of ε-caprolactam, the monomer for Nylon-6, offering a potentially more sustainable and cost-effective route compared to traditional methods.[2] In the pharmaceutical industry, the aminonitrile moiety is a recognized pharmacophore and a key synthetic intermediate for a variety of bioactive molecules, attributed to its ability to participate in diverse chemical reactions to form complex molecular architectures.[3][4]
A comprehensive grasp of the thermodynamic properties of this compound is not merely an academic exercise. For chemical engineers, this data is crucial for reactor design, process simulation, and ensuring safe operating parameters. For medicinal chemists, understanding the energetics of reactions involving ACN can guide the synthesis of novel drug candidates and predict their stability. This guide aims to consolidate the available thermodynamic data for this compound, critically evaluate its sources, and present it in a structured and accessible format for the scientific community.
Physicochemical and Identification Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermodynamics. These properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 2432-74-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.899 g/cm³ at 25°C | [5] |
| Melting Point | -31.4 °C | [6] |
| Boiling Point | 235.5 °C at 760 mmHg | [5][6] |
| Flash Point | 93.6 °C | [5] |
| Vapor Pressure | 0.18 mmHg at 25 °C | [5] |
| Refractive Index | 1.4475 | [5] |
Table 1: Physicochemical and Identification Properties of this compound.
Core Thermodynamic Properties
The thermodynamic properties of a substance govern its energy content and its behavior during chemical and physical changes. For this compound, these properties are critical for understanding its reactivity, stability, and phase behavior.
Enthalpy of Formation (ΔHf°)
A study by Contineanu et al. reported the standard molar enthalpy of formation for crystalline 6-aminohexanoic acid (ΔHf°(cr)) to be -641.6 ± 1.2 kJ/mol, determined via combustion calorimetry.[7] The hydrolysis of this compound to 6-aminohexanoic acid is a key reaction in its polymerization to Nylon-6.[2] The thermodynamics of nitrile hydrolysis have been studied for various compounds, and while the specific enthalpy of this reaction for ACN is not explicitly reported, it is known to be exothermic.[8] By combining the experimental enthalpy of formation of 6-aminohexanoic acid with a calculated or experimentally determined enthalpy of hydrolysis for this compound, a robust estimation of its enthalpy of formation can be achieved.
Heat Capacity (Cp)
The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. This property is crucial for heat transfer calculations in chemical processes. Calculated values for the specific heat capacity of liquid this compound are available.
| Property | Value | Conditions | Source |
| Specific Heat Capacity (liquid) | 1.88273 kJ/kg·K | 25 °C, 1.01325 bar | [6] |
| Molar Heat Capacity (liquid) | 211.191 kJ/kmol·K | 25 °C, 1.01325 bar | [6] |
Table 2: Calculated Heat Capacity of this compound.
Experimental Protocol: Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of materials.[9][10][11] The principle involves comparing the heat flow to a sample to that of a known reference material under the same temperature program.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement: Run a temperature program with an empty sample pan and an empty reference pan to establish the baseline heat flow.
-
Reference Measurement: Place a sapphire standard (a material with a well-characterized heat capacity) in the sample pan and run the same temperature program.
-
Sample Measurement: Replace the sapphire standard with a precisely weighed sample of this compound and repeat the temperature program.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the reference, and the baseline at a given temperature.
Caption: Workflow for Heat Capacity Measurement using DSC.
Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This is a critical parameter for distillation and for understanding intermolecular forces.
| Property | Value | Conditions | Source |
| Enthalpy of Vaporization (mass) | 628.67 kJ/kg | 25 °C, 1.01325 bar | [6] |
| Enthalpy of Vaporization (molar) | 70.520 kJ/mol | 25 °C, 1.01325 bar | [6] |
Table 3: Calculated Enthalpy of Vaporization of this compound.
The Clausius-Clapeyron equation provides a theoretical basis for the relationship between vapor pressure and temperature, from which the enthalpy of vaporization can be determined experimentally.
Experimental Protocol: Vapor Pressure Measurement and Determination of Enthalpy of Vaporization
Measuring the vapor pressure of a liquid at different temperatures allows for the calculation of its enthalpy of vaporization.
Step-by-Step Methodology:
-
Apparatus Setup: A static or dynamic apparatus can be used to measure the vapor pressure. A common method involves a thermostated vessel connected to a pressure sensor.
-
Sample Degassing: The liquid sample is thoroughly degassed to remove any dissolved gases that could interfere with the vapor pressure measurement.
-
Temperature Control: The temperature of the liquid is precisely controlled using a thermostat bath.
-
Pressure Measurement: At each stable temperature, the vapor pressure of the substance is recorded.
-
Data Analysis: A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is constructed. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant.
Caption: Workflow for Determining Enthalpy of Vaporization.
Thermodynamic Considerations in the Synthesis of Nylon-6
The synthesis of Nylon-6 from this compound involves two key thermodynamically driven steps: the hydrolysis of the nitrile group to a carboxylic acid (forming 6-aminohexanoic acid) and the subsequent polyamidation.[2]
Hydrolysis: C₅H₁₀(NH₂)CN + 2H₂O → C₅H₁₀(NH₂)COOH + NH₃
Polyamidation: n C₅H₁₀(NH₂)COOH → [-NH-(CH₂)₅-CO-]n + n H₂O
The overall process is governed by the thermodynamics of these individual reactions. The hydrolysis of the nitrile is a crucial activation step.[2] While this reaction can be slow, it is thermodynamically favorable. The subsequent polyamidation is an equilibrium-controlled process. To obtain a high molecular weight polymer, the equilibrium must be shifted towards the product side, which is typically achieved by the continuous removal of water.[2] Understanding the enthalpy and entropy changes associated with these reactions is essential for optimizing the polymerization conditions, such as temperature and pressure, to achieve the desired polymer properties.
Caption: Thermodynamic Pathway for Nylon-6 Synthesis from ACN.
Relevance in Drug Development
In the context of drug development, the thermodynamic properties of intermediates like this compound are of significant interest. The aminonitrile scaffold is present in several approved drugs and numerous clinical candidates.[12] The thermodynamics of ligand-target binding, which can be dissected into enthalpic and entropic contributions, provide deep insights into the mechanism of action and can guide lead optimization.[13]
Understanding the thermodynamics of the synthesis of aminonitrile-containing molecules allows for:
-
Route Scouting and Optimization: Choosing synthetic pathways that are thermodynamically favorable and lead to higher yields and purity.
-
Process Safety: Assessing the potential for thermal runaways in large-scale synthesis.
-
Polymorph Screening: The thermodynamic stability of different crystalline forms of a drug substance is critical for its formulation and bioavailability.
Safety Considerations
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated area to avoid inhalation of vapors.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound, a molecule of considerable industrial and pharmaceutical importance. While a complete set of experimentally determined thermodynamic data remains to be fully elucidated in the peer-reviewed literature, the available calculated values, in conjunction with experimental data for related compounds, provide a solid foundation for its application in chemical synthesis and process design. The methodologies for the experimental determination of key thermodynamic parameters have been outlined to encourage further research in this area. A deeper understanding of the thermodynamics of this compound will undoubtedly facilitate the development of more efficient and sustainable processes for the production of polyamides and novel pharmaceutical agents.
References
- 1. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chem-casts.com [chem-casts.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Researchers: A Deep Dive into the Polymerization Kinetics of 6-Aminohexanenitrile
Introduction: A Modern Approach to Polyamide 6 Synthesis
Polyamide 6 (PA6), commonly known as Nylon 6, is a cornerstone of the engineering plastics and synthetic fibers industries, prized for its exceptional mechanical strength, thermal stability, and chemical resistance. For decades, the primary industrial route to PA6 has been the hydrolytic ring-opening polymerization of ε-caprolactam (CL). However, the synthesis of CL from petroleum-based feedstocks involves multiple steps and the use of reagents with significant environmental and safety considerations.[1]
In recent years, the direct polymerization of 6-aminohexanenitrile (ACN) has emerged as a highly attractive and more sustainable alternative. This pathway, which can directly convert ACN to high molecular weight PA6, potentially streamlines the production process by bypassing the synthesis and purification of CL.[1] Understanding the polymerization kinetics of ACN is paramount for process optimization, catalyst development, and ultimately, the commercial viability of this greener route to a vital polymer.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals (where polyamides may find application in drug delivery systems or medical devices) on the polymerization kinetics of this compound. We will explore the underlying reaction mechanisms, the critical role of catalysis, and provide detailed experimental protocols for laboratory-scale synthesis and kinetic analysis.
The Two Pathways from this compound to Polyamide 6
The conversion of this compound to Polyamide 6 can proceed through two main routes, the understanding of which is fundamental to controlling the polymerization kinetics.
-
Direct Polycondensation: This is a step-growth polymerization where the nitrile group of ACN is first hydrolyzed to a carboxylic acid, forming 6-aminocaproic acid. This intermediate then undergoes polycondensation with other ACN molecules or growing polymer chains to form PA6, with the elimination of water. This direct route is the focus of significant current research.[2][3]
-
Cyclization to ε-Caprolactam followed by Ring-Opening Polymerization: ACN can first undergo intramolecular cyclization to form ε-caprolactam, especially in the presence of water at elevated temperatures.[4] The resulting CL can then undergo the well-established hydrolytic ring-opening polymerization to yield PA6. The overall kinetics in this scenario are a convolution of the cyclization and polymerization rates.
The following diagram illustrates these competing and sequential reaction pathways:
Caption: Reaction pathways from this compound to Polyamide 6.
Kinetics of Direct Polycondensation of this compound
The direct polycondensation of ACN is a complex process involving in-situ monomer transformation followed by step-growth polymerization. The kinetics are heavily influenced by several factors, most notably the catalyst, temperature, and water concentration.
A critical requirement for producing high molecular weight PA6 via polycondensation is achieving exceptionally high monomer conversion, typically exceeding 99%.[1][3] This is a fundamental principle of step-growth polymerization, where the degree of polymerization is highly sensitive to conversion at the later stages of the reaction.
The Role of Heterogeneous Catalysis
The uncatalyzed hydrolysis of the nitrile group in ACN is slow, making catalysis essential for a kinetically favorable process.[2] While homogeneous catalysts have been explored, they present challenges in separation and potential product contamination. Consequently, heterogeneous catalysts, particularly solid metal oxides, have garnered significant attention.
Metal oxides such as zirconia (ZrO₂), titania (TiO₂), and niobia (Nb₂O₅) have demonstrated promising catalytic activity for the model reaction of pentanenitrile with water and hexylamine to form N-hexylpentanamide, which mimics the formation of the amide linkage in PA6.[3] Among these, ZrO₂ has been shown to be particularly effective, enabling over 99% conversion of pentanenitrile within six hours at 230°C.[3]
The proposed mechanism on these metal oxide surfaces involves the initial catalytic hydrolysis of the adsorbed nitrile to a terminal amide. This is followed by the amidation reaction with an amine group to form the stable amide bond of the polymer backbone.[3]
Kinetic Parameters and Influencing Factors
The rate of the direct polycondensation of ACN can be described by considering the rates of the individual steps: nitrile hydrolysis and subsequent amidation. The overall reaction rate is influenced by:
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and a broader molecular weight distribution. A typical temperature range for catalyzed ACN polymerization is 200-250°C.[3]
-
Catalyst Loading and Surface Area: The reaction rate is dependent on the amount and surface area of the catalyst. Higher catalyst loading can accelerate the reaction, but mass transfer limitations may become significant.
-
Water Content: Water is a reactant in the initial nitrile hydrolysis step. While necessary, excess water can shift the polycondensation equilibrium, hindering the formation of high molecular weight polymer. Careful control and removal of water during the later stages of polymerization are crucial.
| Parameter | Typical Range/Value | Influence on Kinetics | Reference |
| Temperature | 200 - 250 °C | Increases reaction rate, but can induce side reactions at higher values. | [3] |
| Catalyst | ZrO₂, TiO₂, Nb₂O₅ | Significantly accelerates the rate-limiting nitrile hydrolysis step. | [3] |
| Conversion for High MW Polymer | > 99% | A fundamental requirement for achieving high molecular weight in step-growth polymerization. | [1][3] |
| Reaction Time (with ZrO₂) | ~6 hours for >99% conversion | Dependent on temperature and catalyst efficiency. | [3] |
Experimental Protocols
The following protocols provide a framework for the laboratory-scale synthesis of Polyamide 6 via the direct polycondensation of this compound and for monitoring the reaction kinetics.
Protocol 1: Heterogeneously Catalyzed Direct Polycondensation of this compound
Objective: To synthesize Polyamide 6 from this compound using a solid acid catalyst and to monitor the reaction progress.
Materials:
-
This compound (ACN), high purity
-
Zirconium(IV) oxide (ZrO₂), high surface area
-
Deionized water
-
High-pressure stainless-steel reactor with mechanical stirring and a port for sample extraction
-
Inert gas supply (Nitrogen or Argon)
-
Formic acid (for polymer dissolution)
-
Methanol (for polymer precipitation)
-
Vacuum oven
Procedure:
-
Catalyst Preparation: Dry the ZrO₂ catalyst in a vacuum oven at 120°C for at least 4 hours to remove any adsorbed moisture.
-
Reactor Setup: Charge the high-pressure reactor with this compound and the dried ZrO₂ catalyst (e.g., 5 wt% relative to ACN). Add a stoichiometric amount of deionized water for the hydrolysis of the nitrile groups.
-
Inert Atmosphere: Seal the reactor and purge with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the reactor to the desired temperature (e.g., 230°C) with continuous stirring.
-
Monitoring the Reaction: At specific time intervals (e.g., every hour), carefully extract a small aliquot of the reaction mixture.
-
Sample Analysis (for kinetic data):
-
Quench the reaction of the aliquot by rapid cooling.
-
Dissolve a known amount of the sample in a suitable solvent.
-
Analyze the concentration of unreacted nitrile groups using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the nitrile peak (around 2245 cm⁻¹).
-
-
Polymer Recovery (at the end of the reaction):
-
Cool the reactor to room temperature.
-
Dissolve the solid product in formic acid.
-
Separate the catalyst by filtration or centrifugation.
-
Precipitate the Polyamide 6 by slowly adding the formic acid solution to a stirred excess of methanol.
-
Filter the precipitated polymer, wash with methanol, and dry in a vacuum oven at 80°C until a constant weight is achieved.
-
-
Polymer Characterization:
-
Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC) with a suitable solvent system (e.g., hexafluoroisopropanol).
-
Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Analyze the thermal properties (melting temperature, glass transition temperature) using Differential Scanning Calorimetry (DSC).
-
Caption: Experimental workflow for the direct polymerization of this compound.
Conclusion: Advancing Polyamide Synthesis through Kinetic Understanding
The direct polymerization of this compound represents a significant advancement in the sustainable production of Polyamide 6. A thorough understanding of the polymerization kinetics is indispensable for the successful implementation of this technology. By leveraging heterogeneous catalysis and carefully controlling reaction parameters, researchers can optimize the synthesis of high molecular weight PA6. The protocols and insights provided in these application notes offer a robust starting point for further research and development in this exciting field, paving the way for more efficient and environmentally conscious polymer manufacturing.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Polyamide synthesis from 6-aminocapronitrile, part 1: N-alkyl amide formation by amine amidation of a hydrolyzed nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamide synthesis from 6-aminocapronitrile, part 2: heterogeneously catalyzed nitrile hydrolysis with consecutive amine amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols for the Synthesis of Specialty Polyamides Using 6-Aminohexanenitrile
Introduction: A Modern Approach to Polyamide Synthesis
Polyamides, a cornerstone of the polymer industry, are renowned for their exceptional strength, durability, and versatility.[1][2] Traditionally, the synthesis of AB-type polyamides like Polyamide 6 (Nylon 6) has been dominated by the ring-opening polymerization of ε-caprolactam.[3][4] While effective, this method is not without its challenges, including the need for high temperatures and the management of residual monomer.
This document presents a detailed guide to the synthesis of specialty polyamides utilizing 6-aminohexanenitrile (ACN) as a primary monomer. The bifunctional nature of ACN, possessing both a primary amine (-NH₂) and a nitrile (-C≡N) group, offers a direct pathway to the formation of the characteristic amide linkages of polyamides.[1] This route presents an opportunity to design novel polyamides with tailored properties by circumventing the traditional lactam-based chemistry.
The core of this process lies in the hydrolytic conversion of the nitrile moiety into a carboxylic acid, which then undergoes polycondensation with the amine group. This guide will provide both fundamental principles and actionable protocols for researchers, scientists, and drug development professionals interested in exploring this innovative approach to creating specialty and high-performance polyamides. We will delve into both uncatalyzed and catalyzed methodologies, offering a platform for the synthesis of novel polymers with tailored functionalities.
PART 1: Safety and Handling of this compound
1.1 Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance and must be handled with appropriate care.[5][6] It is harmful if swallowed or inhaled and can cause skin irritation and serious eye irritation.[6] In some cases, it may cause severe skin burns and eye damage.[6]
Mandatory PPE includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A properly fitted respirator if working outside of a fume hood
-
A lab coat
1.2 Handling and Storage
-
Handling: All manipulations of this compound should be performed in a well-ventilated fume hood.[5] Avoid contact with skin, eyes, and clothing. Prevent the formation of aerosols or mists. Use non-sparking tools to prevent ignition sources.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
1.3 First-Aid Measures
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
PART 2: Core Principles of this compound Polymerization
The synthesis of polyamides from this compound is a type of AB polycondensation. The overall process involves two key chemical transformations that occur in sequence:
-
Nitrile Hydrolysis: The nitrile group (-C≡N) is hydrolyzed in the presence of water to form a carboxylic acid group (-COOH). This step is often the rate-limiting step and can be facilitated by high temperatures, pressures, and/or catalysts.
-
Polycondensation: The newly formed carboxylic acid group on one monomer reacts with the amine group (-NH₂) of another monomer to form an amide bond (-CO-NH-), releasing a molecule of water. This process repeats to build the long polymer chains.
To achieve high molecular weight polymers, a conversion of over 99% is typically required.[2]
Reaction Pathway
Caption: Overall reaction scheme for the synthesis of Polyamide 6 from this compound.
PART 3: Experimental Protocols
Protocol 1: Synthesis of Polyamide 6 Homopolymer via Uncatalyzed Hydrolytic Polymerization
This protocol describes a high-temperature, high-pressure method for the homopolymerization of this compound. The conditions are designed to facilitate the hydrolysis of the nitrile group without the need for an external catalyst.
3.1.1 Materials and Equipment
-
This compound (purity ≥ 97%)
-
Deionized water
-
High-pressure stainless-steel autoclave reactor with a stirrer, thermocouple, pressure gauge, and nitrogen inlet/outlet
-
Formic acid (for washing)
-
Methanol (for washing)
-
Vacuum oven
3.1.2 Step-by-Step Procedure
-
Reactor Charging: Charge the autoclave with this compound and deionized water in a molar ratio of 1:2. For example, for 112.17 g (1 mole) of this compound, add 36.04 g (2 moles) of deionized water.
-
Inerting: Seal the reactor and purge with dry, oxygen-free nitrogen at least three times to remove any residual air.
-
Heating and Pressurization: Begin stirring and heat the reactor to 230-250°C. The pressure will rise due to the vapor pressure of water and the evolution of ammonia from the hydrolysis reaction.
-
Polymerization: Maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by the evolution of ammonia.
-
Pressure Release and Post-Polymerization: Slowly release the pressure over 1-2 hours while maintaining the temperature. This helps to remove water and drive the polycondensation equilibrium towards a higher molecular weight polymer.
-
Cooling and Isolation: Cool the reactor to room temperature. The resulting solid polymer can be removed from the reactor.
-
Purification: The crude polymer may contain unreacted monomer and oligomers. Purify the polymer by grinding it into a powder and washing it with hot formic acid followed by hot methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Protocol 2: Synthesis of a Specialty Copolyamide via Catalyzed Polymerization
This protocol details the synthesis of a specialty copolyamide by incorporating a functional comonomer, L-leucine, to enhance biocompatibility and modify the polymer's physical properties. A heterogeneous catalyst, Zirconium (IV) oxide (ZrO₂), is used to facilitate the nitrile hydrolysis under milder conditions.[7]
3.2.1 Materials and Equipment
-
This compound (purity ≥ 97%)
-
L-leucine
-
Zirconium (IV) oxide (ZrO₂, catalyst)
-
Deionized water
-
Glass-lined stainless-steel reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation setup
-
Methanol (for washing)
-
Vacuum oven
3.2.2 Step-by-Step Procedure
-
Catalyst Preparation: If necessary, activate the ZrO₂ catalyst by heating it at 200°C for 4 hours under a nitrogen stream.
-
Reactor Charging: Charge the reactor with this compound, L-leucine (e.g., at a 95:5 molar ratio to this compound), ZrO₂ (1-2 mol% with respect to this compound), and deionized water (2 moles per mole of nitrile).
-
Inerting: Seal the reactor and purge with nitrogen for 30 minutes.
-
Hydrolysis and Pre-polymerization: Heat the mixture to 180-200°C with stirring under a slow nitrogen flow for 3-4 hours. Water and evolved ammonia can be slowly distilled off.
-
Polycondensation: Increase the temperature to 220-240°C and apply a vacuum (e.g., <10 mbar) for an additional 3-4 hours to remove water and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.
-
Cooling and Isolation: Release the vacuum with nitrogen and cool the reactor. The resulting copolyamide can be extruded from the bottom of the reactor or removed after cooling.
-
Purification: The polymer is ground and washed with hot methanol to remove any unreacted monomers and low molecular weight species.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C to a constant weight.
Experimental Workflow Diagram
Caption: General experimental workflow for polyamide synthesis from this compound.
PART 4: Characterization of Synthesized Polyamides
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polyamide.
4.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a crucial first step to verify the chemical transformation.
-
Procedure: A small amount of the dried polymer is analyzed using an FTIR spectrometer, typically as a thin film cast from a suitable solvent or using an ATR accessory.
-
Expected Results:
-
Disappearance of the sharp nitrile peak (-C≡N) around 2245 cm⁻¹.
-
Appearance of a strong amide I band (C=O stretch) around 1640 cm⁻¹.
-
Appearance of an amide II band (N-H bend) around 1540 cm⁻¹.
-
A broad N-H stretching band around 3300 cm⁻¹.
-
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the polymer structure and, in the case of copolymers, the monomer incorporation ratio.
-
Procedure: The polymer is dissolved in a suitable deuterated solvent (e.g., D₂SO₄ or a mixture of deuterated trifluoroacetic acid and chloroform).
-
Expected Results: The spectra should show characteristic peaks for the methylene protons and carbons in the polymer backbone, as well as the amide proton. The integration of peaks can be used to determine the composition of copolymers.
4.3 Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insight into its amorphous and crystalline nature.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature.
4.4 Molecular Weight Determination (GPC/SEC)
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI is indicative of a well-controlled polymerization.
Data Summary Table
| Property | Analytical Technique | Expected Outcome for Polyamide 6 |
| Chemical Structure | FTIR | Amide I (~1640 cm⁻¹), Amide II (~1540 cm⁻¹), N-H stretch (~3300 cm⁻¹) |
| NMR | Characteristic peaks for -(CH₂)₅- and -NH-CO- repeating units | |
| Thermal Properties | DSC | Tg ~ 40-50°C, Tm ~ 215-225°C |
| TGA | Decomposition temperature > 350°C | |
| Molecular Weight | GPC/SEC | Mw > 15,000 g/mol for good mechanical properties[2] |
PART 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | Incomplete reaction; insufficient water for hydrolysis; poor removal of condensation byproducts. | Increase reaction time and/or temperature; ensure sufficient initial water; improve vacuum during the polycondensation step. |
| Polymer Discoloration | Presence of oxygen during polymerization; reaction temperature too high. | Ensure thorough inerting of the reactor; optimize reaction temperature. |
| Incomplete Nitrile Conversion | Insufficient reaction time or temperature; catalyst deactivation. | Extend the hydrolysis step; check catalyst activity or increase catalyst loading. |
References
Application Note: Chromatographic Strategies for the Purity Assessment of 6-Aminohexanenitrile
Abstract
This document provides a comprehensive guide to the chromatographic separation of 6-aminohexanenitrile from its process-related impurities. This compound is a critical bifunctional intermediate, featuring both a primary amine and a nitrile group, which makes it a key precursor in the synthesis of advanced polymers like nylon-6 and various pharmaceutical compounds. Given its role, ensuring high purity is paramount for the quality and performance of the final products. This application note details robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering protocols tailored for researchers, scientists, and quality control professionals in drug development and chemical manufacturing.
Introduction: The Analytical Challenge
This compound (CAS 2432-74-8) possesses a unique chemical structure with two highly polar functional groups: a primary amine (-NH₂) and a nitrile (-C≡N). This dual polarity presents a significant challenge for traditional reversed-phase HPLC, where highly polar compounds often exhibit poor retention and elute near the solvent front, making separation from other polar impurities difficult.
Impurities in this compound can originate from various stages of its synthesis, which often involves the partial hydrogenation of adiponitrile or other routes derived from precursors like caprolactam. Potential impurities may include:
-
Starting Materials: Unreacted adiponitrile.
-
By-products: Hexamethylenediamine (from over-reduction), and various oligomers.
-
Degradation Products: Compounds formed during storage or processing.
The presence of these impurities, even in trace amounts, can adversely affect polymerization processes and the safety profile of resulting pharmaceutical products. Therefore, sensitive and selective analytical methods are essential for quality control. This guide explores two primary chromatographic approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) for its superior retention of polar analytes and Gas Chromatography with derivatization for volatile and semi-volatile impurities.
Causality Behind Method Selection: Why HILIC and GC?
The choice of chromatographic technique is dictated by the physicochemical properties of this compound and its expected impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is specifically designed for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. The separation mechanism in HILIC involves the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase.
-
Enhanced Retention: The polar amine and nitrile groups of this compound allow for strong interactions with the polar stationary phase (e.g., silica, amide, or penta-hydroxy columns), leading to excellent retention and resolution from other polar species.
-
MS Compatibility: HILIC typically employs volatile mobile phases (e.g., acetonitrile and ammonium formate/acetate buffers), making it highly compatible with mass spectrometry (MS) for definitive peak identification and sensitive quantification.
Gas Chromatography (GC) with Derivatization
Rationale: GC is a powerful technique for separating volatile and semi-volatile compounds. However, the primary amine group in this compound is highly polar and can interact strongly with the stationary phase, leading to poor peak shape and low volatility.
-
Derivatization is Key: To overcome this, a derivatization step is necessary. Silylation, for instance, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine group with nonpolar silyl groups. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
-
Separation of Non-Polar Impurities: This approach is particularly effective for identifying and quantifying less polar impurities that may be present, providing a complementary analytical view to HILIC.
Method Development and Protocols
This section provides detailed, step-by-step protocols for the analysis of this compound and its impurities using both HILIC-UV/MS and GC-MS.
Workflow for Method Development
The following diagram illustrates the logical workflow for developing a robust chromatographic method for purity analysis.
Caption: Workflow for Chromatographic Method Development.
Protocol 1: HILIC-UV/MS for Polar Impurities
This method is ideal for quantifying this compound and resolving polar, non-volatile impurities.
3.2.1 Instrumentation and Materials
-
HPLC System: UHPLC or HPLC system with a quaternary pump, autosampler, and column thermostat.
-
Detectors: UV/Vis Detector and a Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Column: Amide-based HILIC column (e.g., Waters XBridge BEH Amide, 2.5 µm, 2.1 x 100 mm).
-
Chemicals: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade).
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
3.2.2 Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the sample diluent. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1.0 mg/mL.
3.2.3 Chromatographic Conditions
| Parameter | Setting |
| Column | XBridge BEH Amide, 2.5 µm, 2.1 x 100 mm |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.0B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 10 min |
Application Notes and Protocols for the Synthesis of Nylon-6 from 6-Aminohexanenitrile
For: Researchers, scientists, and drug development professionals exploring novel and alternative polymerization pathways.
Introduction: A Strategic Overview of an Alternative Monomer
Nylon-6, a cornerstone of the engineering plastics and synthetic fibers industries, is predominantly synthesized through the ring-opening polymerization of ε-caprolactam.[1][2] However, the exploration of alternative monomers is a burgeoning field of research, driven by the pursuit of more sustainable, efficient, and economically viable production routes. 6-Aminohexanenitrile (ACN) presents itself as a compelling, though less conventional, starting material for nylon-6.[1] Its bifunctional nature, possessing both a primary amine (-NH₂) and a nitrile (-C≡N) group, provides a direct molecular backbone for the target polyamide.[3]
The conversion of this compound to nylon-6 is a two-stage process. The first, and most critical, step is the hydrolysis of the nitrile group to a carboxylic acid, yielding 6-aminocaproic acid (ACA). This is followed by a polycondensation reaction where the amino and carboxylic acid functional groups of the ACA monomers react to form the characteristic amide linkages of the nylon-6 polymer chain.[4] Success in this synthetic route hinges on achieving a near-quantitative conversion of the nitrile, as any remaining nitrile groups would act as chain terminators, severely limiting the final molecular weight of the polymer.[1]
This document provides a detailed technical guide for the laboratory-scale synthesis of nylon-6 from this compound, elucidating the underlying chemical principles and offering comprehensive, step-by-step protocols for both the hydrolysis and polymerization stages.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is paramount for both safety and experimental success.
| Property | Value |
| CAS Number | 2432-74-8 |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless liquid |
| Purity | Typically ≥ 95% |
Safety and Handling of this compound
This compound is a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5] Inhalation can be particularly harmful.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols. Use non-sparking tools to avoid ignition sources.
-
First Aid: In case of inhalation, move the person to fresh air. If skin contact occurs, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If swallowed, rinse mouth with water and consult a physician.[5]
Reaction Pathway and Experimental Workflow
The overall transformation from this compound to nylon-6 can be visualized as a two-step process.
Caption: Experimental workflow for the synthesis of Nylon-6 from this compound.
The chemical transformation at the molecular level is detailed below.
Caption: Chemical reaction pathway for Nylon-6 synthesis from this compound.
Detailed Experimental Protocols
Part 1: Hydrolysis of this compound to 6-Aminocaproic Acid
The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Both methods proceed through an amide intermediate.[4][6]
Method A: Acid-Catalyzed Hydrolysis
This method utilizes a strong acid to protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[3]
Materials:
-
This compound (ACN)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
pH indicator paper or pH meter
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 g of this compound.
-
Acid Addition: Slowly and carefully add 50 mL of 6 M HCl to the flask while stirring. The reaction is exothermic, so the addition should be done in an ice bath to control the temperature.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia evolution (if a basic workup is performed).
-
Cooling and Neutralization: After the reflux is complete, cool the reaction mixture to room temperature and then further in an ice bath.
-
Precipitation of 6-Aminocaproic Acid: Carefully neutralize the solution by slowly adding a concentrated NaOH solution until the pH is approximately 7. The 6-aminocaproic acid will precipitate out of the solution as it is zwitterionic and least soluble at its isoelectric point.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the purified 6-aminocaproic acid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Method B: Base-Catalyzed Hydrolysis
This method employs a strong base where the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[3]
Materials:
-
This compound (ACN)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl) solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 15 g of NaOH in 100 mL of deionized water. Add a magnetic stir bar and 10 g of this compound.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.
-
Cooling and Neutralization: Cool the reaction mixture in an ice bath.
-
Precipitation: Slowly add concentrated HCl to neutralize the solution to a pH of approximately 7. The 6-aminocaproic acid will precipitate.
-
Isolation and Purification: Collect the product by vacuum filtration, wash with cold deionized water, and then with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
Part 2: Polycondensation of 6-Aminocaproic Acid to Nylon-6
This step involves heating the monomer, 6-aminocaproic acid, to induce a condensation reaction, forming amide bonds and eliminating water.[1] To achieve a high molecular weight polymer, it is crucial to remove the water byproduct to drive the equilibrium towards the polymer.[7]
Materials:
-
Purified 6-Aminocaproic Acid (ACA)
-
High-temperature reaction vessel (e.g., a thick-walled glass tube or a small stainless steel autoclave)
-
Vacuum line
-
Nitrogen or Argon gas source
-
High-temperature oil bath or furnace
-
Stirring mechanism (if using an autoclave)
Protocol:
-
Monomer Preparation: Place the dried 6-aminocaproic acid into the reaction vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen, which can cause oxidative degradation at high temperatures.
-
Heating under Inert Gas: Heat the vessel to approximately 220 °C under a slow stream of inert gas. The monomer will melt and begin to polymerize. Maintain this temperature for about 1-2 hours. Water will be evolved and carried away by the gas stream.
-
Vacuum Application: Increase the temperature to 250-260 °C and apply a vacuum to the system. This is a critical step to remove the remaining water and drive the polymerization to completion, thereby increasing the molecular weight of the nylon-6.[1][7] Continue heating under vacuum for another 2-3 hours.
-
Cooling and Polymer Isolation: After the polymerization is complete, release the vacuum with an inert gas and allow the vessel to cool to room temperature. The molten polymer will solidify.
-
Extraction of Residual Monomer: The resulting nylon-6 may contain some unreacted monomer and cyclic oligomers.[1] For high purity, the polymer should be chipped or ground and then extracted with hot water to remove these impurities.
-
Drying: Dry the purified nylon-6 chips in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization of the Synthesized Nylon-6
A suite of analytical techniques should be employed to confirm the identity and determine the properties of the synthesized nylon-6.
| Analytical Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups of the polyamide. | Appearance of strong absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and N-H bend (around 1545 cm⁻¹). Disappearance of the nitrile peak (around 2240 cm⁻¹) from the starting material.[8] |
| Differential Scanning Calorimetry (DSC) | To determine the melting temperature (Tm) and crystallinity of the polymer. | A sharp endothermic peak corresponding to the melting of the crystalline domains of nylon-6, typically in the range of 215-225 °C. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Onset of thermal degradation typically above 350 °C.[5] |
| X-ray Diffraction (XRD) | To analyze the crystalline structure of the polymer. | Characteristic diffraction peaks corresponding to the α or γ crystal forms of nylon-6.[9] |
| Viscometry | To estimate the molecular weight of the polymer. | The relative viscosity of a dilute solution of the polymer (e.g., in sulfuric acid) can be used to calculate the viscosity-average molecular weight using the Mark-Houwink equation.[10] |
Conclusion
The synthesis of nylon-6 from this compound offers a viable alternative to the conventional caprolactam-based route. While the process requires careful control, particularly during the critical nitrile hydrolysis step, it provides a valuable platform for research into novel polyamide synthesis. The protocols outlined in this document, grounded in established chemical principles, provide a comprehensive guide for the successful laboratory-scale production and characterization of nylon-6 from this alternative monomer.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. fvs.com.py [fvs.com.py]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. pslc.ws [pslc.ws]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Hydrolysis of 6-Aminohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 6-Aminohexanenitrile Hydrolysis
This compound is a pivotal intermediate in chemical synthesis, primarily valued for its conversion to 6-aminohexanoic acid (also known as ε-aminocaproic acid). This resulting amino acid is a monomer for the production of Nylon-6, a widely used polyamide with diverse applications in textiles, automotive parts, and electronics.[1] Beyond its industrial importance in polymer chemistry, 6-aminohexanoic acid also has pharmaceutical applications as an antifibrinolytic agent, used to control bleeding by inhibiting the breakdown of blood clots.[2][3]
The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental and critical transformation. A thorough understanding of the experimental setup for this reaction is essential for optimizing yield, purity, and scalability. These application notes provide a detailed guide to the experimental design, protocols, and analytical considerations for the successful hydrolysis of this compound.
Chemical Principles: Mechanisms of Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a two-stage process. The nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[4] This transformation can be effectively catalyzed under acidic, basic, or enzymatic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an imidic acid, which then tautomerizes to a more stable amide.[5] The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[5][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which rearranges to an amide.[4][7] Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate to the final carboxylic acid.[4][7]
-
Enzymatic Hydrolysis: Biocatalytic methods offer a green and highly selective alternative to chemical hydrolysis. Nitrilase enzymes can directly convert nitriles to carboxylic acids in a single step.[8][9] Alternatively, a two-enzyme system involving nitrile hydratase and amidase can be employed, where the nitrile is first converted to an amide and then to the carboxylic acid.[8][10] Enzymatic reactions are typically performed under mild conditions of pH and temperature.[10]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the hydrolysis of this compound, from reaction setup to product characterization.
Caption: A generalized workflow for the hydrolysis of this compound.
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol provides a representative method for the acid-catalyzed hydrolysis of this compound.
Materials and Reagents:
-
This compound (≥95% purity)[11]
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethanol (for recrystallization)
-
Activated Carbon (for decolorization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Heating mantle
-
pH meter or pH indicator strips
-
Büchner funnel and flask
-
Vacuum pump
-
Rotary evaporator
Safety Precautions:
-
This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
The reaction should be performed in a fume hood to avoid inhalation of any volatile compounds or fumes.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 part by weight of this compound.
-
Acid Addition: Carefully add a solution of 1 part concentrated hydrochloric acid diluted with 3 parts deionized water to the flask.
-
Hydrolysis: Heat the mixture to reflux (approximately 103-106°C) with constant stirring.[14] Maintain the reflux for 1.5 to 2 hours.[14] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with deionized water.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and stir for 30 minutes. Filter the solution to remove the activated carbon.
-
Neutralization and Isolation: Carefully neutralize the solution with a sodium hydroxide solution to the isoelectric point of 6-aminohexanoic acid (pH ~7) to precipitate the product. The isolation of 6-aminohexanoic acid can be challenging due to its high polarity and water solubility.[2] Cooling the neutralized solution can promote crystallization.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture.[14] Dissolve the crude solid in a minimal amount of hot water, and then add ethanol to induce crystallization upon cooling.
-
Drying: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Product Purification and Characterization
The successful synthesis of 6-aminohexanoic acid requires robust methods for its purification and characterization to ensure it meets the required quality standards.
Purification Techniques:
-
Crystallization: As described in the protocol, crystallization is a primary method for purifying 6-aminohexanoic acid. The choice of solvent is crucial for obtaining high purity and yield.
-
Ion-Exchange Chromatography: For achieving high purity, particularly for pharmaceutical applications, ion-exchange chromatography can be employed.[14][15][16] The crude product can be passed through a cation-exchange resin to bind the amino acid, which is then eluted with a suitable buffer.[14]
Analytical Characterization:
A combination of analytical techniques should be used to confirm the identity and purity of the final product.
| Analytical Technique | Parameter Measured | Expected Outcome for 6-Aminohexanoic Acid |
| HPLC | Purity and quantification | A single major peak corresponding to 6-aminohexanoic acid with a retention time determined by the specific method.[17][18][19] |
| FTIR Spectroscopy | Functional groups | Presence of a broad O-H stretch (carboxylic acid), N-H stretches (amine), and a strong C=O stretch (carboxylic acid). Disappearance of the C≡N stretch from the starting material. |
| NMR Spectroscopy (¹H and ¹³C) | Molecular structure | Signals corresponding to the protons and carbons of the hexyl chain, and the characteristic chemical shifts for the carbons of the carboxylic acid and the carbon adjacent to the amino group. |
| Titration | Purity and equivalent weight | Acid-base titration can be used to determine the purity of the carboxylic acid product. |
| Melting Point | Purity | A sharp melting point close to the literature value (approximately 205 °C) indicates high purity. |
Conclusion and Future Perspectives
The hydrolysis of this compound is a well-established and versatile reaction. While traditional acid and base-catalyzed methods are effective, there is a growing interest in developing more sustainable and efficient processes. Enzymatic hydrolysis, in particular, holds significant promise due to its high selectivity and mild reaction conditions.[8][10][20] Future research in this area will likely focus on the discovery and engineering of novel enzymes with improved activity and stability for the industrial-scale production of 6-aminohexanoic acid. Additionally, the development of continuous flow processes for the hydrolysis reaction could offer advantages in terms of safety, efficiency, and scalability.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. This compound | CAS#:2432-74-8 | Chemsrc [chemsrc.com]
- 12. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]
- 15. A Process For The Preparation Of Aminocaproic Acid [quickcompany.in]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 18. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Topic: Derivatization of 6-Aminohexanenitrile for Enhanced Gas Chromatographic Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and validated protocols for the chemical derivatization of 6-aminohexanenitrile, a bifunctional molecule featuring both a primary amine and a nitrile group. Direct analysis of this compound by gas chromatography (GC) is hampered by its high polarity and low volatility, leading to poor chromatographic performance. This document outlines two robust derivatization strategies—silylation and acylation—that transform the polar primary amine into a less polar, more volatile, and thermally stable derivative suitable for GC analysis. By explaining the underlying chemical principles and providing step-by-step protocols, this application note serves as an essential resource for researchers aiming to achieve accurate and reproducible quantification of this compound in various matrices.
Introduction: The Analytical Challenge
This compound (CAS 2432-74-8) is a valuable chemical intermediate, notably in the synthesis of polymers like nylon-6 and as a building block in the pharmaceutical industry.[1] Its molecular structure, containing a flexible six-carbon chain terminated by a primary amine (-NH₂) and a nitrile (-C≡N) group, imparts a high degree of polarity.[2] This polarity, primarily due to the active hydrogens on the amine group, makes direct GC analysis problematic.[3][4]
Challenges in the direct GC analysis of this compound include:
-
Poor Volatility: Strong intermolecular hydrogen bonding prevents the molecule from easily transitioning into the gas phase, requiring high injector temperatures that risk thermal degradation.[5]
-
Peak Tailing: The polar amine group can interact with active sites (silanol groups) on the GC column and inlet liner, causing asymmetric or tailing peaks, which compromises resolution and quantification accuracy.[3][6]
-
Low Sensitivity: Poor peak shape and potential sample adsorption can lead to a diminished detector response.
Chemical derivatization addresses these issues by replacing the active amine hydrogens with non-polar functional groups.[7] This process increases the analyte's volatility and thermal stability, minimizes undesirable column interactions, and ultimately leads to sharp, symmetrical peaks and improved analytical sensitivity.[8][9]
Derivatization Strategies: Silylation vs. Acylation
The primary target for the derivatization of this compound is the nucleophilic primary amine group. The nitrile group is comparatively inert under standard derivatization conditions and does not require modification for GC analysis. Two of the most effective and widely adopted strategies for derivatizing primary amines are silylation and acylation.[4][7]
Silylation
Silylation involves replacing the active hydrogens with a non-polar trimethylsilyl (TMS) or a bulkier tert-butyldimethylsilyl (TBDMS) group.[8][10] Silylating reagents are highly effective and react readily with primary amines.[11]
-
Mechanism: The amine's lone pair of electrons acts as a nucleophile, attacking the silicon atom of the silylating reagent. A leaving group departs, resulting in the formation of a silylated amine.
-
Common Reagents: The most common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially with less reactive or sterically hindered amines.[3][10] For enhanced stability against hydrolysis, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent alternative, forming TBDMS derivatives that are approximately 10,000 times more stable than their TMS counterparts.[9]
Acylation
Acylation introduces an acyl group (R-C=O) to the amine, forming a stable and less polar amide.[5][9] This method is particularly advantageous when using fluorinated acylating agents, as the resulting derivatives are highly sensitive to an Electron Capture Detector (ECD), enabling trace-level analysis.[3]
-
Mechanism: The primary amine attacks the electrophilic carbonyl carbon of the acylating reagent (typically an acid anhydride), leading to the formation of an amide and an acid byproduct.
-
Common Reagents: Fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA) , Pentafluoropropionic Anhydride (PFPA) , and Heptafluorobutyric Anhydride (HFBA) are widely used.[12] These reagents are highly reactive and produce stable derivatives.[12]
Experimental Protocols & Workflows
The following section provides detailed, step-by-step protocols for the derivatization of this compound. All glassware should be thoroughly dried to prevent moisture from interfering with the derivatization reagents, particularly silylating agents.
General Experimental Workflow
The overall process from sample preparation to analysis follows a structured path, as illustrated below.
Caption: General workflow for derivatization and GC analysis.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol yields the bis-trimethylsilyl derivative of this compound, which exhibits excellent volatility and chromatographic behavior.
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Place a known quantity (e.g., 0.1-1.0 mg) of the this compound sample into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (Acetonitrile is a good first choice) to dissolve the sample residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[3] Ensure the reagent is added in excess relative to the analyte.
-
Reaction: Tightly cap the vial and heat it in a heating block at 70°C for 45 minutes.[3]
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: Inject 1 µL of the resulting solution directly into the GC system.
Caption: Silylation reaction of this compound with BSTFA.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol produces the N,N-bis(trifluoroacetyl) derivative. Note that primary amines can undergo diacylation with highly reactive anhydrides like TFAA. The resulting fluorinated amide is ideal for sensitive detection using GC-ECD.
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place a known quantity (e.g., 0.1-1.0 mg) of the this compound sample into a reaction vial. If necessary, evaporate any existing solvent to dryness.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.[3]
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.[3] The reaction is typically rapid.
-
Byproduct Removal (Optional but Recommended): Cool the vial to room temperature. Gently evaporate the excess TFAA and solvent under a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for injection. This step prevents the acidic byproduct (trifluoroacetic acid) from damaging the GC column.[9]
-
Analysis: Inject 1 µL of the final solution into the GC system.
Caption: Acylation reaction of this compound with TFAA.
Method Comparison and Considerations
The choice between silylation and acylation depends on the specific analytical requirements, including desired sensitivity, available instrumentation, and sample matrix.
| Parameter | Silylation (BSTFA) | Acylation (TFAA) |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide | Trifluoroacetic Anhydride |
| Derivative | bis-Trimethylsilyl (TMS) amine | bis-Trifluoroacetyl (TFA) amide |
| Reaction Temp. | 70-80°C[3] | 60-70°C[3] |
| Reaction Time | 30-60 minutes[3] | 15-30 minutes[3] |
| Key Advantage | General purpose, highly effective, clean byproducts.[13] | Forms stable derivatives; fluorination enhances ECD sensitivity.[3][9] |
| Key Disadvantage | Derivatives are sensitive to moisture. | Reagent and byproducts are corrosive and acidic.[9] |
| Best Detector | GC-FID, GC-MS | GC-ECD, GC-MS |
GC System Recommendations:
-
Column: A mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5, HP-5ms, TR-5), is recommended for separating the derivatized analytes.[13]
-
Injector: Use a deactivated inlet liner to minimize any potential interaction with residual non-derivatized analyte.
-
Detector: A Flame Ionization Detector (FID) is suitable for general quantification. For trace analysis, a Mass Spectrometer (MS) provides structural confirmation, while an Electron Capture Detector (ECD) offers superior sensitivity for the fluorinated TFA derivatives.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low derivative peak | 1. Presence of moisture in sample or solvent.2. Insufficient reagent volume.3. Incomplete reaction (time/temp). | 1. Ensure all glassware is dry and use anhydrous solvents.2. Add reagent in at least a 2:1 molar excess to active hydrogens.3. Increase reaction time or temperature within recommended limits. |
| Broad or tailing peaks | 1. Incomplete derivatization.2. Active sites in the GC inlet or column. | 1. Optimize reaction conditions (see above).2. Use a deactivated inlet liner; condition the GC column. |
| Extraneous peaks | 1. Byproducts from the derivatization reagent.2. Sample matrix contamination. | 1. Identify reagent peaks by injecting a reagent blank.2. Perform appropriate sample cleanup before derivatization. |
Conclusion
The successful gas chromatographic analysis of this compound is critically dependent on proper derivatization of its polar primary amine group. Both silylation with BSTFA and acylation with TFAA are proven, effective methods for converting the analyte into a volatile and thermally stable derivative. Silylation is a robust, general-purpose technique, while acylation offers the distinct advantage of enhanced sensitivity with an ECD. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can achieve reliable, high-quality chromatographic data for the accurate quantification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. bre.com [bre.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. gcms.cz [gcms.cz]
- 10. adis-international.ro [adis-international.ro]
- 11. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Role of 6-Aminohexanenitrile in Advanced Interfacial Polymerization: Application Notes and Protocols
Introduction: Beyond Conventional Polyamides
Interfacial polymerization is a cornerstone technique for the synthesis of high-performance polymers, most notably polyamides and polyesters. The rapid, diffusion-controlled reaction at the interface of two immiscible liquids allows for the formation of thin films and robust membranes under mild conditions.[1] Traditionally, this process relies on the reaction between a diamine dissolved in an aqueous phase and a diacyl chloride in an organic phase.[1] While effective, this approach can be limiting when the goal is to introduce specific functionalities into the polymer backbone or as pendant groups. This guide explores the strategic use of 6-aminohexanenitrile, a versatile bifunctional molecule, to expand the capabilities of interfacial polymerization, enabling the creation of functional polyamides with tailored properties.
This compound presents a unique chemical architecture, featuring a primary amine at one end and a nitrile group at the other.[2] While not a conventional diamine monomer, its true potential lies in its adaptability. This document will elucidate two primary pathways for its application: as a precursor for the synthesis of a novel diamine monomer and as a functional comonomer for the direct incorporation of nitrile groups into the polymer structure.
The Dual Reactivity of this compound: A Gateway to Functional Polymers
The utility of this compound stems from the distinct reactivity of its two functional groups. The primary amine group is a nucleophile that can readily participate in the acylation reaction with an acyl chloride, characteristic of polyamide formation. The nitrile group, on the other hand, is a versatile functional handle that can undergo a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid.[3][4] This dual nature allows for its use in both pre-polymerization modification and post-polymerization functionalization.
Pathway 1: this compound as a Precursor to a C6 Aliphatic Diamine
A primary application of this compound in the context of interfacial polymerization is its conversion into a C6 aliphatic diamine, namely 1,6-diaminohexane (hexamethylenediamine). This is achieved through the chemical reduction of the nitrile group to a primary amine. This synthesized diamine can then be used as a direct replacement for or in conjunction with commercially available diamines in standard interfacial polymerization protocols.
The reduction of the nitrile functionality is a well-established chemical transformation that can be achieved using various reducing agents. The choice of reagent can influence the reaction conditions and the purification strategy.
Protocol 1: Synthesis of 1,6-Diaminohexane from this compound via Catalytic Hydrogenation
This protocol details the reduction of this compound to 1,6-diaminohexane using catalytic hydrogenation, a common and efficient method.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Raney Nickel (or other suitable catalyst, e.g., Palladium on carbon)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr reactor)
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve this compound in anhydrous ethanol.
-
Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere. The catalyst is typically used as a slurry in ethanol.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 500-1000 psi).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the ethanol solvent from the filtrate using a rotary evaporator.
-
Purify the resulting crude 1,6-diaminohexane by vacuum distillation.
-
Characterize the purified product by ¹H NMR and FTIR to confirm its identity and purity.
Table 1: Representative Reaction Conditions for Nitrile Reduction
| Parameter | Condition |
| Catalyst | Raney Nickel |
| Solvent | Anhydrous Ethanol |
| Hydrogen Pressure | 500-1000 psi |
| Temperature | 80-120 °C |
| Reaction Time | 4-8 hours |
Pathway 2: Direct Incorporation of Nitrile Functionality
An alternative and more direct approach is to use this compound as a comonomer or a chain-terminating agent in interfacial polymerization. In this scenario, the amine group of this compound reacts with the acyl chloride groups at the interface, incorporating the hexanenitrile moiety into the polymer structure. This results in a polyamide with pendant or terminal nitrile groups.
These incorporated nitrile groups serve as valuable sites for post-polymerization modification, allowing for the tailoring of the polymer's properties. For instance, the nitrile groups can be hydrolyzed to carboxylic acid groups to increase hydrophilicity or can be used in cycloaddition reactions to introduce other functional moieties.[3]
Visualizing the Strategic Pathways
Caption: Strategic pathways for utilizing this compound in interfacial polymerization.
Protocol 2: Interfacial Polymerization of a Functional Polyamide
This protocol describes the synthesis of a polyamide thin film using a mixture of a traditional diamine and this compound as the aqueous phase, reacting with a diacyl chloride in the organic phase. This method will incorporate nitrile functionalities into the polymer.
Materials:
-
1,6-Diaminohexane
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Sebacoyl chloride (or other diacyl chloride like adipoyl chloride)
-
Hexane (or other suitable organic solvent)
-
Beaker
-
Forceps
Procedure:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of 1,6-diaminohexane and this compound. The molar ratio of the two amines can be varied to control the density of nitrile functionalization.
-
Add sodium hydroxide to the aqueous solution. The base serves to neutralize the HCl byproduct of the polymerization reaction.[5]
-
-
Organic Phase Preparation:
-
Prepare a solution of sebacoyl chloride in hexane.
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase on top of the aqueous phase in a beaker. Avoid mixing the two phases.
-
A thin film of polyamide will form instantly at the interface between the two immiscible liquids.[6]
-
-
Polymer Isolation:
-
Using forceps, gently grasp the polyamide film at the center of the interface and pull it upwards. A continuous rope of polymer can be drawn out.
-
Wash the polymer rope thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Visualizing the Interfacial Polymerization Process
Caption: Schematic of the interfacial polymerization process incorporating this compound.
Protocol 3: Characterization of the Synthesized Polyamide
Characterization of the synthesized polymer is crucial to confirm its chemical structure, molecular weight, and thermal properties.
Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the formation of the amide bond and the presence of the nitrile group.
-
Expected Peaks: A strong absorption band around 1640 cm⁻¹ corresponding to the amide C=O stretch, a band around 3300 cm⁻¹ for the N-H stretch of the amide, and a sharp, weaker band around 2245 cm⁻¹ for the C≡N stretch of the nitrile group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Purpose: To elucidate the detailed chemical structure of the polymer repeating unit.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., deuterated sulfuric acid or hexafluoroisopropanol).
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the polymer.
-
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.
-
Table 2: Representative Properties of Polyamides Synthesized via Interfacial Polymerization
| Property | Typical Value Range |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Melting Temperature (Tm) | 180 - 260 °C |
| Glass Transition Temperature (Tg) | 50 - 80 °C |
Note: These values are illustrative and can vary significantly depending on the specific monomers, their ratio, and the reaction conditions.
Conclusion and Future Outlook
This compound serves as a powerful and versatile building block in the field of interfacial polymerization, enabling the synthesis of functional polyamides that are otherwise inaccessible through conventional routes. By acting as a precursor to a diamine monomer or by direct incorporation as a comonomer, it opens up avenues for creating polymers with tailored properties through post-polymerization modification. This strategic approach is of significant interest to researchers and professionals in materials science and drug development, where the precise control of polymer functionality is paramount for designing advanced materials for a wide range of applications.
References
- 1. Interfacial polymerization [web.pdx.edu]
- 2. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. Interfacial energy as an approach to designing amphipathic surfaces during photopolymerization curing - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01528A [pubs.rsc.org]
- 6. columbia.edu [columbia.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Aminohexanenitrile Reaction Yield
Welcome to the technical support center for the synthesis and optimization of 6-Aminohexanenitrile (ACN). This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable strategies for maximizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound (ACN)?
A1: The primary industrial route is the selective partial hydrogenation of adiponitrile (ADN).[1][2][3] This process is typically carried out using a heterogeneous catalyst, such as Raney-type nickel or cobalt, under hydrogen pressure.[1][4] ACN is a key intermediate in this reaction, which can be further hydrogenated to produce hexamethylenediamine (HMDA), a monomer for nylon 6,6.[1][2] The goal in ACN synthesis is to halt the hydrogenation at the intermediate stage.
Q2: Why is catalyst selection so critical in this reaction?
A2: Catalyst choice dictates both the reaction rate and, more importantly, the selectivity towards the desired product, ACN. The catalyst's role is to facilitate the addition of hydrogen across one of the two nitrile groups of adiponitrile. An overly active catalyst or harsh conditions can lead to the over-reduction of ACN to hexamethylenediamine (HMDA), while a poorly selective catalyst can promote the formation of undesirable secondary and tertiary amine byproducts.[5][6][7] Raney-type cobalt catalysts are often favored for their ability to provide high selectivity for primary amines.[8][9][10]
Q3: What are the major competing reactions that lower the yield of ACN?
A3: The main yield-reducing pathways are:
-
Over-hydrogenation: The complete reduction of both nitrile groups in adiponitrile to form hexamethylenediamine (HMDA).[1][2]
-
Secondary Amine Formation: The primary amine product (ACN) can react with an imine intermediate on the catalyst surface, leading to the formation of secondary amines after elimination of ammonia and further reduction.[5][6][11]
-
Cyclization: Intramolecular condensation reactions can occur, particularly under certain conditions with specific catalysts, leading to cyclic byproducts like azacycloheptene and azepane.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Q: My ACN yield is consistently low, with high conversion of the starting adiponitrile. What is the likely cause?
A: High conversion of the starting material coupled with low yield of the desired intermediate strongly suggests over-hydrogenation to hexamethylenediamine (HMDA). The reaction conditions are likely too harsh or the catalyst is too active.
-
Causality: The hydrogenation of ACN to HMDA is a consecutive reaction.[3] High temperatures and high hydrogen pressures increase the rate of both hydrogenation steps, often favoring the second step (ACN to HMDA) once ACN is formed.[1]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature can significantly decrease the rate of the second hydrogenation step more than the first, improving selectivity for ACN. Investigate a temperature range of 60-80 °C.[1]
-
Lower Hydrogen Pressure: High H₂ pressure can lead to over-hydrogenation.[1] Experiment with reducing the pressure while ensuring sufficient hydrogen is available for the initial reaction.
-
Decrease Catalyst Loading: A lower catalyst-to-substrate ratio can help temper the reaction rate, allowing for better control.[1]
-
Monitor Reaction Progress: Use in-situ or frequent sampling (if possible) with GC or HPLC to determine the point of maximum ACN concentration before it begins to be consumed.
-
Q: My final product is contaminated with significant amounts of secondary amines. How can I suppress this side reaction?
A: The formation of secondary amines is a common issue in nitrile hydrogenations, arising from the condensation of the primary amine product with an imine intermediate.[5][6][11]
-
Causality: The reaction proceeds through a primary imine intermediate. This imine can either be hydrogenated to the primary amine (desired pathway) or be attacked by a primary amine that has already been formed. This condensation leads to a secondary imine, which is then hydrogenated to a secondary amine.[5][6]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The addition of a base, such as sodium hydroxide (NaOH) or ammonia, is a well-established method to suppress secondary amine formation.[10][11][12][13] The base is thought to inhibit the condensation reaction on the catalyst surface.
-
Optimize Catalyst: Raney Cobalt catalysts are generally reported to be more selective towards primary amines than Raney Nickel.[8][9] Consider screening different catalysts. Modifying supported nickel catalysts with alkali promoters like K₂O can also enhance selectivity.[12]
-
Solvent Choice: The reaction is often run in a solvent like ethanol or methanol. The choice of solvent can influence reaction pathways, though catalyst and additives are typically more impactful.
-
Q: The reaction seems to stall or proceed very slowly, even at elevated temperatures.
A: A stalled reaction points to issues with the catalyst, reagents, or system setup.
-
Causality: Catalyst deactivation is a primary suspect. This can be caused by impurities in the starting materials or hydrogen stream (e.g., sulfur compounds), or by the strong adsorption of byproducts onto the active sites.[12] Insufficient hydrogen mass transfer to the catalyst surface can also limit the reaction rate.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst (especially Raney-type catalysts) has been stored and handled properly to prevent deactivation. Raney catalysts are often pyrophoric and must be handled under a solvent or inert atmosphere.[4]
-
Check Reagent Purity: Use high-purity adiponitrile and hydrogen gas.
-
Improve Agitation: In a slurry reactor, vigorous stirring is essential to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst particles.
-
Increase Hydrogen Pressure: While high pressure can cause over-hydrogenation, insufficient pressure will starve the reaction. Ensure the pressure is at a level appropriate for your chosen catalyst system (e.g., pressures from 2.5 to 8 MPa are often reported).[1]
-
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for adiponitrile hydrogenation.
Caption: Troubleshooting workflow for ACN synthesis.
Optimization Protocols & Data
Protocol: Screening for Optimal Temperature
This protocol aims to find the temperature that maximizes ACN selectivity by balancing the rate of ADN conversion against the rate of ACN over-hydrogenation.
Materials:
-
Autoclave/high-pressure reactor with magnetic stirring and temperature control
-
Adiponitrile (ADN)
-
Raney Cobalt catalyst (slurry in a suitable solvent, e.g., water or ethanol)
-
Hydrogen gas (high purity)
-
Ethanol (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reactor Setup: To a dried 100 mL autoclave, add Raney Cobalt catalyst (e.g., 0.5 g, weighed as slurry and solvent evaporated under inert gas if necessary) and 40 mL of ethanol.
-
Add Reagents: Add adiponitrile (e.g., 5 g, ~0.046 mol). Seal the reactor.
-
Purge System: Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize and Heat: Pressurize the reactor to the desired pressure (e.g., 4 MPa). Begin stirring (e.g., 1000 rpm) and heat the reactor to the first target temperature (e.g., 60 °C).
-
Reaction Monitoring: Run the reaction for a fixed time (e.g., 3 hours). After the allotted time, stop heating, cool the reactor to room temperature, and carefully vent the hydrogen.
-
Sample Analysis: Withdraw a sample of the reaction mixture, filter off the catalyst, and analyze by Gas Chromatography (GC) with an internal standard to determine the conversion of ADN and the yield of ACN and HMDA.
-
Repeat: Repeat steps 1-6 for different temperatures (e.g., 70 °C, 80 °C, 90 °C), keeping all other parameters (pressure, catalyst load, time, stirring speed) constant.
Representative Data: Effect of Temperature and Pressure
The following table summarizes typical results from optimization studies, demonstrating the influence of key parameters on product distribution.
| Run | Catalyst | Temp (°C) [1] | H₂ Pressure (MPa) [1] | ADN Conversion (%) [1] | ACN Selectivity (%) [1] | HMDA Selectivity (%) [1] |
| 1 | Raney Co | 80 | 6.0 | >99 | Low | ~90 |
| 2 | Raney Co | 80 | 2.5 | <99 | Higher | Lower |
| 3 | Raney Ni | 80 | 8.0 | >99 | 4.3 | 87.5 |
| 4 | Raney Ni | 100 | 8.0 | >99 | Very Low | ~100 |
| 5 | Ni/SiO₂ + NaOH | 120 | 5.0 | — | 94 (Primary Amines) | — |
Note: Data is illustrative, based on trends reported in literature.[1][13] Selectivity to ACN is often not the primary reported metric, as many studies focus on maximizing HMDA. However, the data clearly shows that lower temperatures and pressures generally favor less hydrogenation, which would correspond to a higher potential yield of the ACN intermediate.
Analytical Methods
Accurate analysis is crucial for troubleshooting and optimization.
Q: What is the best method to monitor the reaction progress and quantify the final product mixture?
A: Gas Chromatography (GC) is the most common and effective method.
-
Technique: A GC equipped with a Flame Ionization Detector (FID) is standard. A capillary column suitable for amines (e.g., a DB-5 or similar polarity column) should be used.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., ethanol, methanol). It is critical to filter out the heterogeneous catalyst particles before injection to avoid damaging the column. Use of an internal standard (e.g., dodecane, tetradecane) is highly recommended for accurate quantification.
-
Alternative Methods: High-Performance Liquid Chromatography (HPLC) can also be used, especially with pre-column derivatization of the amines to make them detectable by UV or fluorescence detectors.[14] This is often more complex than GC-FID for this specific application.[15][16]
Safety Considerations
-
Raney Catalysts (Ni, Co): These are highly pyrophoric and may ignite if exposed to air.[4] Always handle them under a layer of solvent (e.g., water, ethanol) or in an inert atmosphere (glove box).
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the high-pressure reactor is properly rated, maintained, and operated in a well-ventilated area (fume hood) away from ignition sources.
-
Reagents: Adiponitrile and this compound are toxic.[17] Avoid contact with skin and eyes, and prevent inhalation of vapors by working in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02280G [pubs.rsc.org]
- 4. Electrocatalytic hydrogenation of adiponitrile - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. env.go.jp [env.go.jp]
- 17. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 6-Aminohexanenitrile Synthesis
A Guide for Researchers and Development Scientists on By-product Mitigation and Process Optimization
Welcome to the technical support center for 6-aminohexanenitrile (AHN) synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of AHN, a critical intermediate for polymers and pharmaceuticals, is predominantly achieved through the catalytic hydrogenation of adiponitrile (ADN).[1][2][3][4][5][6][7] While the primary reaction appears straightforward, the formation of a highly reactive imine intermediate creates a complex network of competing side reactions. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during this process.
Section 1: Understanding the Landscape of AHN Synthesis
Q1: What is the primary industrial synthesis route for this compound (AHN), and what are its core challenges?
The dominant and most commercially viable method for synthesizing AHN is the partial catalytic hydrogenation of adiponitrile (ADN). In this process, one of the two nitrile groups in ADN is selectively reduced to a primary amine. This reaction is typically carried out in the liquid phase using hydrogen gas and a metal catalyst.[4][8]
The core challenge lies in controlling the reaction's selectivity. The synthesis is not a simple A-to-B conversion but a sequential hydrogenation where AHN is an intermediate product on the pathway to the fully hydrogenated hexamethylenediamine (HMDA).[1][3][7] The process is further complicated by the formation of a reactive imine intermediate, which can divert the reaction towards undesirable condensation by-products.[4][9][10] Therefore, the primary goal of process optimization is to maximize the rate of AHN formation while suppressing both its further hydrogenation to HMDA and the formation of side products.
Q2: Why is the stringent control of by-products so critical in AHN synthesis?
Controlling by-product formation is paramount for several reasons that directly impact the viability and efficiency of your research or manufacturing process:
-
Product Purity: For applications in drug development or high-performance polymers like Nylon 6, high monomer purity is non-negotiable.[11][12] Impurities can terminate polymerization chains, alter material properties, or introduce toxicological risks.
-
Yield and Process Economics: Every molecule of a by-product represents a loss of valuable starting material and a reduction in the yield of AHN. This directly affects the cost-effectiveness of the synthesis.
-
Catalyst Deactivation: Certain by-products or even impurities present in the initial adiponitrile feedstock can poison the hydrogenation catalyst, reducing its activity and operational lifetime.[13] This leads to increased costs associated with catalyst replacement and process downtime.
-
Downstream Separation Costs: The presence of by-products, especially those with boiling points close to AHN, complicates purification. Removing these impurities often requires energy-intensive distillation or complex separation techniques, adding significant operational expense.[8][13]
Section 2: Identifying Common By-products and Their Formation Mechanisms
Q3: What are the principal by-products I should anticipate during the hydrogenation of adiponitrile to AHN?
You should monitor for three main classes of by-products:
-
Over-hydrogenation Product: Hexamethylenediamine (HMDA), formed by the subsequent hydrogenation of the desired AHN intermediate.[1][4]
-
Cyclic Amines: Hexamethyleneimine (HMI), also known as azepane, is formed via intramolecular cyclization of the reactive intermediate.[1][4]
-
Condensation Products: These are typically higher molecular weight secondary and tertiary amines. They arise from the intermolecular reaction of the imine intermediate with a primary amine (either AHN or HMDA).[8][9][10]
Q4: Can you illustrate the reaction mechanism that leads to the formation of these by-products?
Certainly. The crux of the issue lies in the fate of the 6-iminohexanenitrile intermediate formed after the first hydrogenation step of one nitrile group. This intermediate is a branch point from which several competing reactions occur.
The diagram below illustrates these competing pathways. The desired pathway is the rapid hydrogenation of the imine intermediate to form the stable primary amine, AHN. However, this intermediate can also react with other amine molecules present in the reactor or cyclize on itself.
Caption: Competing reaction pathways in adiponitrile hydrogenation.
Section 3: Troubleshooting Guide for By-product Mitigation
This section provides direct answers to common experimental issues. The key is to manipulate reaction conditions to favor the kinetic regime that maximizes the formation of AHN over its competitors.
Q5: My selectivity is poor, with a high yield of hexamethylenediamine (HMDA). How can I favor the intermediate AHN?
This is a classic case of over-hydrogenation. To increase the yield of the partially hydrogenated product, AHN, you need to moderate the reaction's intensity.
-
Reduce Reaction Time: The most straightforward approach. Profile your reaction over time to identify the point of maximum AHN concentration before it begins to convert significantly to HMDA.
-
Lower Temperature: Hydrogenation is exothermic. Reducing the temperature (e.g., from 130°C towards 100°C) will decrease the rate of both hydrogenation steps, but it can often provide a wider window to isolate the intermediate.[14]
-
Decrease Hydrogen Pressure: Lowering the H₂ pressure reduces the concentration of dissolved hydrogen, thereby slowing the overall reaction rate and providing better control.[1][3]
-
Catalyst Choice: Some catalysts are inherently more selective. While highly active catalysts like Raney Ni are excellent for producing HMDA, a less active or more sterically hindered catalyst might exhibit higher selectivity for AHN.
Q6: Analysis of my crude product shows significant high-molecular-weight impurities. What causes this, and how can it be prevented?
High-molecular-weight species are almost certainly the result of intermolecular condensation reactions.[9][10] As shown in the pathway diagram, the imine intermediate reacts with primary amines (AHN or HMDA) to form larger secondary and tertiary amines.
The most effective countermeasure is to add a reaction suppressor, most commonly liquid ammonia. [8][15]
-
Mechanism of Suppression: Ammonia acts in two ways:
-
It serves as a vast excess of a primary amine, which can reversibly react with the imine intermediate, effectively "protecting" it from condensing with the much less concentrated AHN and HMDA products.
-
It acts as a solvent, diluting the product amines and reducing the probability of them colliding with the short-lived imine intermediate.
-
Protocol Insight: The use of excess ammonia is a cornerstone of industrial processes for producing high-purity diamines.[8][14] A common ratio can be approximately 4:1 ammonia to nitrile by weight.[14]
The following table summarizes the general effects of key reaction parameters on by-product formation.
| Parameter | Increase | Decrease | Rationale |
| Temperature | ↑ HMDA, ↑ Condensation | ↓ Overall Rate | Higher temperatures accelerate all reactions, often favoring the thermodynamically stable HMDA and side reactions.[1][3] |
| H₂ Pressure | ↑ HMDA | ↓ Condensation | High H₂ pressure favors rapid hydrogenation of the imine to amines, outcompeting the slower condensation pathway.[1][3] |
| Ammonia Conc. | ↓ Condensation | ↑ Condensation | Excess ammonia acts as a suppressor for intermolecular side reactions.[8][15] |
| Catalyst Loading | ↑ HMDA | ↓ Overall Rate | Higher catalyst loading increases the overall rate of hydrogenation, potentially leading to over-hydrogenation. |
Q7: How does my choice of catalyst impact selectivity and by-product profiles?
The catalyst is central to the reaction's outcome.
-
Raney Catalysts (Ni, Co): These are highly active and widely used.[1][2][5] Raney Ni, in particular, can achieve very high yields of HMDA at elevated temperatures (100°C).[1][3] While effective, their high activity can make it challenging to isolate AHN. They are also pyrophoric and can have low mechanical strength.[4]
-
Supported Nickel Catalysts (e.g., Ni/SiO₂, Ni/Al₂O₃): These are being developed as alternatives to Raney catalysts.[4] The key advantage is that the properties can be tuned by the support material and preparation method. A highly dispersed Ni/SiO₂ catalyst, for example, has been shown to promote the rapid hydrogenation of the imine intermediate, thereby suppressing condensation reactions and improving primary amine selectivity.[4][9][10]
-
Additives/Promoters: The addition of a base, such as NaOH, to the reaction mixture can significantly improve the selectivity towards primary amines (AHN and HMDA) by inhibiting condensation side reactions.[4][9]
Q8: My catalyst performance is degrading rapidly over several runs. What are the likely causes?
Rapid catalyst deactivation is often linked to poisoning from impurities in the adiponitrile feedstock.
-
Feedstock Impurities: Adiponitrile synthesized from adipic acid and ammonia can contain acidic by-products like cyanovaleric acid .[13] These acidic impurities can poison the active sites of the metal catalyst, drastically reducing its activity and service life.
-
Self-Validating Protocol: Before starting a series of experiments, it is crucial to verify the purity of your adiponitrile. A simple acid-base titration can check for acidic impurities. If significant acidity is detected, purification of the ADN via distillation or treatment with an ion-exchange resin is recommended to ensure reproducible results and protect your catalyst.[13]
Section 4: Analytical Methods for Process Monitoring
Q9: What is a reliable method for quantifying AHN and its major by-products in my reaction mixture?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard and most effective method for routine analysis of ADN hydrogenation.[7] It allows for the separation and quantification of the starting material (ADN), the intermediate (AHN), the final product (HMDA), and the cyclic by-product (HMI).
Example GC Protocol:
-
Sample Preparation: Carefully take an aliquot from the reactor and dilute it with a suitable solvent (e.g., methanol or ethanol).
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase, is suitable for separating these polar amine and nitrile compounds.
-
Injector and Detector: Set the injector and FID temperatures to 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature from 80°C to 250°C at a rate of 5°C/minute.
-
Final hold: Hold at 250°C for 3 minutes.[7]
-
-
Quantification: Use external or internal standards with known concentrations to create calibration curves for accurate quantification of each component.
Q10: I've detected an unknown peak in my GC chromatogram. How can I identify this impurity?
For structural elucidation of unknown by-products, more advanced analytical techniques are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first step. By coupling the separation power of GC with the identification capability of MS, you can obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown impurity.[16][17] This data often provides enough information to propose a likely structure, especially for common by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If GC-MS is inconclusive or you need definitive structural confirmation, NMR is the gold standard.[16][18] This would require isolating a sufficient quantity of the impurity, likely through preparative chromatography, before analysis.
The logical flow for troubleshooting common issues is summarized in the diagram below.
Caption: A logical troubleshooting workflow for AHN synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.skku.edu [pure.skku.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [ouci.dntb.gov.ua]
- 6. [PDF] Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. globallcadataaccess.org [globallcadataaccess.org]
- 9. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pure.tue.nl [pure.tue.nl]
- 13. US3152186A - Process for the production of hexamethylenediamine - Google Patents [patents.google.com]
- 14. US2284525A - Process for the hydrogenation of adiponitrile - Google Patents [patents.google.com]
- 15. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]
- 16. biomedres.us [biomedres.us]
- 17. env.go.jp [env.go.jp]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Storage Stability of 6-Aminohexanenitrile
Welcome to the technical support center for 6-Aminohexanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a bifunctional molecule with both a primary amine and a nitrile group, its stability during storage is crucial for the success and reproducibility of your experiments.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your this compound samples.
Understanding the Stability of this compound: An Overview
This compound (CAS 2432-74-8), also known as 6-aminocapronitrile, is a key intermediate in the synthesis of various polymers, pharmaceuticals, and other fine chemicals.[1][2][3] Its chemical structure, containing a nucleophilic amine and an electrophilic nitrile, makes it susceptible to degradation under improper storage conditions. The primary stability concerns are hydrolysis of the nitrile group and reactions involving the amine group, including polymerization and oxidation.
This guide will walk you through the potential stability issues and provide you with the knowledge to mitigate them effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint. What could be the cause?
A change in color, such as the development of a yellow tint, is a common indicator of degradation. This can be caused by several factors:
-
Oxidation: The primary amine group in this compound can be susceptible to oxidation, especially in the presence of air (oxygen) and light. This can lead to the formation of colored impurities.
-
Polymerization: As a precursor to nylon-6, this compound can undergo self-polymerization, particularly if exposed to heat or catalysts.[4] These polymerization reactions can result in a mixture of oligomers and polymers that may be colored.
-
Contamination: The presence of impurities from the synthesis process or from the storage container can also lead to discoloration over time.
It is crucial to visually inspect your sample before use. A significant color change suggests that the purity of the material may be compromised and it should be re-analyzed before use in sensitive applications.
Q2: I suspect my stored this compound has degraded. What are the likely degradation products?
The primary degradation pathways for this compound during storage are hydrolysis and polymerization.
-
Hydrolysis: In the presence of moisture, the nitrile group can hydrolyze to form 6-aminohexanamide and subsequently 6-aminohexanoic acid.[5] This reaction can be accelerated by acidic or basic conditions. The presence of these impurities can significantly affect subsequent reactions.
-
Polymerization: The amine group of one molecule can react with the nitrile group of another, leading to the formation of dimers, oligomers, and eventually polymers. This process can be catalyzed by trace amounts of acids, bases, or metals and is accelerated by elevated temperatures.
The formation of these degradation products will reduce the purity of your this compound and may interfere with your experimental outcomes.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, typically 2-8 °C.[6] | Reduces the rate of potential degradation reactions like polymerization and hydrolysis.[7] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation of the amine group. |
| Container | Tightly sealed, opaque container (e.g., amber glass bottle).[6][8][9] | Protects from moisture and light, which can catalyze degradation. |
| Incompatibilities | Store away from strong acids, bases, and oxidizing agents.[6] | These substances can catalyze hydrolysis and other degradation reactions. |
It is also recommended to handle the material in a well-ventilated area, such as a fume hood, to avoid inhalation and contact with skin and eyes.[8][10]
Q4: How can I assess the purity of my stored this compound?
Several analytical techniques can be used to determine the purity of this compound and to identify potential degradation products:[]
-
Gas Chromatography (GC): A common and effective method for assessing the purity of volatile compounds like this compound. The appearance of new peaks in the chromatogram can indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound and its less volatile degradation products, such as 6-aminohexanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present. Changes in the nitrile (C≡N) and amine (N-H) stretching frequencies can indicate degradation.
For critical applications, it is advisable to re-analyze the purity of stored this compound before use, especially if it has been stored for an extended period or if there are any visual signs of degradation.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Experimental Results
If you are experiencing unexpected results in reactions involving this compound, consider the possibility of reagent degradation.
Workflow for Troubleshooting:
Caption: Logical workflow for troubleshooting experiments involving this compound.
Guide 2: Protocol for Purity Assessment by Gas Chromatography (GC)
This is a general protocol for assessing the purity of this compound by GC. The specific parameters may need to be optimized for your instrument.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.
-
Prepare a standard solution of high-purity this compound at the same concentration for comparison.
-
-
GC Instrument Setup (Example Parameters):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of your sample solution into the GC.
-
Run the analysis and record the chromatogram.
-
Inject the standard solution under the same conditions for comparison.
-
-
Data Interpretation:
-
Compare the chromatogram of your sample to that of the standard.
-
The purity can be estimated by the area percentage of the main peak corresponding to this compound.
-
The presence of additional peaks indicates impurities.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound during storage.
Caption: Potential degradation pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 4. pure.tue.nl [pure.tue.nl]
- 5. youtube.com [youtube.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 6-Aminohexanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the polymerization of 6-aminohexanenitrile (ACN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Polyamide 6 (Nylon 6) from ACN. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you prevent common side reactions and achieve high-quality polymer products.
Core Challenges: Understanding Side Reactions in ACN Polymerization
The synthesis of high-molecular-weight Polyamide 6 from this compound is a demanding polycondensation reaction.[1] Unlike the more common hydrolytic ring-opening of ε-caprolactam, this pathway involves the direct reaction between the primary amine and nitrile functional groups.[1] Achieving a high degree of polymerization requires conversions greater than 99%, with high selectivity and starting from a highly pure monomer.[1] Several competing side reactions can compromise the molecular weight, color, and mechanical properties of the final polymer. Understanding these pathways is the first step toward effective prevention.
Key Side Reaction Mechanisms:
-
Incomplete Nitrile Hydrolysis: The transformation of the nitrile group into a carboxylic acid (via an amide intermediate) is the rate-determining step. Insufficient hydrolysis leads to a low concentration of reactive carboxyl groups, halting chain growth and resulting in low molecular weight.[1]
-
Secondary and Tertiary Amine Formation: The primary amine of ACN can react with other amine groups, especially at elevated temperatures. This leads to the formation of secondary and tertiary amines, which act as chain terminators or create unwanted branches. This loss of stoichiometry is a critical factor that limits the final molecular weight.[1]
-
Intramolecular Cyclization: The amine end-group of a growing polymer chain can attack an amide group within the same chain in a "back-biting" reaction.[1] This leads to the formation of cyclic oligomers, which do not contribute to the desired linear high polymer and can negatively affect the material's properties. This is an equilibrium reaction that is favored at higher temperatures.[1]
-
Thermal Degradation: Polyamide 6 is susceptible to thermal degradation at temperatures above 280°C.[2][3] This process can involve chain scission, which reduces molecular weight, and crosslinking, which can lead to gel formation and discoloration (yellowing).[2][4] Degradation ultimately results in a loss of mechanical properties and the formation of char.[2]
Below is a diagram illustrating the desired polymerization pathway versus the major competing side reactions.
Caption: Desired polymerization pathway vs. major side reactions.
Troubleshooting Guide
This section addresses common problems encountered during this compound polymerization in a practical question-and-answer format.
Q1: Why is the molecular weight of my Polyamide 6 unexpectedly low?
A1: Low molecular weight is the most common issue and can stem from several sources. The cause is almost always a disruption of the reaction stoichiometry or kinetics.
Possible Causes & Solutions:
-
Incomplete Nitrile Hydrolysis: This is the most likely culprit, as it is the slow, rate-determining step.[1] If the nitrile group isn't converted to a carboxylic acid, it cannot participate in the polycondensation.
-
Improper Stoichiometry: Polycondensation requires a precise 1:1 molar ratio of reactive amine and carboxyl groups.
-
Solution (Monomer Purity): Ensure the purity of your this compound is extremely high (>99.25%).[1] Impurities can act as chain terminators.
-
Solution (Amine Side Reactions): Amine side reactions can consume primary amine groups, leading to an excess of nitrile/carboxyl groups and terminating the chain.[1] Avoid excessively high temperatures early in the reaction to minimize this.
-
Solution (Chain Stoppers): The addition of monofunctional compounds, even in small amounts, will drastically limit the molecular weight.[5] Ensure all glassware is meticulously clean and that no monofunctional contaminants are introduced.
-
-
Insufficient Water Removal: While water is required for the initial hydrolysis, it is a byproduct of the polycondensation step. According to Le Chatelier's principle, its presence will inhibit the forward reaction and limit chain growth.
-
Solution: After an initial reaction period to ensure hydrolysis, apply a vacuum or use an inert gas sparge to effectively remove water and ammonia, driving the equilibrium toward a high molecular weight polymer.[1]
-
-
Premature Termination: The reaction may not have been allowed to proceed to the high conversion required for high molecular weight.
-
Solution: Increase the polymerization time. Monitor the reaction progress by measuring the melt viscosity or by taking samples for analysis.
-
Troubleshooting Workflow: Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Q2: My final polymer is yellow or discolored. What is the cause and how can I prevent it?
A2: Discoloration, typically yellowing, is a clear indicator of thermal degradation.[2][6]
Possible Causes & Solutions:
-
Excessive Temperature: Polymerization or processing temperatures exceeding the thermal stability of Polyamide 6 (generally >280°C) will cause degradation.[2]
-
Solution: Carefully control the reaction temperature. For molding, typical temperatures are in the 230-270°C range.[6] Ensure your temperature controllers are accurately calibrated.
-
-
Long Residence Time at High Temperature: The longer the polymer is held at an elevated temperature, the more degradation will occur, even at temperatures within the "safe" range.[6][7]
-
Solution: Minimize the overall reaction time. For processing applications like extrusion, ensure the residence time in the heated barrel does not exceed 4-5 minutes at 280°C.[7]
-
-
Presence of Oxygen: Oxygen can accelerate thermal-oxidative degradation, leading to discoloration.
-
Solution: Conduct the polymerization under a high-purity inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[6] Ensure the reactor has no leaks.
-
Q3: I'm observing gel formation in my reactor. What's happening?
A3: Gel formation is typically caused by extensive crosslinking, which is a severe form of thermal degradation.[2]
Possible Causes & Solutions:
-
Extreme Hot Spots: Localized overheating in the reactor can initiate crosslinking reactions.
-
Solution: Ensure uniform heating and efficient stirring of the reaction melt. Poor mixing can lead to stagnant zones near heating elements where the polymer degrades.
-
-
Contaminants: Certain impurities can act as catalysts for crosslinking reactions.
-
Solution: Use high-purity monomer and ensure the reactor is scrupulously clean.
-
Key Experimental Protocols
Protocol 3.1: Purification of this compound (ACN)
Rationale: As polycondensation requires near-perfect stoichiometry, starting with a monomer of the highest possible purity is non-negotiable.[1] This protocol removes non-volatile impurities and residual water.
Materials:
-
This compound (technical grade)
-
Calcium hydride (CaH₂)
-
Vacuum distillation apparatus with a short path head
-
Inert gas (Nitrogen or Argon)
-
Heating mantle with stirrer
Procedure:
-
Pre-Drying: Place the technical grade ACN in a round-bottom flask equipped with a magnetic stir bar. Add calcium hydride (CaH₂) (approx. 1-2% w/w) to act as a drying agent.
-
Stirring: Stir the mixture under a positive pressure of inert gas at room temperature for 12-24 hours. The CaH₂ will react with any residual water.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Distillation: Heat the flask gently using the heating mantle. Discard the initial fraction (fore-run).
-
Collection: Collect the main fraction of ACN at the appropriate boiling point and pressure. The purified ACN should be a clear, colorless liquid.[8]
-
Storage: Store the purified ACN under an inert atmosphere in a sealed container, preferably in a freezer, to prevent degradation and moisture absorption.
Protocol 3.2: Lab-Scale Polymerization of this compound
Rationale: This protocol provides a general framework for synthesizing Polyamide 6. Key to success is the two-stage approach: an initial stage with water to promote hydrolysis, and a second, high-temperature vacuum stage to drive polycondensation.
Materials:
-
Purified this compound (ACN)
-
Deionized water
-
Polymerization reactor (glass or stainless steel) equipped with a mechanical stirrer, inert gas inlet, and a vacuum outlet connected to a cold trap.
-
Heating mantle and temperature controller
Procedure:
-
Reactor Charging: Charge the reactor with purified ACN and deionized water (a typical starting point is 1-5% water by mass relative to ACN).[9]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of nitrogen.
-
Stage 1: Hydrolysis:
-
Begin stirring and heat the reactor to 220-230°C.
-
Hold at this temperature for 1-2 hours. This stage allows the water to hydrolyze the nitrile groups, forming the necessary carboxylic acid functionality.[10] The system will be under autogenous pressure.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 250-260°C.
-
Slowly reduce the pressure by applying a vacuum. This will cause the water and ammonia byproducts to boil off, driving the condensation reaction.[1]
-
Be careful not to apply the vacuum too quickly, as this can cause excessive foaming.
-
-
High Vacuum Stage:
-
Once the majority of volatiles are removed, increase the temperature to 260-270°C and apply a high vacuum (<1 torr).
-
Continue stirring under these conditions for 2-4 hours. The melt viscosity will increase significantly as the molecular weight builds. The torque on the mechanical stirrer is a good indicator of progress.
-
-
Discharge and Quench:
-
Break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can be pelletized for further analysis.
-
Frequently Asked Questions (FAQs)
Q: What is the role of water in the polymerization of this compound? A: Water plays a dual and competing role.[11] Initially, it is a necessary reactant for the hydrolysis of the nitrile group to a carboxylic acid, which is the rate-limiting step for the entire polymerization.[1] However, in the subsequent polycondensation step, water is a byproduct. Its presence shifts the reaction equilibrium away from the formation of high molecular weight polymer. Therefore, a small amount is needed at the beginning, but it must be rigorously removed in the later stages.[12]
Caption: The dual role of water in ACN polymerization.
Q: How can I precisely control the final molecular weight of the polymer? A: Molecular weight can be controlled in two primary ways. First, by introducing a small, carefully measured amount of a monofunctional compound (like a monoamine or monocarboxylic acid) that will cap the polymer chains.[5] Second, by creating a slight stoichiometric imbalance, using a small excess of one of the bifunctional monomers.[5] Both methods limit the extent of polymerization, allowing you to target a specific molecular weight range.
Q: What is the significance of removing ammonia during the reaction? A: Ammonia is a byproduct of the reaction between the primary amine of one molecule and the intermediate amide of another during the hydrolysis/polycondensation process.[1] Similar to water, its removal is necessary to drive the reaction equilibrium toward the formation of the final polyamide.
Q: Are there alternatives to the hydrolytic polymerization of ACN? A: Yes, while the hydrolytic route is common, anionic ring-opening polymerization of ε-caprolactam is a major industrial alternative for producing Polyamide 6.[1][13] This method is often faster and can be performed at lower temperatures but is extremely sensitive to water and requires anhydrous conditions.[9][14]
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate | MDPI [mdpi.com]
- 4. tainstruments.com [tainstruments.com]
- 5. youtube.com [youtube.com]
- 6. en.sankogosei.shop [en.sankogosei.shop]
- 7. plastribution.co.uk [plastribution.co.uk]
- 8. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in 6-Aminohexanenitrile Synthesis
Welcome to the technical support guide for the synthesis of 6-Aminohexanenitrile (AHN). This resource is designed for researchers, chemists, and process scientists encountering challenges related to catalyst performance during the hydrogenation of adiponitrile (ADN) to AHN. Catalyst deactivation is a critical issue that impacts yield, selectivity, and process economy. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent common deactivation issues.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems. The troubleshooting workflow is designed to help you systematically identify the root cause of catalyst deactivation.
Q1: My reaction has stalled. The conversion of adiponitrile (ADN) has dropped significantly, or the reaction has stopped altogether. What are the primary causes?
A sudden or gradual loss of catalyst activity is a classic sign of deactivation. The underlying causes can typically be categorized into three main mechanisms: poisoning, fouling (or coking), and sintering. Identifying the specific mechanism is the first step toward a solution.
-
Poisoning: This is a chemical deactivation where molecules strongly adsorb to the catalyst's active sites, blocking them from reactants. This is often rapid. Common poisons for nickel and cobalt catalysts include sulfur compounds, halides, carbon monoxide, and even certain nitrogen-containing byproducts.[1]
-
Fouling (Coking): This is a physical blockage of active sites and pores by deposited materials. In nitrile hydrogenation, this is frequently caused by the formation of heavy, oligomeric secondary and tertiary amines that blanket the catalyst surface.[2] This process is often gradual.
-
Sintering: This is a thermal deactivation mechanism where high temperatures cause the small metal crystallites of the catalyst to agglomerate into larger ones, resulting in a permanent loss of active surface area.[3][4] This is typically irreversible and occurs when reaction temperatures are too high.
Below is a logical workflow to begin your troubleshooting process.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Q2: My selectivity towards this compound (AHN) is poor, and I'm seeing a significant increase in heavy byproducts. What is the chemical basis for this?
This is a very common issue in nitrile hydrogenation and points directly to a specific reaction pathway that competes with your desired transformation. The root cause is the high reactivity of the imine intermediate formed during the reaction.
The hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate.[5] This intermediate can either be further hydrogenated to the desired primary amine (AHN) or it can react with an already formed amine molecule (another AHN or the final product, hexamethylenediamine) to form secondary and eventually tertiary amines.[6][7] These heavier amines can subsequently polymerize or strongly adsorb on the catalyst surface, leading to both a drop in selectivity and catalyst fouling.[2] Raney® Ni catalysts are particularly susceptible to this deactivation pathway.[2]
The diagram below illustrates this competing reaction network.
Caption: Competing reaction pathways in adiponitrile hydrogenation.
Q3: How can I definitively diagnose the cause of my catalyst's deactivation?
A multi-pronged analytical approach is necessary for an accurate diagnosis. This involves analyzing your product stream, your feedstock, and the spent catalyst itself.
Experimental Protocol: Catalyst Deactivation Diagnosis
-
Product Stream Analysis:
-
Objective: To quantify the loss of selectivity and identify byproduct structures.
-
Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to analyze aliquots from your reaction over time.
-
Interpretation: A rising concentration of molecules with higher molecular weights than AHN or hexamethylenediamine strongly suggests the formation of secondary and tertiary amines, indicating a fouling pathway.
-
-
Spent Catalyst Surface Analysis:
-
Objective: To identify the material deposited on the catalyst or changes in its morphology.
-
Methods:
-
Thermogravimetric Analysis (TGA): Heat the spent catalyst under an inert atmosphere. Significant weight loss at elevated temperatures indicates the presence of carbonaceous deposits (coke).[8]
-
X-ray Photoelectron Spectroscopy (XPS) or Energy-dispersive X-ray Spectroscopy (EDX): These techniques can identify the elemental composition of the catalyst surface. An increased nitrogen and carbon signal on a deactivated Raney® Ni catalyst is consistent with fouling by amine oligomers.[2] The presence of unexpected elements like sulfur or chlorine indicates poisoning.
-
Transmission Electron Microscopy (TEM): Compare images of the fresh and spent catalyst. A noticeable increase in the average particle size of the metal crystallites is direct evidence of sintering.[3]
-
-
-
Feedstock Purity Check:
-
Objective: To rule out contamination from the starting materials.
-
Method: Analyze the adiponitrile, solvent, and hydrogen gas for common catalyst poisons.[1] For example, use Inductively Coupled Plasma (ICP) analysis for trace metals or specific tests for sulfur compounds.
-
Interpretation: If poisons are detected, the deactivation cause is poisoning, and feedstock purification is required.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst choice, reaction optimization, and regeneration.
Q1: What are the common catalysts for this reaction, and how do they compare in terms of deactivation resistance?
The choice of catalyst is a critical factor influencing both performance and longevity. Raney®-type catalysts and supported nickel catalysts are the most prevalent.
| Catalyst Type | Advantages | Common Deactivation Issues | Mitigation Strategies |
| Raney® Nickel | High initial activity, widely used in industry.[5] | Prone to deactivation by amine coupling reactions (fouling).[2] Susceptible to leaching in acidic conditions (pH < 5.5).[9] | Addition of a base like NaOH to the reaction medium suppresses side reactions.[2][5] |
| Raney® Cobalt | Generally exhibits longer catalyst life and is less prone to deactivation via amine coupling compared to Raney® Ni.[2] | Can have lower initial activity than Raney® Ni under certain conditions.[10] | Optimization of temperature and pressure is key to maximizing yield.[10] |
| Supported Ni (e.g., Ni/SiO₂, Ni/Al₂O₃) | High mechanical strength, not pyrophoric, easier to handle and separate.[5] | Performance is highly sensitive to the support's properties. Acidic supports can promote condensation side reactions.[5] | Use of neutral or basic supports (like SiO₂).[5] Addition of basic promoters (e.g., K₂O, La₂O₃) can improve stability by aiding in the desorption of basic amine products.[8] |
Q2: What proactive steps can I take in my experimental design to minimize catalyst deactivation?
Preventing deactivation is always more effective than regeneration. This can be achieved through careful control of reactants and reaction conditions.
-
Ensure Feedstock Purity: Rigorously purify all reactants (adiponitrile, solvent, H₂) to remove potential catalyst poisons.[1]
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures increase reaction rates, they can also accelerate sintering and undesirable side reactions. For Raney Ni and Co, temperatures between 60-100 °C are often used.[10] Find the lowest temperature that provides an acceptable reaction rate.
-
Hydrogen Pressure: Higher H₂ pressure generally favors the hydrogenation of the imine intermediate to the desired primary amine over the competing condensation reaction.[11] However, excessively high pressure can sometimes accelerate deactivation.[11]
-
Use of Additives: For Raney® Ni catalysts, the addition of sodium hydroxide (NaOH) is a standard industrial practice to inhibit deactivation by neutralizing acidic sites and suppressing amine condensation reactions.[2][5]
-
Catalyst Support/Promoters: When using supported catalysts, select a support with low acidity. The addition of basic promoters like K₂O can significantly enhance catalyst stability.[8]
-
Q3: My catalyst is deactivated. What are the standard protocols for regeneration?
Regeneration is often possible, depending on the deactivation mechanism. It is a cost-effective way to extend the life of your catalyst.[12]
Protocol 1: Regeneration from Fouling/Coking This procedure is effective for removing carbonaceous deposits.
-
Carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with the reaction solvent (e.g., ethanol) to remove any loosely adsorbed species.
-
Place the washed catalyst in a tube furnace or a suitable reactor.
-
Perform a high-temperature reduction under a flow of hydrogen (H₂). This treatment can effectively burn off the deposited coke.[13]
-
Cool the catalyst to room temperature under an inert atmosphere (e.g., N₂ or Ar) before handling.
Protocol 2: Regeneration of Raney® Nickel This procedure can help remove strongly chemisorbed species.
-
Separate the spent catalyst from the reaction medium.
-
Wash with a solvent to remove residual organics.
-
Perform a treatment with either:
-
After the chemical wash, rinse thoroughly with deionized water until the pH is neutral.
-
A final reactivation step with hydrogen treatment can help restore full catalytic activity.[12]
Important Safety Note: Raney® Ni and Co catalysts can be pyrophoric (ignite spontaneously in air), especially after reduction.[5] Always handle spent and regenerated catalysts under a solvent or an inert atmosphere.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. mdpi.com [mdpi.com]
- 11. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 12. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Selectivity of Adiponitrile (ADN) Hydrogenation to 6-Aminohexanenitrile (ACN)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective hydrogenation of adiponitrile (ADN) to 6-aminohexanenitrile (ACN), also known as 6-aminocapronitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, providing expert insights, troubleshooting strategies, and validated protocols to enhance the selectivity and yield of your target product, ACN.
The partial hydrogenation of ADN presents a significant chemical challenge: halting the reaction at the intermediate ACN stage without proceeding to the fully hydrogenated product, hexamethylenediamine (HMD), or forming undesired cyclic and condensation byproducts.[1][2] This guide provides a systematic approach to understanding and controlling the reaction to maximize ACN selectivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selectively hydrogenating adiponitrile (ADN) to this compound (ACN)?
The core challenge lies in the sequential nature of the hydrogenation process. ADN is first hydrogenated to the desired intermediate, ACN. However, ACN itself can be readily hydrogenated further to form the final product, hexamethylenediamine (HMD).[3][4] Therefore, achieving high ACN selectivity requires precise control over reaction conditions and catalyst properties to favor the formation of ACN while simultaneously suppressing its subsequent conversion to HMD.[1][2]
Q2: What are the main byproducts formed during ADN hydrogenation?
Beyond the over-hydrogenation product HMD, the reaction is complicated by the formation of a highly reactive imine intermediate. This intermediate can undergo several side reactions:
-
Intramolecular Cyclization: Leading to the formation of cyclic compounds like azacycloheptane (ACH), also known as hexamethyleneimine (HMI).[1][5]
-
Intermolecular Condensation: The imine intermediate can react with the primary amine products (ACN or HMD) to form secondary and tertiary amines, which can lead to catalyst deactivation by blocking active sites.[5][6][7]
Q3: Which catalysts are typically used for this reaction?
Industrially, Raney-type catalysts, particularly Raney Nickel and Raney Cobalt, are frequently employed due to their high activity at relatively low temperatures.[8][9] However, achieving high selectivity with these catalysts can be challenging. Consequently, significant research has focused on developing supported nickel catalysts (e.g., Ni/Al₂O₃, Ni/SiO₂) as alternatives.[1][5][10] These supported catalysts offer better mechanical strength and can be modified with promoters to enhance selectivity towards ACN.[5][11]
Q4: Why is ammonia or a basic additive often used in the reaction?
Ammonia or other bases like sodium hydroxide (NaOH) are crucial for suppressing side reactions.[8][12] They are believed to inhibit the intermolecular condensation reactions that lead to the formation of secondary and tertiary amines.[5][6] By creating a basic environment, these additives can also promote the desorption of the basic ACN product from the acidic sites on the catalyst support, preventing its further hydrogenation to HMD.[5]
Section 2: Understanding the Reaction Landscape
A fundamental understanding of the reaction pathways is critical for effective troubleshooting. The hydrogenation of ADN is not a simple A-to-B conversion but a complex network of competing reactions.
The ADN Hydrogenation Network
The reaction proceeds through a stepwise reduction. The first nitrile group of ADN is reduced to an imine intermediate, which is then rapidly hydrogenated to the primary amine, ACN. This intermediate, ACN, can then undergo a similar reduction of its remaining nitrile group to yield HMD.
Figure 1: Stepwise Hydrogenation Pathway from ADN to HMD.
Key Byproduct Formation Pathways
The selectivity challenge arises from reactions that compete with the desired pathway. The highly reactive imine intermediates are the primary source of byproducts.
Figure 2: Major Byproduct Formation Pathways.
Section 3: Troubleshooting Guide for Low ACN Selectivity
This section addresses common issues encountered during ADN hydrogenation, providing potential causes and actionable solutions.
Problem 1: High Hexamethylenediamine (HMD) Formation
-
Observation: Your product mixture shows a high concentration of HMD and a correspondingly low yield of the desired ACN, even at high ADN conversion.
-
Causality: This is a classic case of over-hydrogenation. The reaction conditions (temperature, pressure) or the catalyst system are too aggressive, promoting the rapid conversion of the intermediate ACN to the final product HMD. Higher temperatures and hydrogen pressures significantly favor the formation of HMD.[8][9][13]
Troubleshooting Steps & Solutions
-
Reduce Reaction Temperature and Pressure: The rates of both hydrogenation steps increase with temperature and pressure, but the second step (ACN to HMD) is often more sensitive. Systematically lowering the temperature (e.g., in 10°C increments from your current setpoint) and hydrogen pressure can significantly improve ACN selectivity.[9]
-
Optimize Reaction Time and Catalyst Loading: High catalyst loading and long reaction times provide more opportunities for ACN to be converted to HMD.
-
Action: Conduct a time-course study to sample the reaction mixture at different intervals. This will help you identify the point of maximum ACN concentration before it begins to decline. Consider reducing the catalyst loading to slow down the overall reaction rate, allowing for a wider window to stop the reaction at the ACN stage.
-
-
Re-evaluate Catalyst Choice: Raney Ni is known for its high activity and can aggressively promote full hydrogenation to HMD, especially at temperatures above 80-100°C.[8][9]
Problem 2: Significant Formation of Cyclic and Condensation Byproducts
-
Observation: Your analysis reveals the presence of azacycloheptane (ACH) and other high-molecular-weight peaks, suggesting the formation of secondary or tertiary amines.
-
Causality: These byproducts arise from side reactions involving the imine intermediate.[1][10] In the absence of a basic additive, the imine can react with product amines (intermolecular condensation) or cyclize on itself (intramolecular reaction).[5][6] Acidic sites on a catalyst support (like alumina) can also promote these undesired reactions.
Troubleshooting Steps & Solutions
-
Introduce a Basic Additive: The most effective way to suppress these side reactions is to add a base to the reaction mixture.
-
Use a Promoted Catalyst: If using a supported catalyst, consider one modified with an alkali promoter like potassium oxide (K₂O).
Problem 3: Decreasing ACN Selectivity and ADN Conversion Over Time
-
Observation: In a continuous process or during catalyst recycling experiments, you observe a gradual decline in both catalyst activity (ADN conversion) and selectivity towards ACN.
-
Causality: This indicates catalyst deactivation. The two primary mechanisms are:
-
Surface Poisoning/Fouling: The catalyst's active sites are blocked by strongly adsorbed species. This is often caused by the deposition of carbon and nitrogen-containing oligomers formed from condensation side reactions.[6][11]
-
Sintering: At higher reaction temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[11]
-
Troubleshooting Steps & Solutions
-
Implement Strategies to Prevent Fouling: Since fouling is often linked to condensation byproducts, the solutions for Problem 2 (adding a base, using promoted catalysts) are the first line of defense against this deactivation pathway.
-
Optimize Reaction Temperature: Operating at the lowest possible temperature that still provides an acceptable reaction rate can help minimize thermal sintering.
-
Catalyst Regeneration: A deactivated catalyst can sometimes be regenerated to recover its activity.
-
Protocol: For deactivation caused by surface deposits, an in situ reduction with hydrogen at an elevated temperature (e.g., >200°C) can sometimes remove the poisoning species and restore activity.[6][11] The exact conditions (temperature, time, hydrogen flow) will depend on the specific catalyst and should be optimized.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for ADN Hydrogenation in a Batch Reactor
This protocol provides a baseline for experimentation. All parameters should be optimized for your specific setup and goals.
-
Catalyst Preparation: If using a Raney-type catalyst delivered as a slurry in water, determine its water content via thermogravimetric analysis (TGA) to ensure accurate dry catalyst weight calculation.[8]
-
Reactor Loading:
-
Load the desired solvent (e.g., ethanol, tetrahydrofuran) and any basic additives (e.g., NaOH solution) into the high-pressure autoclave reactor.
-
Carefully add the pre-weighed catalyst under an inert atmosphere if it is pyrophoric (like activated Raney Ni).
-
Add the adiponitrile (ADN) substrate.
-
-
Reaction Execution:
-
Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 times with hydrogen to remove all air.
-
Pressurize the reactor to the target hydrogen pressure (e.g., 2-8 MPa).[8][9]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 60-120°C).[8][9]
-
Maintain constant temperature and pressure throughout the reaction. Monitor hydrogen uptake if your system allows.
-
-
Reaction Quench & Sampling:
-
After the desired reaction time, rapidly cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Collect a liquid sample for analysis. If the catalyst is magnetic, it can be separated using an external magnet. Otherwise, filter the sample to remove the catalyst.
-
Protocol 2: Analytical Method for Product Quantification (GC-FID)
Quantitative analysis of the product mixture is essential for accurately determining conversion and selectivity.
-
Instrumentation: Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a SE-54 or equivalent.[5]
-
Sample Preparation: Dilute a known amount of the filtered reaction mixture with a suitable solvent (e.g., ethanol). Add an internal standard (e.g., dodecane) for accurate quantification.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Calibrate the instrument using standard solutions of pure ADN, ACN, HMD, and any other relevant byproducts to determine their response factors relative to the internal standard. Calculate conversion and selectivity based on the integrated peak areas.
Section 5: Data Summary & Visualization
Table 1: Influence of Key Reaction Parameters on Product Selectivity
| Parameter | Effect of Increase | Rationale | Key Reference(s) |
| Temperature | ↓ ACN Selectivity, ↑ HMD Selectivity | Accelerates all reaction rates, but often favors the second hydrogenation step (ACN → HMD) more significantly. | [8][9] |
| H₂ Pressure | ↓ ACN Selectivity, ↑ HMD Selectivity | Higher hydrogen concentration on the catalyst surface promotes faster and more complete hydrogenation. | [8][9] |
| Basic Additive (e.g., NH₃, NaOH) | ↑ Primary Amine (ACN+HMD) Selectivity | Suppresses intermolecular condensation reactions that form secondary and tertiary amines. | [1][6][7] |
| Catalyst Promoters (e.g., K₂O) | ↑ ACN Selectivity | Increases catalyst surface basicity, which favors desorption of the basic ACN product, preventing further reaction. | [5] |
| Reaction Time | Initially ↑ ACN, then ↓ ACN as HMD ↑ | ACN is an intermediate; its concentration peaks and then declines as it is converted to HMD. | [4][8] |
Troubleshooting Workflow Diagram
Figure 3: Logical Workflow for Troubleshooting Low ACN Selectivity.
Section 6: References
-
Park, S. et al. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Applied Sciences, 10(21), 7506. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). (PDF) Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Retrieved from --INVALID-LINK--
-
CNKI. (n.d.). Deactivation and Regeneration of Ni/K₂O-La₂O₃-Al₂O₃ Catalyst in Selective Hhydrogenation of Adiponitrile to Aminocapronitrile. Retrieved from --INVALID-LINK--
-
TU Delft Repositories. (2020). Hydrogenation of adiponitrile to hexamethylenediamine over raney ni and co catalysts. Retrieved from --INVALID-LINK--
-
Liao, H. et al. (2014). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al₂O₃ Catalysts Doped with K₂O and La₂O₃. Catalysts, 4(3), 246-261. --INVALID-LINK--
-
Thompson, L. T. et al. (2001). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. [Publication Source, if available]. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Adiponitrile (ADN) conversion and product selectivity for ADN... Retrieved from --INVALID-LINK--
-
Wang, C. et al. (2018). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. Molecules, 23(1), 92. --INVALID-LINK--
-
PubMed. (2018). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112047857A - Preparation method of 6-aminocapronitrile. Retrieved from --INVALID-LINK--
-
OUCi. (n.d.). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. Retrieved from --INVALID-LINK--
-
Wu, S. et al. (2024). Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6. Chemical Science. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3461167A - Process for making hexamethylene-diamine from adiponitrile. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Selective Hydrogenation of Adiponitrile to Hexamethylenediamine by Supported Co Catalyst under Alkali-Free Conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). (PDF) Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. Retrieved from --INVALID-LINK--
References
- 1. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02280G [pubs.rsc.org]
- 3. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deactivation and Regeneration of Ni/K<sub>2</sub>O-La<sub>2</sub>O<sub>3</sub>-Al<sub>2</sub>O<sub>3</sub> Catalyst in Selective Hhydrogenation of Adiponitrile to Aminocapronitrile-Academax [academax.com]
- 12. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]
- 13. pure.skku.edu [pure.skku.edu]
Technical Support Center: Managing Exotherms in 6-Aminohexanenitrile Reactions
Welcome to the technical support center for handling reactions involving 6-Aminohexanenitrile (AHN). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges associated with the exothermic nature of reactions involving this versatile bifunctional molecule.[1] The primary focus will be on the catalytic hydrogenation of adiponitrile (ADN) to this compound, a key industrial intermediate, but the principles discussed are broadly applicable.[2][3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of exotherms in nitrile reductions and the key safety parameters to consider.
Q1: What makes the hydrogenation of nitriles like adiponitrile to this compound so exothermic?
A1: The conversion of a nitrile group (-C≡N) to a primary amine (-CH₂-NH₂) is a highly energetic process. The reaction involves the breaking of two pi bonds in the nitrile and the formation of four new, more stable single bonds (two C-H and two N-H bonds). This significant net release of energy is the enthalpy of reaction (ΔHrxn), which manifests as heat. For nitrile hydrogenations, this value is typically in the range of -350 to -450 kJ/mol. Failure to properly manage this heat can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[5][6]
Q2: What is a "thermal runaway" and why is it a major concern?
A2: A thermal runaway is a positive feedback loop where the heat generated by an exothermic reaction exceeds the heat removal capacity of the reactor system.[7][8] The process unfolds as follows:
-
The reaction generates heat.
-
If cooling is insufficient, the reaction mixture's temperature rises.
-
The increased temperature accelerates the reaction rate.
-
The faster reaction rate generates heat even more rapidly. This cycle can lead to an uncontrollable, exponential increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of hazardous materials.[6] Secondary decomposition reactions can also be triggered at elevated temperatures, further exacerbating the event.[7]
Q3: What are the critical safety parameters I must determine before scaling up my reaction?
A3: Before any scale-up, a thorough process safety assessment is essential. Reaction calorimetry is the primary tool used to determine these parameters. The key metrics include:
-
Heat of Reaction (ΔHrxn): The total energy released per mole of reactant.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all the reaction's heat were absorbed by the reaction mass without any cooling. This is a "worst-case scenario" calculation.[7]
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture by one degree.
-
Heat Generation Rate (q_gen): How quickly heat is being produced by the reaction. This is a function of kinetics.
-
Heat Removal Rate (q_rem): How quickly heat can be removed by the reactor's cooling system.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach following a cooling failure, considering the accumulation of unreacted reagents.[7]
A reaction is considered thermally unsafe to scale if the MTSR is high enough to initiate a hazardous secondary decomposition reaction.
Section 2: Troubleshooting Guide for Exotherm Management
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction temperature is overshooting the setpoint during reagent addition.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reagent Addition Rate is Too High | The rate of heat generation (q_gen) is directly proportional to the reaction rate, which is fueled by the addition of the limiting reagent. If the addition is too fast, q_gen will exceed the system's heat removal rate (q_rem). | Action: Reduce the addition rate. Implement a semi-batch process where the reagent is added at a rate that matches the cooling capacity. This is a common industrial strategy to control highly exothermic reactions.[6] |
| Poor Heat Transfer | Inadequate mixing can create localized "hot spots" where the temperature is much higher than at the probe. Furthermore, fouling on the reactor walls can insulate the vessel, reducing the efficiency of the cooling jacket. | Action: Increase the stirring rate to improve homogeneity and heat distribution. Ensure the reactor is clean. Consider using a reactor with a higher surface-area-to-volume ratio or internal cooling coils for larger scales. |
| Incorrect Catalyst Loading | The reaction rate is often directly proportional to the amount of active catalyst. An excess of catalyst can lead to an uncontrollably fast reaction and a massive heat release upon addition of the first drop of reagent. | Action: Carefully control and validate the catalyst loading. For slurry reactions, ensure the catalyst is well-suspended and homogeneously distributed before starting the reagent feed. |
| Low Initial Reaction Temperature | Starting a semi-batch reaction at a temperature that is too low can prevent the reaction from initiating upon reagent addition. This allows the unreacted reagent to accumulate. When the reaction finally starts, the large amount of accumulated material reacts almost at once, causing a massive exotherm. | Action: Ensure the reaction is initiated at a temperature where the reaction proceeds at a measurable but controllable rate. Use in-situ monitoring (e.g., FTIR, hydrogen uptake) to confirm the reaction is consuming the reagent as it is added. |
Issue 2: The reaction is proceeding too slowly, tempting me to increase the temperature unsafely.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Catalyst Deactivation | The catalyst (e.g., Raney Nickel, Palladium) can be poisoned by impurities in the substrate, solvent, or hydrogen gas.[9] The active sites can also be blocked by byproducts. | Action: Ensure high purity of all reagents and solvents. Purge the reactor thoroughly with an inert gas before introducing hydrogen. Consider catalyst regeneration or using a fresh batch. |
| Insufficient Hydrogen Pressure/Mass Transfer | In catalytic hydrogenations, the reaction rate can be limited by the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. Low pressure or poor gas dispersion limits the availability of this key reactant at the catalytic sites. | Action: Increase hydrogen pressure within safe operational limits of the equipment.[3][10] Improve agitation to enhance gas-liquid mixing. Use a sparging tube to introduce hydrogen below the liquid surface for better dispersion. |
| Byproduct Inhibition | In the hydrogenation of adiponitrile, intermediates and products like this compound (AHN) and hexamethylenediamine (HMDA) can sometimes compete for active sites on the catalyst, potentially slowing the reaction.[2][3] | Action: Optimize reaction conditions (temperature, pressure) to favor the desired reaction pathway and minimize byproduct formation. Some processes even add the final product (HMDA) to the initial reaction mixture to suppress the formation of certain byproducts.[2][3] |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Small-Scale Reaction Calorimetry for Safety Assessment
This protocol outlines the essential steps for characterizing the thermal risk of a this compound synthesis via adiponitrile hydrogenation before scale-up.
Objective: To determine ΔHrxn, ΔT_ad, and MTSR.
Equipment: Automated laboratory reactor with reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
Steps:
-
System Calibration: Perform a solvent-only calibration to determine the heat capacity of the solvent and the overall heat transfer coefficient (UA) of the reactor system.
-
Charge Reactor: Charge the reactor with the solvent (e.g., ammonia in methanol), catalyst (e.g., Raney Nickel), and any co-solvents.
-
Establish Conditions: Bring the reactor to the intended starting temperature and pressure (e.g., 60-80°C, 2.5-6 MPa H₂).[3]
-
Initiate Reagent Feed: Begin a slow, controlled feed of the limiting reagent (adiponitrile). The calorimeter will measure the heat flow in real-time.
-
Monitor Heat Flow: The heat generated by the reaction (q_gen) will be measured. The difference between the heat flow during the reaction and the baseline heat flow provides the instantaneous rate of heat release.
-
Calculate Total Heat: Integrate the heat flow curve over the duration of the addition to determine the total heat of reaction.
-
Assess Accumulation: After the feed is complete, monitor the heat signal. A decaying heat signal indicates that some unreacted material had accumulated. The magnitude of this post-addition heat release is critical for calculating the MTSR.[7]
-
Data Analysis: Use the collected data to calculate ΔHrxn, Cp of the reaction mass, and the adiabatic temperature rise. Model a cooling failure at various points during the feed to determine the worst-case MTSR.
Workflow 1: Decision Logic for Managing a Temperature Excursion
This workflow provides a logical sequence of actions to take if the reaction temperature begins to rise uncontrollably.
Caption: Decision workflow for responding to a reactor temperature excursion.
Diagram 1: Interplay of Parameters on Thermal Runaway Risk
This diagram illustrates how different experimental parameters contribute to the overall risk of a thermal runaway.
Caption: Key factors influencing the risk of thermal runaway.
References
- 1. nbinno.com [nbinno.com]
- 2. [PDF] Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thermal runaway - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 6-Aminohexanenitrile Purity by Titration
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced polymers like nylon-6 and complex pharmaceutical intermediates, the purity of starting materials is not just a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final product.[1] 6-Aminohexanenitrile (ACN), a bifunctional molecule featuring both a primary amine and a nitrile group, is a critical building block where precise purity determination is paramount.[1][2]
This guide provides an in-depth comparison of methodologies for validating the purity of this compound, with a primary focus on the robust and accessible technique of titration. We will explore the causality behind experimental choices, detail self-validating protocols, and compare titration with orthogonal methods to provide a comprehensive framework for your analytical workflow.
The Foundational Role of Titration in Purity Assessment
While modern chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high-resolution separation of components, volumetric titration remains a cornerstone of quantitative analysis for its accuracy, cost-effectiveness, and direct measurement of a specific functional group.[3][4][5] For a basic compound like this compound, an acid-base titration directly quantifies the primary amine, providing a reliable measure of the active molecule's concentration.
The core principle involves neutralizing the basic amine group with a standardized acid titrant. However, the inherent weak basicity of amines often necessitates a non-aqueous environment to achieve a sharp, discernible endpoint that would be otherwise "leveled" or obscured in an aqueous solution.[6]
Why Non-Aqueous Titration is the Method of Choice
Water can act as both a weak acid and a weak base. When titrating a weak base like an amine in an aqueous solution, water competes with the analyte for the acidic titrant, leading to a gradual pH change and an indistinct endpoint.[6]
To overcome this, we employ a non-aqueous solvent system that enhances the basicity of the amine. Glacial acetic acid is an excellent choice because it is a protogenic (proton-donating) solvent that is less basic than water.[6][7] When a strong acid like perchloric acid (HClO₄) is dissolved in glacial acetic acid, it forms the highly acidic onium ion (CH₃COOH₂⁺).[6] This ion is a much stronger proton donor than the hydronium ion (H₃O⁺), allowing for a complete and stoichiometric reaction with the weak amine base, resulting in a sharp and accurate potentiometric endpoint.[6][7]
Reaction Mechanism:
-
Titrant Activation: HClO₄ + CH₃COOH → CH₃COOH₂⁺ + ClO₄⁻
-
Titration Reaction: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH
Comparative Analysis: Potentiometric vs. Indicator-Based Titration
| Parameter | Potentiometric Titration | Visual Indicator Titration |
| Principle | Measures the change in potential (voltage) of the solution as titrant is added, using an electrode system.[8] | Relies on a chemical indicator that changes color at a specific pH range near the equivalence point. |
| Accuracy & Precision | High. The equivalence point is determined graphically from the inflection point of the titration curve, minimizing subjective error.[8] | Moderate to High. Dependent on the analyst's ability to perceive the color change accurately and the suitability of the indicator. |
| Specificity | High. Can distinguish between different bases in a mixture if their strengths are sufficiently different, appearing as multiple inflection points.[9] | Low. An indicator changes over a pH range and cannot differentiate between multiple basic species unless their pKa values are very far apart. |
| Objectivity | High. Data-driven determination of the endpoint.[8] | Low. Subject to human error and color perception bias. |
| Suitability for ACN | Highly Recommended. Ideal for colored or turbid solutions and provides a more rigorous, data-rich analysis suitable for method validation.[7] | Feasible, using an indicator like crystal violet, which changes from violet (basic) to blue-green (acidic) in acetic acid. However, it is less precise than potentiometric detection.[10][11] |
| Instrumentation | Requires a potentiometer/autotitrator and a suitable electrode (e.g., combined pH electrode for non-aqueous media).[7] | Requires only standard laboratory glassware (burette, flask) and a chemical indicator. |
Experimental Workflow & Protocols
A robust analytical procedure is a self-validating one. The following workflow incorporates essential steps for ensuring the integrity of your results, from titrant standardization to sample analysis.[3]
Caption: Workflow for Purity Determination by Potentiometric Titration.
Detailed Protocol: Non-Aqueous Potentiometric Titration of this compound
This protocol is aligned with the principles outlined in standard methods for amine value determination, such as those derived from ASTM D2073.[12][13]
1. Reagent and Equipment Preparation
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.
-
Solvent: Anhydrous Glacial Acetic Acid.
-
Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 110°C for 2 hours and cooled in a desiccator.
-
Equipment: Autotitrator or potentiometer with a combined pH glass electrode suitable for non-aqueous solutions, analytical balance, 50 mL burette, 250 mL beakers, magnetic stirrer.[7]
2. Standardization of 0.1 N Perchloric Acid Causality: Titrant standardization is a critical step to determine the exact concentration of the perchloric acid solution, which can change over time.[9] KHP is used as a primary standard due to its high purity and stability.[9]
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Add 60 mL of glacial acetic acid and gently warm to dissolve.
-
Cool the solution to room temperature.
-
Immerse the electrode in the solution and titrate with the 0.1 N perchloric acid solution while stirring. Record the volume of titrant versus mV readings.
-
Determine the equivalence point (V_eq) from the inflection point of the titration curve.
-
Calculate the normality (N) of the perchloric acid titrant:
-
N = (Weight of KHP, g) / (V_eq, mL x 0.20423 g/meq )
-
3. Titration of this compound
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.
-
Add 75 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Immerse the electrode and titrate with the standardized 0.1 N perchloric acid solution. Record the titrant volume and mV readings.
-
Perform a blank titration using 75 mL of glacial acetic acid only. Determine the volume of titrant required to reach the same endpoint potential.
4. Calculation of Purity Causality: The calculation uses the molecular weight of this compound (112.17 g/mol ) and the normality of the titrant to convert the volume of titrant consumed into a percentage of the active substance in the weighed sample.[14][15]
-
% Purity = [((V_sample - V_blank) x N_titrant x 112.17) / (W_sample x 10)]
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N_titrant = Normality of standardized perchloric acid
-
W_sample = Weight of the this compound sample (g)
-
112.17 = Molecular weight of this compound
-
Method Validation: Ensuring Trustworthy Results
A validated titration protocol provides robust and reproducible data essential for quality control and regulatory filings.[3] Key validation parameters, in line with ICH Q2(R2) and USP <1225> guidelines, should be assessed.[3][16]
| Validation Parameter | Procedure | Acceptance Criteria (Typical) |
| Accuracy | Analyze samples of known purity (e.g., a reference standard) or spike a sample with a known amount of 6-ACN standard. Perform at least 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120% of the target weight).[9] | Mean recovery should be within 98.0% - 102.0%. |
| Precision (Repeatability) | Analyze a minimum of 6 replicate samples of 6-ACN at the 100% concentration level under the same operating conditions over a short interval of time.[9] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Linearity | Analyze a minimum of 5 concentrations across the desired range (e.g., 50% - 150% of the target sample weight). Plot titrant volume vs. sample weight.[3] | Correlation coefficient (r²) ≥ 0.999. |
| Specificity | Titrate a sample spiked with potential impurities or degradation products. Demonstrate that the presence of these materials does not affect the assay result.[9][16] | No significant interference at the equivalence point of 6-ACN. Any impurity should be resolved as a separate equivalence point or show no response. |
Orthogonal Methods: A Comparative Perspective
No single analytical method can provide a complete purity profile. Titration should be complemented by orthogonal techniques that measure purity based on different chemical or physical principles.
Caption: Orthogonal Methods for Comprehensive Purity Analysis.
-
Gas Chromatography (GC): As an effective technique for separating and analyzing volatile compounds, GC is ideal for identifying and quantifying impurities that have different boiling points than this compound.[4][17] It can detect process-related impurities or residual solvents that would not be detected by titration.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a stationary phase.[18] It is particularly useful for detecting non-volatile or thermally unstable impurities, as well as structurally similar compounds that may have comparable basicity to this compound and thus interfere with titration.[5][19]
Conclusion
Validating the purity of this compound through non-aqueous potentiometric titration offers a highly accurate, reliable, and cost-effective method for quantifying the active amine content. Its strength lies in its direct measurement principle, which, when properly standardized and validated, provides trustworthy data for quality assurance in research and manufacturing. By explaining the causality behind the choice of a non-aqueous system and detailing a self-validating protocol, this guide equips scientists with the necessary framework to implement this robust technique. For a complete purity profile, it is imperative to complement titration with orthogonal methods like GC and HPLC to ensure that all potential impurities are effectively identified and controlled.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. birchbiotech.com [birchbiotech.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. mt.com [mt.com]
- 7. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 8. youtube.com [youtube.com]
- 9. usp.org [usp.org]
- 10. brainkart.com [brainkart.com]
- 11. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 12. scribd.com [scribd.com]
- 13. Determination method of total amine value Std. Antpedia [m.antpedia.com]
- 14. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. fda.gov [fda.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to 6-Aminohexanenitrile and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 6-aminohexanenitrile and three of its key derivatives: N-Boc-6-aminohexanenitrile, 6-aminohexanamide, and 6-aminohexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of how modifications to the terminal functional groups—the primary amine and the nitrile—influence their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). Understanding these spectral shifts is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Introduction: The Structural Significance of this compound Derivatives
This compound is a versatile bifunctional molecule, featuring a primary amine and a nitrile group connected by a flexible hexyl chain. This structure makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The ability to selectively modify either the amine or the nitrile group allows for the creation of a diverse range of molecules. In this guide, we examine three common modifications:
-
N-Boc-6-aminohexanenitrile: The amine is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis and other organic transformations to prevent the amine from reacting while other parts of the molecule are modified.
-
6-Aminohexanamide: The nitrile group is hydrolyzed to a primary amide, a transformation that significantly alters the electronic and hydrogen-bonding properties of that terminus.
-
6-Aminohexanoic Acid: Complete hydrolysis of the nitrile yields a carboxylic acid, resulting in a zwitterionic amino acid under physiological pH, a fundamental structure in biochemistry.
This guide will dissect the characteristic spectroscopic features of each of these molecules, providing the experimental data and theoretical understanding necessary to distinguish them and to understand the structural information encoded in their spectra.
Molecular Structures and Workflow
The following diagram illustrates the molecular structures of the compounds discussed in this guide.
Caption: Molecular structures of this compound and its derivatives.
The general workflow for the spectroscopic analysis of these compounds is outlined below.
Caption: General experimental workflow for spectroscopic analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the placement of functional groups.
Causality of Spectral Differences
The chemical shifts in NMR are highly sensitive to the electron density around a nucleus. Electron-withdrawing groups deshield nuclei, shifting their resonances to higher ppm values (downfield), while electron-donating groups shield them, causing upfield shifts. The introduction of the Boc group, the amide, and the carboxylic acid each imposes a unique electronic effect on the adjacent methylene groups, providing a clear diagnostic handle.
Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound [1] | ~2.7 (t, CH₂ -NH₂) ~2.3 (t, CH₂ -CN) | ~119 (CN) ~42 (CH₂-NH₂) ~17 (CH₂-CN) |
| N-Boc-6-aminohexanenitrile | ~3.1 (q, CH₂ -NHBoc) ~2.3 (t, CH₂ -CN) ~1.4 (s, C(CH₃)₃) | ~156 (C=O) ~119 (CN) ~79 (C(CH₃)₃) ~40 (CH₂-NHBoc) ~28 (C(CH₃)₃) ~17 (CH₂-CN) |
| 6-Aminohexanamide [2] | ~2.7 (t, CH₂ -NH₂) ~2.2 (t, CH₂ -CONH₂) ~7.5, 6.9 (br s, CONH₂ ) | ~178 (C=O) ~42 (CH₂-NH₂) ~36 (CH₂-CONH₂) |
| 6-Aminohexanoic Acid | ~2.9 (t, CH₂ -NH₃⁺) ~2.2 (t, CH₂ -COO⁻) | ~180 (C=O) ~40 (CH₂-NH₃⁺) ~34 (CH₂-COO⁻) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Analysis:
-
Amine Terminus: The protons on the carbon adjacent to the nitrogen (C6) show a significant downfield shift in the N-Boc derivative (~3.1 ppm) compared to the parent amine (~2.7 ppm). This is due to the electron-withdrawing nature of the carbamate group.[3] In 6-aminohexanoic acid, this signal is also shifted downfield due to the protonation of the amine to an ammonium group in neutral solution.
-
Nitrile/Carbonyl Terminus: The protons on the carbon adjacent to the nitrile (C2) in the parent and N-Boc derivative appear around 2.3 ppm. Upon hydrolysis to the amide and carboxylic acid, this signal shifts slightly upfield to ~2.2 ppm. In the ¹³C NMR, the nitrile carbon at ~119 ppm is replaced by the distinct downfield signals of the amide (~178 ppm) and carboxylic acid (~180 ppm) carbonyl carbons, providing an unambiguous marker for the conversion.
-
Boc Group: The N-Boc derivative exhibits a large singlet at ~1.4 ppm in the ¹H NMR, integrating to 9 protons, and two characteristic signals in the ¹³C NMR at ~79 ppm (quaternary carbon) and ~28 ppm (methyl carbons), which are unmistakable signatures of this protecting group.
II. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. It is an excellent technique for identifying the presence or absence of key functional groups.
Causality of Spectral Differences
The position and intensity of an IR absorption band are determined by the bond strength and the change in dipole moment during the vibration. The C≡N triple bond, C=O double bond, N-H bond, and O-H bond each have characteristic vibrational frequencies that make them readily identifiable.
Comparative IR Data
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound [1][4] | 3400-3300 (N-H stretch, 2 bands) 2930, 2860 (C-H stretch) ~2245 (C≡N stretch, sharp) ~1600 (N-H bend) |
| N-Boc-6-aminohexanenitrile | ~3350 (N-H stretch) 2930, 2860 (C-H stretch) ~2245 (C≡N stretch, sharp) ~1690 (C=O stretch, strong) ~1520 (N-H bend) |
| 6-Aminohexanamide | 3400-3100 (N-H stretch, broad) 2930, 2860 (C-H stretch) ~1650 (Amide I, C=O stretch, strong) ~1600 (Amide II, N-H bend) |
| 6-Aminohexanoic Acid | 3200-2500 (O-H stretch, very broad) ~3000 (N-H stretch, on top of O-H) 2930, 2860 (C-H stretch) ~1710 (C=O stretch) ~1550 (N-H bend) |
Analysis:
-
Nitrile to Carbonyl: The most dramatic change is the disappearance of the sharp, intense C≡N stretching band at ~2245 cm⁻¹ and the appearance of a very strong C=O stretching band upon hydrolysis.[1] This carbonyl band appears at ~1650 cm⁻¹ for the amide (Amide I band) and ~1710 cm⁻¹ for the carboxylic acid. The N-Boc derivative also shows a strong carbonyl stretch from the carbamate at ~1690 cm⁻¹.
-
Amine Group: The primary amine in this compound and 6-aminohexanamide typically shows two N-H stretching bands (symmetric and asymmetric) in the 3400-3300 cm⁻¹ region.[5] The N-Boc derivative, being a secondary amine, shows a single, sharper N-H stretch.
-
Carboxylic Acid: 6-Aminohexanoic acid displays the classic, very broad O-H stretch of a carboxylic acid, spanning from ~3200 to 2500 cm⁻¹, often obscuring the C-H stretches. The zwitterionic nature also gives rise to characteristic absorptions for the carboxylate and ammonium ions.
III. Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, complementary to IR spectroscopy. A key advantage is its low interference from water, making it well-suited for studying biological and aqueous samples.
Causality of Spectral Differences
A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Symmetrical, non-polar bonds often produce strong Raman signals, while polar bonds are typically stronger in the IR. The C≡N and C=C bonds, for instance, are strong Raman scatterers.
Comparative Raman Data
| Compound | Key Raman Shifts (Δν, cm⁻¹) |
| This compound [1] | 2930, 2860 (C-H stretch) ~2245 (C≡N stretch, strong) |
| N-Boc-6-aminohexanenitrile | 2930, 2860 (C-H stretch) ~2245 (C≡N stretch, strong) ~1690 (C=O stretch) |
| 6-Aminohexanamide | 2930, 2860 (C-H stretch) ~1650 (Amide I, C=O stretch) |
| 6-Aminohexanoic Acid [6] | 2930, 2860 (C-H stretch) ~1710 (C=O stretch) ~1440 (CH₂ bend) |
Analysis:
-
Nitrile Stretch: The C≡N stretch at ~2245 cm⁻¹ is a very strong and characteristic peak in the Raman spectra of this compound and its N-Boc derivative, making it an excellent marker for the presence of the nitrile group.[1]
-
Amide I Band: In 6-aminohexanamide, the nitrile peak is absent and is replaced by the Amide I band (primarily C=O stretch) around 1650 cm⁻¹. While also visible in the IR, this band is typically strong in the Raman spectrum of amides as well.[7]
-
Symmetry and Polarizability: The symmetric vibrations of the aliphatic chain (C-H and C-C stretches) are prominent in the Raman spectra of all four compounds. The relative insensitivity of Raman spectroscopy to water makes it particularly useful for analyzing 6-aminohexanoic acid in aqueous solutions.
IV. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules.
Causality of Spectral Differences
In ESI-MS, the observed ions are typically protonated molecules [M+H]⁺ in positive ion mode. The molecular weight, and thus the m/z of the parent ion, is the most direct piece of information. Fragmentation patterns are dictated by the stability of the resulting carbocations and neutral losses, with cleavage often occurring at bonds adjacent to functional groups.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound [1][4][8] | 112.17 | 113.1 | Loss of NH₃ |
| N-Boc-6-aminohexanenitrile | 212.29 | 213.3 | Loss of isobutene (56 Da), loss of Boc group (100 Da) |
| 6-Aminohexanamide [9] | 130.19 | 131.2 | Loss of NH₃, loss of H₂O |
| 6-Aminohexanoic Acid [6] | 131.17 | 132.2 | Loss of H₂O, loss of (H₂O + CO) |
Analysis:
-
Molecular Ion: The most straightforward comparison is the molecular weight. The addition of a Boc group increases the mass by 100 amu. The hydrolysis of the nitrile to an amide adds 18 amu (the mass of water), and further hydrolysis to a carboxylic acid adds another 1 amu. These distinct mass differences make MS an excellent tool for monitoring the progression of these reactions.
-
Characteristic Fragmentation:
-
Amines: Primary amines often show a loss of ammonia (NH₃, 17 Da).[3]
-
N-Boc Group: The Boc group has a very characteristic fragmentation pattern, readily losing isobutene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂. The loss of the entire Boc group (100 Da) is also common.
-
Amides and Carboxylic Acids: These compounds frequently lose water (18 Da). Carboxylic acids can also undergo a characteristic loss of both water and carbon monoxide (a total of 46 Da).
-
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Calibrate the spectra to the residual solvent peak. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and correlation experiments (e.g., COSY, HSQC) if necessary.
FTIR Spectroscopy
-
Sample Preparation:
-
Liquids (this compound): Place one drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solids (Derivatives): Place a small amount of the solid powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
-
Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify key functional group absorptions.
Raman Spectroscopy
-
Sample Preparation:
-
Liquids: Place the liquid sample in a glass vial or NMR tube.
-
Solids: Place the solid sample on a microscope slide or in a sample holder.
-
-
Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[10]
-
Acquisition:
-
Focus the laser on the sample.
-
Acquire the spectrum with an appropriate exposure time and number of accumulations to achieve a good signal-to-noise ratio.
-
Typical parameters: 10-second exposure, 5-10 accumulations.
-
-
Data Analysis: The spectrum is plotted as intensity versus Raman shift (cm⁻¹). Identify characteristic peaks corresponding to molecular vibrations.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition (Full Scan):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
-
Acquisition (Tandem MS/MS - Optional):
-
Perform a product ion scan by selecting the [M+H]⁺ ion of interest in the first mass analyzer and fragmenting it via collision-induced dissociation (CID).
-
Scan the second mass analyzer to detect the fragment ions.
-
-
Data Analysis: Identify the m/z of the protonated molecule and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic techniques of NMR, IR, Raman, and Mass Spectrometry provide a powerful and complementary suite of tools for the characterization of this compound and its derivatives. NMR offers detailed structural connectivity, IR and Raman provide rapid confirmation of functional group transformations, and Mass Spectrometry confirms molecular weight and offers structural clues through fragmentation. By understanding the principles behind each technique and the characteristic spectral features of each functional group, researchers can confidently synthesize, monitor, and characterize these versatile chemical building blocks.
References
- 1. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-aminohexanamide(373-04-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 5. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ricerca.sns.it [ricerca.sns.it]
- 7. Hexanenitrile, 6-amino- [webbook.nist.gov]
- 8. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Raman Techniques: Fundamentals and Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 6-Aminohexanenitrile Production for the Modern Laboratory
In the landscape of pharmaceutical and polymer sciences, 6-aminohexanenitrile (ACN), also known as 6-aminocapronitrile, stands as a pivotal intermediate. Its unique bifunctional nature, possessing both a primary amine and a nitrile group, renders it a versatile building block for a myriad of applications, including the synthesis of advanced polyamides like Nylon-6 and as a precursor in the development of novel therapeutics.[1] The burgeoning demand for high-purity ACN necessitates a thorough understanding of the available synthetic routes, each with its distinct advantages and challenges.
This guide provides an in-depth, objective comparison of the prominent production methodologies for this compound. We will delve into the established chemical synthesis pathways, explore emerging electrochemical alternatives, and touch upon the future potential of biocatalysis. The discussion is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select the most suitable production strategy for their specific needs.
I. The Prevailing Paradigm: Chemical Synthesis Routes
Traditional chemical synthesis remains the cornerstone of industrial this compound production. These methods, while mature and high-yielding, often involve strenuous reaction conditions and catalysts that demand careful handling and optimization.
Partial Hydrogenation of Adiponitrile (ADN)
The selective hydrogenation of one of the two nitrile functionalities of adiponitrile is a primary industrial route to ACN.[2][3] The core challenge lies in achieving high selectivity for the mono-hydrogenated product, ACN, while minimizing the over-hydrogenation to the byproduct, hexamethylenediamine (HMDA).
Mechanism and Rationale:
The reaction proceeds via a stepwise reduction of the nitrile groups over a heterogeneous catalyst, typically in the presence of high-pressure hydrogen. The choice of catalyst and reaction parameters is paramount in controlling the product distribution. The intermediate imine is highly reactive and can undergo further hydrogenation to the amine or participate in side reactions.
Catalyst Systems and Performance:
Several catalyst systems have been extensively studied, with nickel-based catalysts being the most prevalent due to their cost-effectiveness and high activity.
-
Raney-Type Catalysts (Ni, Co): These skeletal catalysts are widely employed due to their high surface area and catalytic activity.[2][4] Studies have shown that both Raney Ni and Raney Co can effectively catalyze the hydrogenation of ADN.[2] For instance, under specific conditions, Raney Ni has demonstrated the potential to achieve high yields of HMDA, with ACN as a key intermediate.[2][4] The selectivity towards ACN can be tuned by controlling reaction time, temperature, and hydrogen pressure.[2]
-
Supported Nickel Catalysts: To enhance stability and facilitate catalyst recovery, nickel is often supported on various materials such as alumina (Al₂O₃) or silica (SiO₂). The addition of promoters like potassium oxide (K₂O) and lanthana (La₂O₃) to Ni/α-Al₂O₃ catalysts has been shown to significantly improve ACN selectivity and catalyst stability.[5] These promoters are thought to modify the electronic properties of the nickel surface, thereby influencing the adsorption and reaction of the nitrile groups.[5]
-
Noble Metal Catalysts: Rhodium on alumina (Rh/Al₂O₃) has also been investigated and has shown high selectivity towards ACN under milder conditions compared to nickel-based catalysts.[6] However, the higher cost of noble metals is a significant consideration for large-scale production.
Byproducts:
The primary byproduct of ADN hydrogenation is the fully hydrogenated product, hexamethylenediamine (HMDA). Other significant byproducts can include azacycloheptane (ACH), which is formed through intramolecular cyclization of the intermediate imine.[5][7]
Experimental Protocol: Selective Hydrogenation of ADN using a Promoted Ni/α-Al₂O₃ Catalyst
This protocol is a representative example based on literature findings.[5]
1. Catalyst Preparation: a. Prepare the α-Al₂O₃ support by calcining γ-Al₂O₃ at high temperature. b. Impregnate the α-Al₂O₃ support with an aqueous solution of nickel nitrate, followed by solutions of potassium nitrate and lanthanum nitrate as promoters. c. Dry the impregnated support and then calcine to convert the nitrates to their respective oxides. d. Reduce the catalyst precursor in a hydrogen atmosphere at 623 K for 4 hours prior to the reaction.
2. Hydrogenation Reaction: a. Load the activated catalyst (e.g., 4.0 g) into a fixed-bed reactor. b. Introduce a solution of adiponitrile in ethanol (e.g., 0.25 volume ratio) at a specific flow rate (e.g., 5 mL/h). c. Co-feed hydrogen gas at a controlled flow rate (e.g., 6.5 L/h). d. Maintain the reactor temperature at 453 K and atmospheric pressure. e. Collect the product stream for analysis.
3. Product Analysis: a. Analyze the product mixture using gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) to determine the conversion of ADN and the selectivity for ACN, HMDA, and other byproducts.
Ammonolysis of ε-Caprolactam
A greener alternative to the traditional ADN route involves the ring-opening ammonolysis of ε-caprolactam.[8] This two-step process begins with the conversion of caprolactam to ACN, which can then be subsequently hydrogenated to HMDA if desired.[8]
Mechanism and Rationale:
The first step involves the gas-phase reaction of caprolactam with ammonia over a solid acid catalyst. The catalyst facilitates the cleavage of the amide bond in the caprolactam ring, followed by dehydration to form the nitrile group of ACN. Mesoporous alumina has been identified as a highly active and cost-effective catalyst for this transformation.[8]
Catalyst and Performance:
Mesoporous alumina has demonstrated high selectivity (98.3%) towards ACN at a caprolactam conversion of 57.9% at 320 °C.[8] The catalyst also exhibits excellent stability, showing no significant deactivation over 480 hours of continuous operation.[8]
Experimental Protocol: Gas-Phase Ammonolysis of ε-Caprolactam
This protocol is based on a published "green" synthesis route.[8]
1. Catalyst Preparation: a. Synthesize mesoporous alumina using a suitable templating method to achieve a high surface area and uniform pore size distribution. b. Calcine the synthesized material to remove the template and obtain the active catalyst.
2. Ammonolysis Reaction: a. Pack the mesoporous alumina catalyst into a fixed-bed reactor. b. Heat the reactor to the desired reaction temperature (e.g., 320 °C). c. Introduce a gaseous feed of ε-caprolactam and ammonia into the reactor. d. Maintain a continuous flow of reactants and collect the product stream after cooling and condensation.
3. Product Analysis: a. Analyze the liquid product using GC-MS to quantify the conversion of caprolactam and the selectivity to this compound.
II. The Electrochemical Frontier: A Greener Approach
Electrochemical synthesis is emerging as a promising sustainable alternative to conventional chemical methods, offering the potential for milder reaction conditions and the use of renewable electricity as the driving force.
Electrochemical Semi-Hydrogenation of Adiponitrile
Recent studies have demonstrated the feasibility of selectively hydrogenating one nitrile group of adiponitrile to yield ACN using electrochemical methods.[9][10] This approach avoids the need for high-pressure hydrogen gas and high temperatures.
Mechanism and Rationale:
The electrochemical reduction occurs at the cathode of an electrolytic cell. Adiponitrile is reduced by electrons supplied from the cathode in the presence of a proton source (typically water or an alcohol). The choice of cathode material is critical for achieving high selectivity towards ACN.
Electrode Material and Performance:
Copper nanowire arrays have been identified as a highly effective cathode material for this transformation.[9][10] In a 1M KOH solution, this system can achieve approximately 85% selectivity for ACN at current densities of 40-100 mA cm⁻².[9] The pseudo-first-order reaction kinetics reveal that the rate constant for ADN hydrogenation is significantly higher than that for the subsequent hydrogenation of ACN, which explains the high selectivity observed.[9]
Experimental Protocol: Electrochemical Synthesis of ACN
This protocol is a representation of the methodology described in recent literature.[10][11]
1. Electrode Preparation: a. Synthesize copper oxide nanowire arrays on a copper foam substrate through a chemical oxidation process. b. Electrochemically reduce the copper oxide nanowires in a 1M KOH solution to obtain the active copper nanowire cathode.
2. Electrolysis: a. Set up a divided electrochemical cell with the copper nanowire array as the working electrode (cathode), a graphite sheet as the counter electrode (anode), and a reference electrode (e.g., Ag/AgCl). b. Fill the cathodic and anodic compartments with a 1M KOH electrolyte. Add methanol to the cathode chamber as a co-solvent. c. Add adiponitrile to the catholyte to a concentration of 0.1 M. d. Apply a constant current density (e.g., 40-100 mA cm⁻²) and conduct the electrolysis for a specific duration.
3. Product Analysis: a. At the end of the electrolysis, analyze the catholyte using High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the concentration of ACN and any byproducts.
III. The Biocatalytic Horizon: The Promise of Enzymes
While well-established for the synthesis of other nitriles and amines, biocatalytic routes for the direct production of this compound are still in their nascent stages of exploration.[12][13] However, the potential advantages of biocatalysis, such as high selectivity, mild reaction conditions, and reduced environmental impact, make it a compelling area for future research.
Potential Enzymatic Pathways:
-
Nitrile Reductases: These enzymes catalyze the reduction of nitriles to primary amines.[14] The discovery and engineering of nitrile reductases with activity towards dinitriles like adiponitrile could open up a direct and highly selective route to ACN. The natural substrate of some known nitrile reductases, like QueF, is a complex molecule, indicating that engineering efforts would be necessary to accommodate smaller, linear substrates.[14]
-
Transaminases: Transaminases could potentially be used to introduce the amine group onto a suitable keto-nitrile precursor. This would require the identification or engineering of a transaminase that accepts such a substrate.
Currently, there are no detailed, validated protocols for the biocatalytic production of this compound. Research in this area is focused on enzyme discovery, protein engineering, and pathway construction.
IV. Comparative Analysis of Production Routes
| Parameter | Partial Hydrogenation of ADN | Ammonolysis of ε-Caprolactam | Electrochemical Semi-Hydrogenation of ADN | Biocatalysis (Potential) |
| Starting Material | Adiponitrile | ε-Caprolactam | Adiponitrile | Adiponitrile or other precursors |
| Key Reagents | H₂, Catalyst (Ni, Co, Rh) | NH₃, Catalyst (Al₂O₃) | Electricity, Electrolyte, Electrode | Enzymes, Co-factors |
| Reaction Conditions | High temperature (e.g., 453 K) and pressure | High temperature (e.g., 320 °C), Gas phase | Ambient temperature and pressure | Mild (Physiological) temperature and pressure |
| Selectivity to ACN | Moderate to High (tunable) | High (98.3%)[8] | High (approx. 85%)[9] | Potentially very high |
| Key Byproducts | Hexamethylenediamine (HMDA), Azacycloheptane (ACH) | Unreacted caprolactam | Hexamethylenediamine (HMDA) | Substrate- and enzyme-specific byproducts |
| Advantages | Established, high-throughput industrial process | Utilizes a different feedstock, potentially greener | Milder conditions, avoids high-pressure H₂, potential for renewable energy integration | High selectivity, environmentally benign, biodegradable catalysts |
| Disadvantages | Harsh conditions, catalyst handling, byproduct separation | High temperature, gas-phase reaction setup | Emerging technology, electrode stability, scalability | Low volumetric productivity, enzyme stability, downstream processing |
| Technology Readiness | Mature | Developing | Emerging | Exploratory |
V. Visualizing the Pathways
Chemical and Electrochemical Routes
Caption: Overview of chemical and electrochemical production routes for this compound.
Potential Biocatalytic Route
Caption: A conceptual diagram of a potential biocatalytic route to this compound.
VI. Conclusion and Future Outlook
The production of this compound is at a fascinating juncture. While the partial hydrogenation of adiponitrile remains the industrial workhorse, its reliance on harsh conditions is a significant drawback. The ammonolysis of caprolactam presents a compelling alternative with a potentially more favorable environmental profile.
The most exciting developments, however, lie in the realms of electrochemistry and biocatalysis. The electrochemical semi-hydrogenation of adiponitrile offers a tangible path towards greener, more sustainable production by leveraging renewable electricity. Although biocatalytic routes are currently less developed, the inherent selectivity and mild operating conditions of enzymes hold immense promise for the future of ACN synthesis.
For researchers and drug development professionals, the choice of production route will depend on a multitude of factors including scale, purity requirements, cost considerations, and sustainability goals. This guide provides a foundational understanding of the available options, empowering informed decision-making in the pursuit of innovative science. The continued evolution of catalytic and electrochemical technologies, coupled with advancements in synthetic biology, will undoubtedly lead to even more efficient and sustainable methods for producing this vital chemical intermediate.
References
- 1. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Adiponitrile - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Correlation of 6-Aminohexanenitrile Purity with Polyamide Properties
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance polyamides, particularly Polyamide 6 (Nylon 6), the quality of the monomer is not merely a parameter—it is the cornerstone of the final polymer's performance. 6-Aminohexanenitrile (6-ACN), a key intermediate and alternative monomer to the traditional ε-caprolactam, serves as a direct precursor in a more streamlined polymerization process.[1][2][3] Its bifunctional nature, possessing both an amine (-NH₂) and a nitrile (-C≡N) group, allows for a direct polycondensation reaction following the hydrolysis of the nitrile to a carboxylic acid.[2]
However, this elegant pathway is acutely sensitive to the purity of the 6-ACN feed. The presence of even trace amounts of impurities can initiate a cascade of undesirable side reactions, fundamentally altering the polymer's molecular architecture and, consequently, its mechanical, thermal, and aesthetic properties. This guide provides an in-depth comparison of how 6-ACN purity dictates the resultant polymer's characteristics, supported by experimental data and validated protocols.
The Crucial Impact of Impurities on Polymerization and Final Properties
The journey from monomer to a high-molecular-weight polymer is a reaction of equilibrium. For polyamides, achieving a weight average molar mass of 15,000–20,000 g/mol is essential for good mechanical properties, which necessitates a monomer conversion rate exceeding 99%.[1] Any deviation from this, often caused by impurities, results in a polymer with a reduced molar mass and inferior properties.[1]
Impurities in 6-ACN typically originate from its synthesis, most commonly the partial hydrogenation of adiponitrile (ADN).[3][4][5] These contaminants can be broadly categorized based on their disruptive effect on the polymerization process.
Common Impurities and Their Detrimental Effects:
-
Unreacted Adiponitrile (ADN) & Hexamethylenediamine (HMDA): These are the most common process-related impurities. ADN is the starting material, while HMDA is the product of complete hydrogenation.[4][6]
-
Mechanism of Interference: Their presence disrupts the precise 1:1 stoichiometric balance of amine and carboxylic acid end groups required for polycondensation. An excess of either diamine (HMDA) or the precursor to a diacid (ADN) leads to premature chain termination, severely limiting the achievable molecular weight.
-
Effect on Polymer: Results in a low-viscosity polymer with poor mechanical strength, brittleness, and reduced toughness.
-
-
Monofunctional Amines or Nitriles: These impurities act as "chain stoppers."
-
Mechanism of Interference: By reacting with one end of a growing polymer chain, they introduce a non-reactive end group, permanently capping the chain and preventing further growth.
-
Effect on Polymer: Drastically reduces the average molecular weight and narrows the molecular weight distribution. The resulting polymer will exhibit poor melt strength and inferior fiber-forming capabilities.
-
-
Water Content: While water is essential to initiate the polymerization by hydrolyzing the nitrile group of 6-ACN into 6-aminocaproic acid, its concentration must be meticulously controlled.
-
Mechanism of Interference: The final stage of polymerization is a condensation reaction where water is removed to drive the equilibrium toward a high molecular weight polymer.[1] Excess residual water in the monomer feed will inhibit this process, preventing the polymer from reaching the target molecular weight.
-
Effect on Polymer: Leads to a lower molecular weight, increased oligomer content, and reduced thermal stability. High oligomer content, in turn, can make the final product sticky and requires costly post-polymerization extraction steps.[1][7]
-
-
Cyclic Byproducts & Catalyst Residues: Impurities such as azacycloheptene or residual nickel/cobalt catalysts from hydrogenation can have severe consequences.[4][6]
-
Mechanism of Interference: These compounds can catalyze side reactions at high polymerization temperatures (250-280°C), leading to branching, cross-linking, and the formation of gels.[1][7] They also act as initiation sites for thermal degradation.
-
Effect on Polymer: Causes discoloration (yellowing), reduces thermal stability, and creates processing difficulties such as clogged spinnerets during fiber extrusion. The presence of gels creates weak points in the final product, compromising its mechanical integrity.
-
Comparative Analysis: The Effect of 6-ACN Purity on Polyamide 6 Properties
The following table summarizes the expected impact of 6-ACN purity on key performance indicators of the resulting Polyamide 6. The data is synthesized from established principles of polyamide chemistry.
| 6-ACN Purity (%) | Primary Impurity (Type & Conc.) | Avg. Molecular Weight (Mw) | Melt Flow Index (g/10 min) | Tensile Strength (MPa) | Thermal Stability (Td, °C) | Visual Appearance (Yellowness Index) |
| > 99.9 | None Significant (< 100 ppm) | High (>20,000 g/mol ) | Low (High Viscosity) | High (> 70) | High (> 430) | Low (< 5) |
| 99.5 | Water (0.5%) | Moderately Reduced | Slightly Increased | Slightly Reduced | Slightly Reduced | Low |
| 99.0 | HMDA / ADN (1.0%) | Significantly Reduced | High (Low Viscosity) | Low (< 50) | Reduced | Moderate |
| 98.5 | Monofunctional Amines (1.5%) | Severely Reduced | Very High | Very Low (Brittle) | Reduced | Moderate |
| < 98.0 | Catalyst Residues / Byproducts | Variable (Gel Formation) | Inconsistent | Poor (Inclusions) | Significantly Reduced (< 400) | High (> 20) |
Experimental Protocols for Validation
To ensure the production of high-quality polyamide, a rigorous workflow of purification, analysis, and controlled polymerization is essential.
Workflow for High-Purity Polyamide Synthesis
Caption: Experimental workflow from monomer purification to final polymer characterization.
Protocol 1: Purification of this compound
-
Objective: To remove volatile impurities and water from crude 6-ACN.
-
Apparatus: Fractional distillation setup with a vacuum pump, packed column (e.g., Vigreux), and cold trap.
-
Procedure:
-
Charge the distillation flask with crude 6-ACN.
-
Apply vacuum and gently heat the flask using an oil bath.
-
Discard the initial low-boiling fraction, which may contain water and other volatile impurities.
-
Collect the main fraction at the appropriate boiling point and pressure (approx. 90-150 °C at 0.1-5 kPa).[8]
-
Stop the distillation before the pot residue is completely dry to avoid concentrating high-boiling impurities.
-
Store the purified 6-ACN under an inert atmosphere (e.g., nitrogen) to prevent moisture uptake and oxidation.
-
Protocol 2: Purity Determination of 6-ACN
-
Objective: To quantitatively assess the purity of 6-ACN and identify contaminants.
-
Methodologies:
-
Gas Chromatography (GC): Use a GC system with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., polar phase) to separate and quantify organic impurities like residual ADN, HMDA, and cyclic byproducts.[9][10] The area percentage of the 6-ACN peak relative to all other peaks provides the purity.
-
Karl Fischer Titration: Determine the water content with high accuracy. This is critical as even small amounts of water can affect polymerization.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Digest a sample of the monomer and analyze for trace metal catalyst residues (e.g., Ni, Co, Pd).[11]
-
Protocol 3: Polymerization of this compound
-
Objective: To synthesize high-molecular-weight Polyamide 6.
-
Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Procedure:
-
Charge the reactor with purified 6-ACN and a controlled amount of deionized water (e.g., 1-5 mol% relative to 6-ACN) to initiate hydrolysis.
-
Hydrolysis/Pre-polymerization: Heat the mixture to 220-240°C under a slow nitrogen purge for 2-4 hours. This converts the nitrile to a carboxylic acid and forms a low-molecular-weight prepolymer.
-
Polycondensation: Gradually increase the temperature to 250-270°C while slowly applying a high vacuum (<1 mbar). This is the critical step where water of condensation is removed to drive the reaction to completion.
-
Hold under these conditions for 3-5 hours, monitoring the torque on the stirrer as an indicator of increasing melt viscosity (and molecular weight).
-
Extrude the molten polymer from the bottom of the reactor into a water bath to cool and solidify the strand.
-
Pelletize the polymer strand for subsequent characterization.
-
Protocol 4: Polymer Characterization
-
Objective: To measure the key properties of the synthesized Polyamide 6.
-
Methodologies:
-
Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) to determine the molecular weight (Mw, Mn) and polydispersity index (PDI).[12]
-
Differential Scanning Calorimetry (DSC): Measure the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity (Xc), which are crucial for understanding the material's processing window and mechanical behavior.[13][14]
-
Thermogravimetric Analysis (TGA): Heat the sample in a controlled atmosphere (N₂ or air) to determine the onset of thermal degradation, providing a measure of thermal stability.[13]
-
Tensile Testing: Mold the polymer into standardized test bars (e.g., dog-bones) and measure tensile strength, modulus, and elongation at break according to ASTM D638.
-
Visualizing the Impact of Impurities on Polymer Structure
The following diagram illustrates how different classes of impurities interfere with the ideal polycondensation process.
Caption: How impurities disrupt polyamide chain growth compared to an ideal reaction.
Conclusion
The direct polymerization of this compound offers a promising route to Polyamide 6. However, its successful implementation is inextricably linked to the purity of the monomer. As demonstrated, common process-related impurities can severely compromise the final polymer's molecular weight, thermal stability, and mechanical performance. For researchers and manufacturers, establishing a robust quality control framework that includes advanced analytical techniques for monomer certification is not an optional expense but a mandatory requirement for producing high-quality, reliable polyamide materials. The protocols and comparative data provided in this guide serve as a foundational resource for achieving this goal.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. nbinno.com [nbinno.com]
- 3. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 [mdpi.com]
- 4. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [mdpi.com]
- 5. Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. CN112047857A - Preparation method of 6-aminocapronitrile - Google Patents [patents.google.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Multi-Spectroscopic Characterization of MgO/Nylon (6/6) Polymer: Evaluating the Potential of LIBS and Statistical Methods [mdpi.com]
- 12. Intrinsic viscosity and molecular weight measurement of nylon 66 polymers | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Analysis of 6-Aminohexanenitrile
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of two prevalent analytical techniques for the quantification of 6-Aminohexanenitrile: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This compound is a critical bifunctional molecule with significant applications in the synthesis of polymers and pharmaceuticals.[1] As such, the ability to accurately and consistently quantify this compound is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a robust study design for inter-laboratory comparison, and a presentation of hypothetical performance data to guide method selection and implementation. The methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity and trustworthiness.[2][3]
Introduction
This compound (CAS 2432-74-8), a colorless liquid, possesses both a primary amine and a nitrile functional group, making it a versatile intermediate in chemical synthesis.[4][5][6] Its primary industrial use is as a precursor in the production of polyamides, such as nylon-6.[1] In the pharmaceutical sector, it serves as a valuable building block for the synthesis of complex active pharmaceutical ingredients.[1] The purity and concentration of this compound directly impact the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods for its quantification are essential.
The validation of an analytical procedure is crucial to demonstrate its suitability for a specific purpose.[2][7] However, a single-laboratory validation may not fully capture the variability that can arise when a method is implemented across different laboratories, with different analysts, instruments, and reagent sources. Inter-laboratory comparison studies are the gold standard for assessing the reproducibility and transferability of analytical methods.[8][9][10][11] By analyzing a common, homogenous sample, participating laboratories can evaluate their performance against a consensus value and identify potential biases or sources of error.[8][9]
This guide presents a detailed protocol for an inter-laboratory comparison of two widely accessible analytical techniques: GC-FID and HPLC-UV. The objective is to provide a framework that enables laboratories to:
-
Implement and validate standardized methods for this compound analysis.
-
Compare the performance of GC-FID and HPLC-UV in terms of accuracy, precision, linearity, and sensitivity.
-
Assess their analytical proficiency through a simulated inter-laboratory study.
-
Make informed decisions on method selection based on specific analytical needs.
Analytical Methodologies
The selection of an analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. For this compound, both GC and HPLC are viable options.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. The compound is volatilized in the injection port and separated from other components as it passes through a capillary column. The flame ionization detector (FID) is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte.
Causality of Experimental Choices:
-
Column Selection: A mid-polarity column (e.g., DB-17 or equivalent) is chosen to provide good peak shape and resolution for the polar this compound.
-
Injector and Detector Temperatures: The temperatures are set sufficiently high to ensure complete volatilization of the analyte without causing thermal degradation.
-
Temperature Program: A gradient temperature program is employed to ensure the elution of the analyte as a sharp peak and to clean the column of any less volatile impurities.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10-200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range.
-
If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Agilent DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Calibration:
-
Inject the calibration standards and the samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve using linear regression.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: this compound lacks a strong chromophore, making its direct detection by UV spectrophotometry challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing moiety to the primary amine group. The derivatized analyte is then separated by reverse-phase HPLC and detected by a UV detector.
Causality of Experimental Choices:
-
Derivatization Agent: o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent and UV-absorbing isoindole derivative.[12] This allows for sensitive detection.
-
Column Selection: A C18 reverse-phase column is the standard choice for separating small to medium-sized organic molecules based on their hydrophobicity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to achieve good separation of the derivatized analyte from the reagent peaks and other matrix components.
-
Detection Wavelength: The detection wavelength is set at the absorption maximum of the OPA-derivatized this compound to maximize sensitivity.
Experimental Protocol:
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with sodium hydroxide.
-
OPA Reagent: Dissolve o-phthalaldehyde in methanol, and add a thiol such as 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
-
Standard and Sample Derivatization:
-
To an aliquot of the standard or sample solution, add the borate buffer and the OPA reagent.
-
Mix and allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature.
-
Inject the derivatized solution into the HPLC system immediately.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 30-70% B.
-
10-12 min: 70-30% B.
-
12-15 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Detector set at 340 nm.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Derivatize and inject the calibration standards and samples.
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.
-
Determine the concentration in the samples from the calibration curve.
-
Inter-Laboratory Study Design
A well-structured study protocol is essential for a successful inter-laboratory comparison.
Study Protocol Visualization
Caption: Workflow for the Inter-Laboratory Comparison Study.
Data Analysis and Performance Metrics
The performance of each laboratory will be assessed using statistical measures as recommended by international standards.[8]
-
Consensus Mean (x̄): The average of the results reported by all participating laboratories after the removal of any statistical outliers.
-
Standard Deviation (σ): The standard deviation of the reported results, which provides a measure of the data dispersion.
-
Z-Score: This is a measure of a laboratory's performance relative to the consensus mean. It is calculated as:
-
Z = (x - x̄) / σ
-
Where 'x' is the laboratory's result, 'x̄' is the consensus mean, and 'σ' is the standard deviation.
-
-
Acceptance Criteria:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
-
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance characteristics from a single-laboratory validation for each method, as well as hypothetical results from an inter-laboratory comparison.
GC-FID Method Performance
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 10 - 200 | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 2.5 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 8.0 | Signal-to-Noise ≥ 10 |
HPLC-UV Method Performance
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 50 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.2% | ≤ 2.0% |
| - Intermediate Precision | < 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 0.7 | Signal-to-Noise ≥ 10 |
Inter-Laboratory Comparison Results (Hypothetical)
True Value of Distributed Sample: 100.0 µg/mL
| Laboratory | GC-FID Result (µg/mL) | HPLC-UV Result (µg/mL) |
| Lab 1 | 100.5 | 99.8 |
| Lab 2 | 98.2 | 97.5 |
| Lab 3 | 101.8 | 102.5 |
| Lab 4 | 95.1 | 96.2 |
| Lab 5 | 103.5 | 104.1 |
| Lab 6 | 99.6 | 100.3 |
| Consensus Mean | 99.8 | 100.1 |
| Std. Deviation (σ) | 2.9 | 3.1 |
Z-Score Analysis (Hypothetical)
| Laboratory | GC-FID Z-Score | HPLC-UV Z-Score | Performance |
| Lab 1 | 0.24 | -0.10 | Satisfactory |
| Lab 2 | -0.55 | -0.84 | Satisfactory |
| Lab 3 | 0.69 | 0.77 | Satisfactory |
| Lab 4 | -1.62 | -1.26 | Satisfactory |
| Lab 5 | 1.28 | 1.29 | Satisfactory |
| Lab 6 | -0.07 | 0.06 | Satisfactory |
Discussion
The hypothetical data presented illustrates that both GC-FID and HPLC-UV are suitable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-FID: This method is robust, straightforward, and does not require a derivatization step, which simplifies sample preparation and reduces a potential source of error. However, it is less sensitive than the HPLC-UV method and requires the analyte to be volatile and thermally stable. It is an excellent choice for routine quality control where high sensitivity is not the primary concern.
-
HPLC-UV: The derivatization step makes this method significantly more sensitive, with a much lower LOQ.[13][14] This is advantageous for trace-level analysis or when only a small amount of sample is available. The trade-off is a more complex sample preparation procedure that requires careful control to ensure reproducibility.
The hypothetical inter-laboratory comparison results show that with well-defined protocols, different laboratories can achieve comparable results, as indicated by the satisfactory Z-scores. Any laboratory with a questionable or unsatisfactory Z-score would need to conduct a root cause analysis to identify and rectify issues in their analytical procedure.[9]
Conclusion
This guide provides a detailed framework for the inter-laboratory comparison of GC-FID and HPLC-UV methods for the analysis of this compound. Both methods, when properly validated, are shown to be accurate and precise. The GC-FID method offers simplicity and robustness, while the HPLC-UV method provides superior sensitivity. The implementation of inter-laboratory comparison studies is a critical component of a comprehensive quality assurance program, ensuring the reliability and consistency of analytical data across the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. wjarr.com [wjarr.com]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. researchgate.net [researchgate.net]
- 10. matec-conferences.org [matec-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. (PDF) Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA (2013) | Yoon-Jae Cho | 1 Citations [scispace.com]
- 14. applications.emro.who.int [applications.emro.who.int]
Navigating the Environmental Crossroads: A Comparative Guide to 6-Aminohexanenitrile and Caprolactam for Nylon-6 Production
Executive Summary: The production of Nylon-6, a cornerstone of the modern materials industry, stands at an environmental crossroads. For decades, ε-caprolactam has been the undisputed monomer precursor, yet its synthesis is fraught with environmental challenges, including significant energy consumption, hazardous byproducts, and potent greenhouse gas emissions. Emerging production pathways centered on 6-aminohexanenitrile (ACN), an intermediate derived from adiponitrile (ADN), present a compelling, greener alternative. This guide provides a detailed environmental impact assessment of ACN versus caprolactam, synthesizing available data on their production processes, toxicological profiles, and environmental fate. The analysis reveals that ACN-based routes offer a substantial reduction in environmental burden, primarily by eliminating the production of ammonium sulfate, a low-value byproduct of conventional caprolactam synthesis, and avoiding the use of certain hazardous reagents. While data gaps remain, particularly concerning the aquatic toxicity and standardized biodegradability of ACN, the evidence strongly supports a paradigm shift towards ACN as a key enabler of a more sustainable Nylon-6 manufacturing industry.
Introduction: The Monomers of Contention
Caprolactam ((CH₂)₅C(O)NH) is a cyclic amide that has been the primary raw material for Nylon-6 fibers and engineering plastics since their inception. Its production is a mature, multi-billion dollar industry.[1] However, the environmental cost of this production is significant.[2] In response, the chemical industry is actively developing alternative routes that are more aligned with the principles of green chemistry. One of the most promising alternatives involves the direct polymerization from this compound (H₂N(CH₂)₅CN), also known as 6-aminocapronitrile. This approach, which can bypass caprolactam as an isolated intermediate, promises improved atom economy, reduced energy consumption, and a cleaner waste profile.[3] This guide will dissect and compare the environmental credentials of these two critical molecules.
Production Pathways: A Tale of Two Chemistries
The environmental impact of a chemical is intrinsically linked to its synthesis route. The pathways to caprolactam and ACN are fundamentally different, leading to vastly different environmental footprints.
The Conventional Route: Caprolactam from Cyclohexane
The dominant industrial process for caprolactam begins with cyclohexane, derived from petroleum. This multi-step process is characterized by its high energy requirements and significant byproduct formation.[1] A key step, the Beckmann rearrangement of cyclohexanone oxime, traditionally uses oleum (fuming sulfuric acid), which generates large quantities of ammonium sulfate as a byproduct.[4] Furthermore, certain production methods for hydroxylamine, a reagent in the process, can release nitrous oxide (N₂O), a greenhouse gas with a global warming potential approximately 270 times that of CO₂.[5]
Caption: Conventional production pathway for Caprolactam from Benzene.
While greener catalytic routes using zeolites that avoid ammonium sulfate production are now in industrial use, the legacy and prevalence of the conventional method mean its environmental impact is still a major concern.[4]
The Emerging Alternative: this compound from Adiponitrile
The primary route to ACN is the partial hydrogenation of adiponitrile (ADN). This pathway is inherently more atom-efficient and avoids the problematic byproducts of the caprolactam route. ADN itself can be produced via several methods, including a modern electrochemical process involving the dimerization of acrylonitrile, which can be powered by renewable electricity, further enhancing its green credentials.[6][7][8]
The hydrogenation of ADN to ACN can be performed with high selectivity using catalysts like Raney Nickel.[6] This process is a key step in what is considered a greener production technology for Nylon-6 and its precursors.[9][10]
Caption: Emerging "green" pathway to Nylon-6 via this compound.
Head-to-Head Comparison: Key Environmental Metrics
A direct comparison highlights the distinct environmental advantages of the ACN pathway.
| Environmental Metric | Caprolactam (Conventional Route) | This compound (from ADN) | Analysis |
| Major Byproducts | ~1.6 - 4.5 kg Ammonium Sulfate per kg of caprolactam.[2][9] | Minimal; potential for over-hydrogenation to hexamethylenediamine (a valuable chemical).[1] | The elimination of low-value ammonium sulfate byproduct is the most significant environmental advantage of the ACN route, drastically reducing waste. |
| Greenhouse Gas (GHG) Emissions | Can produce Nitrous Oxide (N₂O), a potent GHG.[5] Emissions can be ~6.5 kg CO₂-eq/kg, reducible to ~3.3 kg CO₂-eq/kg with abatement technology.[8] | GHG footprint is tied to the production of adiponitrile and the source of hydrogen and electricity. Electrochemical routes powered by renewables offer a low-carbon pathway.[8] | The ACN route has a potentially much lower GHG footprint, especially when utilizing green electricity and hydrogen, and it avoids direct N₂O process emissions. |
| Hazardous Reagents | Utilizes oleum (fuming sulfuric acid) and potentially explosive hydroxylamine.[3] | Utilizes catalytic hydrogenation or electrochemical processes, avoiding highly corrosive acids and explosive intermediates.[6][9] | The ACN process involves a safer chemical inventory, reducing risks associated with transport, handling, and potential releases. |
| Energy Consumption | Considered a high-energy consumption process.[1] | Electrochemical routes are presented as a less energy-intensive alternative to traditional thermochemical processes.[8] | The shift to electrochemistry for the ACN precursor (ADN) allows for direct use of renewable electricity, decoupling production from fossil fuel combustion for heat. |
Toxicological and Environmental Fate Profiles
Beyond the manufacturing plant, the intrinsic properties of the chemicals themselves determine their impact upon release into the environment.
Toxicity
| Compound | Human Toxicity (Oral LD50, Rat) | Aquatic & Environmental Toxicity |
| Caprolactam | 1,475 mg/kg.[8] Mildly toxic and an irritant to skin, eyes, and respiratory tract.[3] | Not classified as toxic to aquatic life.[11] Readily biodegradable.[11] |
| This compound | 820 mg/kg.[10] Harmful if swallowed and causes skin irritation.[12] Toxicity of aliphatic nitriles can be linked to metabolic release of cyanide.[9][13] | Data Gaps Exist. Bacterial Toxicity (EC50) = 435 mg/L.[14] Classified as "non-persistent".[14] No data is readily available for toxicity to fish or aquatic invertebrates (e.g., daphnia).[12] |
While caprolactam is well-characterized as being of low environmental toxicity, significant data gaps exist for this compound. The available data suggests it is more acutely toxic to mammals than caprolactam and has moderate toxicity to bacteria. Its classification as "non-persistent" suggests it does not remain in the environment for long periods, but comprehensive aquatic toxicity testing is required for a full risk assessment.
Biodegradability
Caprolactam is considered readily biodegradable , meaning it is expected to be rapidly and completely broken down by microorganisms in the environment.[11]
For this compound, a specific OECD 301 "Ready Biodegradability" study is not publicly available.[12] However, it has been classified as "non-persistent" .[14] Microbial degradation is a known pathway for aliphatic nitriles, which are typically hydrolyzed to less harmful carboxylic acids and ammonia.[15] The presence of both an amine and a nitrile group suggests multiple potential points for microbial attack, supporting the likelihood of its biodegradation.
Life Cycle Assessment (LCA) Perspectives
A formal, comparative Life Cycle Assessment (LCA) is the gold standard for evaluating the holistic environmental impact of a product from cradle to grave. While a direct peer-reviewed LCA comparing the ACN and caprolactam routes to Nylon-6 was not identified in the public literature, the process chemistry allows for a robust qualitative assessment.
The environmental burden of the conventional caprolactam process is heavily weighted by:
-
Mass Inefficiency: The generation of large volumes of ammonium sulfate byproduct represents a significant waste of raw materials and energy.
-
Ancillary Chemical Production: The energy and resources required to produce sulfuric acid and hydroxylamine add to the overall footprint.
-
Direct Emissions: The potential for N₂O emissions contributes significantly to the process's global warming potential.[2][6]
The ACN route, by contrast, offers:
-
High Atom Economy: The direct hydrogenation of ADN to ACN is a highly efficient addition reaction with minimal byproducts.
-
Process Simplification: Bypassing the caprolactam isolation and purification steps can lead to energy and resource savings.[3]
-
Electrification Potential: The upstream production of ADN via electrosynthesis allows the process to be powered by renewable energy, drastically lowering the carbon footprint.[8]
A comparative LCA study on bio-based routes for related chemicals found that while they can reduce the carbon footprint, they may increase other impacts like eutrophication.[3] This highlights that any "green" process, including those for ACN, must be holistically assessed to avoid simply shifting the environmental burden from one category to another.
Mandatory Experimental Protocols
To address the identified data gaps for this compound, the following standard OECD test guidelines are essential for a complete environmental risk assessment.
Protocol for Ready Biodegradability (OECD 301)
Objective: To determine if a chemical substance is "readily biodegradable" under aerobic conditions. The CO₂ Evolution Test (OECD 301B) is a common method.
Methodology (OECD 301B - CO₂ Evolution Test):
-
Preparation: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium.
-
Inoculation: The medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant, typically at a concentration of up to 30 mg/L solids.
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. The vessels are aerated with CO₂-free air.
-
Measurement: The CO₂ produced from the ultimate biodegradation of the test substance is trapped in a barium hydroxide or sodium hydroxide solution. The amount of CO₂ is measured by titration of the remaining hydroxide or by using an inorganic carbon analyzer.
-
Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).
-
Pass Criteria: The substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[12]
Protocol for Acute Aquatic Toxicity
Objective: To determine the acute toxicity of a substance to aquatic organisms. Standard tests include fish (OECD 203) and daphnia (OECD 202).
Methodology (OECD 202 - Daphnia sp. Acute Immobilisation Test):
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Exposure: Groups of daphnids (e.g., 20 daphnids per concentration, split into four replicates of five) are exposed to a range of concentrations of the test substance in a suitable aqueous medium for 48 hours. A control group with no test substance is run in parallel.
-
Conditions: The test is conducted at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle. The daphnids are not fed during the test.
-
Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Analysis: The results are used to calculate the concentration that causes immobilisation in 50% of the daphnids (the EC50) at 48 hours, using appropriate statistical methods.
Conclusion
The transition from a caprolactam-centric to a this compound-inclusive model for Nylon-6 production represents a significant advancement in sustainable chemical manufacturing. The ACN pathway, particularly when leveraging modern electrochemical synthesis for its adiponitrile precursor, offers a clear and substantial reduction in waste generation, hazardous material usage, and potentially, greenhouse gas emissions and energy consumption.
However, this guide also highlights critical data gaps in the environmental profile of this compound itself. A full and confident endorsement of its environmental superiority requires comprehensive, standardized testing of its aquatic toxicity and biodegradability. For researchers, scientists, and drug development professionals who may encounter these molecules or their derivatives, understanding these nuances is crucial. The future of sustainable polymer production lies not just in innovative chemistry, but in the rigorous and transparent assessment of the environmental impact of every compound in the value chain.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Influence of Biogenic Material Content on the Biodegradability of Styrene-Butadiene Composites with Incorporated Chlorella vulgaris Biomass [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexamethylenediamine | 124-09-4 | Benchchem [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tceq.texas.gov [tceq.texas.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Aminohexanenitrile
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 6-aminohexanenitrile (CAS No. 2432-74-8), moving beyond mere compliance to instill a culture of safety and operational excellence.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This colorless liquid presents a multifaceted risk profile that necessitates careful handling at all stages.
Key Hazards:
-
Toxicity: Harmful if swallowed or inhaled.[1] In animal studies, it has been shown to cause somnolence and acute pulmonary edema upon skin absorption.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation |
This data is aggregated from multiple sources and provides a comprehensive overview of the recognized hazards.
Given these properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a fume hood.
Immediate Safety and Handling Protocols
Prior to disposal, ensure that the following safety measures are in place:
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
Ventilation: All transfers and manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Preparedness: An emergency spill kit containing absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste containers should be readily accessible.
Disposal Decision Workflow
The selection of the appropriate disposal method for this compound depends on the quantity of waste and the available facilities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for the proper disposal of this compound.
Primary Disposal Method: High-Temperature Incineration
The most common and recommended method for the disposal of this compound is high-temperature incineration. This process ensures the complete destruction of the organic molecule, converting it into less harmful combustion products such as carbon dioxide, water, and nitrogen oxides.
Procedural Steps:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound (pure compound, contaminated labware, spill cleanup materials) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.
-
-
Labeling and Documentation:
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture if applicable.
-
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified under a generic code based on its characteristics. The generator of the waste is responsible for making this determination. Common applicable codes could include D001 (Ignitability) if it has a flashpoint below 60°C, and potentially a D002 (Corrosivity) or a state-specific toxicity code. Always consult your institution's environmental health and safety (EHS) office for guidance on proper waste code assignment.
-
-
Engaging a Licensed Disposal Service:
Alternative Disposal Method: On-Site Chemical Treatment (Alkaline Hydrolysis)
For small quantities of this compound, on-site chemical treatment via alkaline hydrolysis can be a viable option to convert the nitrile group into a less toxic carboxylate salt and ammonia.[6] This procedure should only be performed by trained personnel in a controlled laboratory setting.
Causality of Experimental Choice: Alkaline hydrolysis is chosen as it effectively breaks down the nitrile functionality. The reaction proceeds by nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group, followed by protonation steps, ultimately leading to the formation of a carboxylate and ammonia.
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Objective: To hydrolyze this compound to sodium 6-aminohexanoate.
-
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
pH paper or pH meter
-
-
Procedure:
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.
-
Reaction Setup: For every 1 gram of this compound, add 10 mL of a 4 M aqueous sodium hydroxide solution to the flask. This ensures a molar excess of hydroxide to drive the reaction to completion.
-
Heating and Reflux: With stirring, gently heat the mixture to reflux. A kinetic study on the base-catalyzed hydrolysis of aminocapronitrile (another name for this compound) showed that the reaction rate increases with temperature and NaOH concentration.[7] Refluxing for several hours (e.g., 4-6 hours) should be sufficient for complete hydrolysis.
-
Monitoring the Reaction: The reaction can be monitored by the cessation of ammonia gas evolution (use moist pH paper to test for basic gas at the top of the condenser) or by analytical methods such as TLC or GC if available.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. The resulting solution will contain sodium 6-aminohexanoate and residual sodium hydroxide.
-
Disposal of Hydrolyzed Product: The resulting aqueous solution, once cooled and neutralized with a suitable acid (e.g., dilute hydrochloric acid) to a pH between 6 and 8, can typically be disposed of down the sanitary sewer, depending on local regulations. Always confirm with your institution's EHS office before disposing of any treated chemical waste down the drain.
-
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use absorbent materials from a spill kit to dike the spill and prevent it from spreading.
-
Absorb and Collect: Cover the spill with an inert absorbent material. Once absorbed, carefully scoop the material into a labeled hazardous waste container.[8][9]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8]
In all cases of exposure, seek immediate medical attention.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible scientific environment.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. wcstexas.com [wcstexas.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. North Las Vegas, NV Hazardous Waste Management | Clean Earth [cleanearthinc.com]
- 5. Environmental Products & Services | Used Oil [safety-kleen.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Aminohexanenitrile
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Aminohexanenitrile (CAS No. 2432-74-8). Adherence to these protocols is critical for ensuring personal safety, maintaining a secure laboratory environment, and ensuring the integrity of your research. This document is designed to be a trusted resource, offering in-depth technical guidance that extends beyond the product itself.
Understanding the Risks: A Proactive Approach to Safety
This compound is a versatile chemical intermediate with applications in polymer and pharmaceutical synthesis.[1] However, its utility is matched by its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and can cause serious eye irritation.[2][3] Some classifications also indicate it may cause severe skin burns and eye damage, and may be harmful if inhaled, potentially causing respiratory irritation.[3] In animal studies, skin absorption has been linked to somnolence and acute pulmonary edema.[3][4]
Given these risks, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity for safe handling. The causality behind each PPE choice is rooted in mitigating these specific hazards at every potential point of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum required PPE for handling this compound. It is imperative that all personnel are properly trained in the selection, use, and maintenance of this equipment.
| Protection Type | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield should be worn in conjunction with goggles when there is a significant splash hazard. | Conforming to EU Standard EN 166 or NIOSH (US) approved.[2] |
| Skin Protection | Chemical-resistant gloves. A lab coat or chemical-resistant apron is required to prevent skin contact. For larger quantities or splash risks, impervious clothing is recommended.[2] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |
| Respiratory Protection | Required if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas. A full-face respirator with appropriate cartridges is recommended in these situations.[2] | NIOSH (US) or European Standard EN 149 approved respirators.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide outlines the necessary steps for the safe handling of this compound, from initial preparation to the final disposal of waste.
Pre-Operational Safety Checks
-
Ventilation Confirmation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
-
Emergency Equipment Accessibility: Confirm that an eye wash station and emergency shower are readily accessible and unobstructed.[6]
-
PPE Inspection: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes.[2] Damaged PPE must be discarded and replaced immediately.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to prevent contamination.
Handling this compound
-
Always handle this compound in a manner that minimizes the generation of aerosols or vapors.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Keep the container tightly closed when not in use.[2]
Post-Handling and Doffing PPE
Proper removal of PPE is critical to prevent cross-contamination.
-
Decontaminate Gloves: If gloves are contaminated, they should be rinsed with water before removal, if appropriate.
-
Remove Outer Garments: Remove the lab coat or apron by rolling it outwards, without touching the exterior.
-
Remove Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior (e.g., glove-in-glove technique).
-
Remove Eye and Face Protection: Handle by the headband or sides.
-
Remove Respirator: If worn, remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[2]
In-Depth Focus on PPE Selection
Glove Selection: The Primary Barrier
While the Safety Data Sheet for this compound recommends "chemical impermeable gloves," it's crucial to select a glove material that offers adequate protection.[2] For nitriles as a class of chemicals, nitrile gloves can provide splash resistance.[7] However, for prolonged contact, a more robust glove material may be necessary.
Key Considerations for Glove Selection:
-
Breakthrough Time: The time it takes for the chemical to permeate the glove material.
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.
-
Degradation: The change in the physical properties of the glove material upon contact with the chemical.
Always consult the glove manufacturer's specific chemical resistance data.[5] For tasks with a high risk of splash or for prolonged handling, consider double-gloving.
Respiratory Protection: Safeguarding Against Inhalation
Respiratory protection is essential when engineering controls, such as fume hoods, are insufficient to maintain exposure below acceptable limits, or during emergency situations. For nitriles, an air-purifying respirator with organic vapor cartridges is often recommended. In situations with unknown concentrations or in emergencies, a self-contained breathing apparatus (SCBA) is required.[8] A written respiratory protection program, including fit-testing and training, is mandated by OSHA under 29 CFR 1910.134.[6]
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personnel safety.
Contaminated PPE Disposal
-
Gloves and Disposable Items: All disposable PPE, such as gloves, that have come into contact with this compound should be considered hazardous waste. Place them in a designated, labeled, and sealed waste container.
-
Reusable PPE: If reusable PPE is utilized, it must be decontaminated according to established and validated procedures before reuse.
Chemical Waste Disposal
-
Segregation is Key: Do not mix this compound waste with other waste streams.[9] It should be collected in a separate, compatible, and clearly labeled container.[9]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[9]
-
Follow Institutional Protocols: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using non-sparking tools. Place in a suitable, closed container for disposal.[2]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
